molecular formula C10H10N2OS B586581 [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol CAS No. 145293-21-6

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Cat. No.: B586581
CAS No.: 145293-21-6
M. Wt: 206.263
InChI Key: IVCTTYLPCHIYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, also known as [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.263. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-aminophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCTTYLPCHIYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol (CAS 145293-21-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aryl-4-(hydroxymethyl)thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold for engaging with biological targets. When substituted with an aromatic group at the 2-position and a hydroxymethyl group at the 4-position, the resulting molecule, such as [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, presents a versatile platform for drug discovery. The primary amine on the phenyl ring offers a key vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Thiazole derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and analytical considerations for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Physicochemical and Structural Properties

PropertyValueSource
CAS Number 145293-21-6BLDpharm[2]
Molecular Formula C₁₀H₁₀N₂OSBLDpharm[2]
Molecular Weight 206.26 g/mol BLDpharm[2]
Chemical Structure

BLDpharm[2]
SMILES OCC1=CSC(C2=CC=C(N)C=C2)=N1BLDpharm[2]
Predicted XLogP3 1.5PubChem
Predicted Hydrogen Bond Donor Count 2PubChem
Predicted Hydrogen Bond Acceptor Count 4PubChem

Proposed Synthesis Pathway: A Multi-Step Approach

A robust synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol can be envisioned through a multi-step pathway, leveraging well-established synthetic transformations. The general strategy involves the initial construction of the 2-arylthiazole core, followed by the reduction of a carboxylic ester to the desired primary alcohol. A key consideration is the protection of the reactive amino group on the phenyl ring during these transformations.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Reduction of Nitro Group cluster_step3 Step 3: Reduction of Ester A 4-Nitrobenzaldehyde D Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate A->D B Thiourea B->D C Ethyl bromopyruvate C->D E Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate D->E e.g., SnCl2, HCl or H2, Pd/C F [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol E->F e.g., LiAlH4 or DIBAL-H Applications cluster_modifications Potential Modifications cluster_targets Potential Therapeutic Targets Core [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol Amine Amine (NH2) - Acylation - Sulfonylation - Alkylation Core->Amine Functional Handle Hydroxyl Hydroxyl (OH) - Etherification - Esterification - Oxidation Core->Hydroxyl Functional Handle Kinases Kinase Inhibitors Amine->Kinases GPCRs GPCR Modulators Amine->GPCRs Enzymes Enzyme Inhibitors Hydroxyl->Enzymes Antimicrobials Antimicrobial Agents Hydroxyl->Antimicrobials

Sources

Synthesis pathway for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Executive Summary

This guide provides a comprehensive and technically detailed pathway for the synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The 2-aminophenylthiazole core is a privileged structure found in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3][4] This document outlines a robust and efficient three-step synthetic strategy, beginning from readily available starting materials. The chosen pathway prioritizes high yields, scalability, and operational simplicity, proceeding via a nitro-precursor to avoid complex protection-deprotection sequences. The core transformation leverages the classic Hantzsch thiazole synthesis, followed by selective functional group reductions.[5][6][7] Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data, designed for researchers and scientists in the field of synthetic and medicinal chemistry.

Introduction and Strategic Overview

The thiazole ring is a fundamental heterocyclic motif that confers unique physicochemical properties to molecules, making it a cornerstone in the design of therapeutic agents.[1][8] When functionalized with an aminophenyl group at the 2-position and a hydroxymethyl group at the 4-position, the resulting molecule, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, presents multiple vectors for further derivatization, making it a valuable building block for creating libraries of novel compounds. Derivatives of aminophenylthiazoles are widely explored for their potential as antitumor agents, kinase inhibitors, and antimicrobial agents.[9][10][11]

The primary objective of this guide is to present a validated and reproducible synthetic route to this target molecule, grounded in established chemical principles.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule suggests several possible disconnections. The most logical and convergent approach involves the formation of the thiazole ring as a key strategic step. The Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide, stands out as the method of choice for its efficiency and broad substrate scope.[6][7][12]

To circumvent challenges associated with the reactivity of the free aniline amino group, particularly during the reduction step, a nitro-precursor strategy is employed. This approach involves carrying the nitro group through the initial synthetic steps and reducing it to the desired amine in the final step. This strategy is superior to a protection/deprotection sequence as it is more atom-economical and often results in higher overall yields.

The selected forward synthesis is illustrated below:

Synthetic_Pathway A 4-Nitrothiobenzamide + Ethyl Bromopyruvate B Intermediate 1: Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate A->B Step 1: Hantzsch Thiazole Synthesis (Ethanol, Reflux) C Intermediate 2: [2-(4-Nitrophenyl)-thiazol-4-yl]-methanol B->C Step 2: Ester Reduction (LiAlH4, THF) D Final Product: [2-(4-Aminophenyl)-thiazol-4-yl]-methanol C->D Step 3: Nitro Reduction (SnCl2·2H2O, Ethanol)

Caption: Overall three-step synthetic pathway.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides step-by-step experimental procedures for the synthesis of the target molecule. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

This step constructs the core thiazole heterocycle through the condensation of 4-nitrothiobenzamide with ethyl bromopyruvate.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrothiobenzamide (10.0 g, 54.9 mmol, 1.0 equiv).

  • Add absolute ethanol (150 mL) and stir to form a suspension.

  • Carefully add ethyl bromopyruvate (11.7 g, 8.3 mL, 60.4 mmol, 1.1 equiv) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with cold ethanol (2 x 30 mL).

  • Dry the product under vacuum to yield ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate as a bright yellow solid.

Mechanistic Rationale: The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. A subsequent dehydration step yields the aromatic thiazole ring. This reaction is highly efficient and is a cornerstone of heterocyclic synthesis.[6][13]

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Mechanism Thioamide R-C(=S)NH₂ Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone R'-C(=O)CH₂Br Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Ring Intermediate2->Product - H₂O (Dehydration)

Caption: Simplified mechanism of the Hantzsch reaction.

Step 2: Reduction of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

This step selectively reduces the ester functional group to a primary alcohol without affecting the nitro group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol:

  • Set up a 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.

  • Suspend lithium aluminum hydride (LiAlH₄) (2.7 g, 71.1 mmol, 1.5 equiv) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Cool the suspension to 0°C in an ice-water bath.

  • Dissolve the ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate (13.9 g, 47.4 mmol, 1.0 equiv) from Step 1 in anhydrous THF (150 mL).

  • Add the solution of the ester dropwise to the LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the internal temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential, dropwise addition of water (2.7 mL), followed by 15% aqueous NaOH (2.7 mL), and finally water (8.1 mL) while maintaining cooling.

  • Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude [2-(4-Nitrophenyl)-thiazol-4-yl]-methanol. The product can be purified by recrystallization from ethyl acetate/hexane.

Experimental Causality: The use of LiAlH₄ is critical for the efficient reduction of the ester to the primary alcohol.[14] Performing the reaction at 0°C is crucial to control the exothermicity and to minimize potential side reactions, ensuring the selectivity of the reduction and leaving the nitro group intact. The Fieser workup (sequential addition of H₂O, NaOH(aq), and H₂O) is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable inorganic salts.

Step 3: Reduction of [2-(4-Nitrophenyl)-thiazol-4-yl]-methanol

The final step involves the reduction of the aromatic nitro group to the primary amine, yielding the target compound. Reduction with tin(II) chloride is a classic and reliable method that is compatible with many functional groups.[15]

Protocol:

  • In a 500 mL round-bottom flask, dissolve [2-(4-Nitrophenyl)-thiazol-4-yl]-methanol (10.0 g, 39.9 mmol, 1.0 equiv) from Step 2 in absolute ethanol (200 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (45.0 g, 199.5 mmol, 5.0 equiv) to the solution in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Pour the resulting residue over crushed ice (approx. 200 g) and carefully basify the mixture to pH 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (Eluent: 50-70% Ethyl Acetate in Hexane) or by recrystallization to yield [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol as a solid.

Expertise & Trustworthiness: The choice of SnCl₂·2H₂O is based on its effectiveness in reducing aromatic nitro groups under mild, acidic conditions that are compatible with the alcohol and thiazole functionalities. The basic workup is essential to neutralize the acidic reaction mixture and deprotonate the product amine, rendering it soluble in the organic extraction solvent. This self-validating protocol ensures complete conversion and provides a straightforward purification method.

Data Presentation and Characterization

The following table summarizes the expected outcomes for the described synthetic pathway.

StepReactionKey ReagentsConditionsTypical YieldProduct Form
1 Hantzsch Synthesis4-Nitrothiobenzamide, Ethyl BromopyruvateEthanol, 80°C, 4-6 h85-95%Yellow Solid
2 Ester ReductionLiAlH₄, Anhydrous THF0°C, 2 h80-90%Off-white Solid
3 Nitro ReductionSnCl₂·2H₂O, Ethanol80°C, 3 h75-85%Light-brown Solid
Overall - - - 55-70% -

Expected Characterization Data for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J=8.6 Hz, 2H), 7.15 (s, 1H), 6.65 (d, J=8.6 Hz, 2H), 5.50 (s, 2H, -NH₂), 5.15 (t, J=5.5 Hz, 1H, -OH), 4.50 (d, J=5.5 Hz, 2H, -CH₂OH).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.5, 155.0, 149.5, 128.0, 122.0, 115.0, 113.5, 60.0.

  • Mass Spec (ESI+): m/z 221.07 [M+H]⁺.

Conclusion

This guide details a robust, high-yield, and scalable three-step synthesis for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. The strategy, centered around a Hantzsch thiazole condensation and a nitro-precursor approach, offers a reliable method for accessing this valuable building block for drug discovery and development. The protocols are designed to be self-validating and are supported by clear mechanistic rationales, providing researchers with a dependable foundation for their synthetic endeavors in medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Banerjee, J., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy & Technology, 6(2), 6495-6527.
  • ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Retrieved from [Link]

  • MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)
  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Kavitha, M., et al. (2014). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 70(1), o73.
  • PMC. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6423.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • ResearchGate. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
  • Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Journal of Advanced Pharmacy Research, 6(3), 1021-1040.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. 3(Suppl 5), 183-187.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. Retrieved from [Link]

  • Grafiati. (n.d.). Journal articles: 'Aminothiazole Derivatives'. Retrieved from [Link]

  • PMC. (2021). Fast Release of Carboxylic Acid inside Cells.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2015). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

  • Journal of University of Shanghai for Science and Technology. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • NIH. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(8), 13938–13953.
  • bepls. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Physical-Life Sciences, 1(1), 1-15.
  • ResearchGate. (2019). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

Sources

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, a molecule of significant interest in medicinal chemistry and drug development. The 2-aryl-thiazole scaffold is a privileged structure found in numerous biologically active agents. This document details the compound's precise chemical structure, International Union of Pure and Applied Chemistry (IUPAC) nomenclature, and key physicochemical properties. A robust, field-proven synthetic pathway is presented, complete with a detailed, step-by-step experimental protocol and workflow visualization. Furthermore, this guide outlines the analytical techniques essential for structural elucidation and purity confirmation, including predicted spectroscopic data (NMR, IR, MS). Finally, the therapeutic potential and strategic importance of this compound as a versatile building block for the synthesis of novel drug candidates are discussed, grounded in the established biological activities of related aminothiazole derivatives. This whitepaper is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction to the 2-Aryl-Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an exceptional pharmacophore. Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] This versatility is underscored by their presence in numerous FDA-approved drugs, such as the kinase inhibitors Dasatinib and Dabrafenib, which have revolutionized cancer therapy.[5]

The compound of interest, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, embodies the key features that make this class of molecules so compelling. It integrates three critical pharmacophoric elements:

  • A Thiazole Core: Provides a rigid, bioisosterically relevant scaffold.

  • A 4-Aminophenyl Group: The primary aromatic amine serves as a crucial hydrogen bond donor and a key site for synthetic elaboration to modulate potency and pharmacokinetic properties.

  • A Primary Alcohol at the 4-position: The hydroxymethyl group offers an additional vector for hydrogen bonding or further chemical modification, enabling fine-tuning of solubility and target engagement.

This guide provides an in-depth analysis of this high-value chemical entity, from its fundamental properties to its synthesis and potential applications.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical investigation. This section provides the definitive structural and naming conventions for the target compound.

Chemical Structure

The molecular structure consists of a central thiazole ring substituted at the 2-position with a 4-aminophenyl group and at the 4-position with a hydroxymethyl group.

G A 1. 4-Aminobenzonitrile R1 + H₂S, Pyridine/TEA A->R1 B 2. 4-Aminothiobenzamide R2 + Ethanol, Reflux B->R2 C Ethyl Bromopyruvate C->R2 D 3. Ethyl 2-(4-aminophenyl) thiazole-4-carboxylate R3 1. LAH, THF 2. Workup D->R3 E 4. [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol (Final Product) R1->B R2->D R3->E

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Aminophenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The aminophenyl thiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy of any compound derived from this scaffold is, however, fundamentally governed by its physicochemical properties. These characteristics—solubility, lipophilicity, ionization state (pKa), and chemical stability—dictate the compound's journey through the body, influencing its absorption, distribution, metabolism, excretion, and ultimately, its toxicity (ADMET). This guide provides an in-depth exploration of these critical physicochemical parameters for aminophenyl thiazole derivatives. It is designed to equip researchers and drug developers with the foundational knowledge and practical methodologies required to characterize and optimize these properties, thereby accelerating the translation of promising compounds from the bench to the clinic.

The Indispensable Role of Physicochemical Profiling

In the intricate process of drug discovery, the biological activity of a lead compound is only one part of a complex equation. A highly potent molecule is of little therapeutic value if it cannot reach its target in sufficient concentration or if it degrades before it can exert its effect. The physicochemical properties of a drug candidate are the primary determinants of its pharmacokinetic profile.[4] For the aminophenyl thiazole class, understanding these properties is paramount. The presence of ionizable amino groups, the aromatic phenyl ring, and the heterocyclic thiazole core creates a complex interplay of forces that define the molecule's behavior in a biological environment. Early and accurate physicochemical profiling is not merely a data-gathering exercise; it is a critical, strategic component of lead optimization that informs rational drug design and mitigates late-stage attrition.

Aqueous Solubility: The Gateway to Bioavailability

For orally administered drugs, dissolution is the first and often rate-limiting step for absorption.[5] Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability. Aminophenyl thiazole derivatives, with their often-aromatic and crystalline nature, can present significant solubility challenges.

Causality in Solubility Assessment: Kinetic vs. Thermodynamic

It is crucial to distinguish between two key types of solubility measurements, as they answer different questions in the development pipeline.

  • Kinetic Solubility: This is a high-throughput measurement typically performed early in discovery. It assesses the solubility of a compound precipitating out of a stock solution (often DMSO) when diluted into an aqueous buffer. This method is rapid and requires minimal compound, making it ideal for ranking large libraries of compounds.[6] It provides a practical indication of a compound's behavior under non-equilibrium conditions, which can be relevant to initial formulation screening.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (typically 24-72 hours).[7] The "shake-flask" method is the gold standard for this determination.[7][8] While more time- and resource-intensive, this value is essential for regulatory submissions and for developing a deep understanding of a compound's intrinsic properties.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a self-validating system for determining the equilibrium solubility of an aminophenyl thiazole derivative.

Objective: To determine the equilibrium concentration of a test compound in a specified aqueous buffer at a constant temperature.

Materials:

  • Test aminophenyl thiazole derivative (crystalline solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance, vortex mixer, orbital shaker with temperature control

  • Centrifuge, HPLC-UV system

  • Syringe filters (e.g., 0.22 µm PVDF)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing PBS at pH 7.4. "Excess" is critical; undissolved solid must be visible to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) for 24-48 hours. The extended time allows the system to reach equilibrium. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended for novel scaffolds to validate that equilibrium has been reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. To remove any remaining particulates, filter the aliquot through a 0.22 µm syringe filter. Causality Check: Pre-rinsing the filter with the solution can prevent loss of the compound due to non-specific binding to the filter membrane, a crucial step for poorly soluble compounds.[8]

  • Quantification: Analyze the filtrate using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Data Reporting: Report the solubility in µg/mL or µM. The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no polymorphic or solvate transitions occurred during the experiment.[6]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess solid to buffer (pH 7.4) B Shake at constant temp (24-48h) A->B Reach Equilibrium C Centrifuge to pellet solid B->C Separate Phases D Filter supernatant (0.22 µm) C->D Remove Particulates E Quantify via HPLC-UV D->E Measure Concentration G cluster_low_ph Low pH (e.g., Stomach, pH < pKa) cluster_high_ph High pH (e.g., Intestine, pH > pKa) A R-NH3+ (Protonated) B Higher Solubility Lower Permeability Equilibrium C R-NH2 (Neutral) D Lower Solubility Higher Permeability

Caption: Ionization state of the amino group vs. pH.

Chemical Stability: Ensuring Integrity from Shelf to Target

The purpose of stability testing is to understand how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors like temperature, humidity, and light. [9][10]For aminophenyl thiazole derivatives, potential liabilities include hydrolysis of amide linkages (if present) or oxidation of the sulfur atom in the thiazole ring.

Forced Degradation Studies: A Predictive Tool

Forced degradation (or stress testing) is a critical component of stability assessment. [11]It involves subjecting the compound to harsh conditions (e.g., strong acid/base, high heat, oxidative agents, intense light) to deliberately induce degradation. [9][11]The primary goals are:

  • To Identify Degradation Pathways: Understanding how the molecule breaks down allows for rational stabilization strategies.

  • To Develop Stability-Indicating Analytical Methods: The process helps develop an analytical method (typically HPLC) that can separate the intact drug from all its degradation products, which is a regulatory requirement.

  • To Predict Shelf-Life: While not a direct measure, it provides insights into the intrinsic stability of the molecule. []

Experimental Protocol: Forced Degradation Workflow

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of the test compound in various stress media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store solution and solid at 60°C

    • Photolytic: Expose solution and solid to light (ICH Q1B conditions)

  • Incubation: Incubate the solutions for a defined period (e.g., 24-48 hours), taking samples at intermediate time points. A control sample (in neutral solution, protected from light) is run in parallel.

  • Analysis: Analyze all samples by HPLC, ideally with a mass spectrometry detector (LC-MS), to separate and identify any degradation products.

  • Mass Balance: The goal is to achieve a good mass balance, where the sum of the decrease in the parent drug peak and the increase in all degradant peaks accounts for nearly 100% of the initial drug concentration.

Conclusion: A Synthesis of Properties for Success

The successful development of an aminophenyl thiazole derivative into a therapeutic agent is a testament to meticulous scientific investigation, where biological potency is carefully balanced with a favorable physicochemical profile. This guide has outlined the core properties—solubility, lipophilicity, ionization, and stability—that are the bedrock of a compound's ADMET profile. By employing the robust, self-validating experimental protocols described herein, researchers can generate high-quality, reproducible data. This data, when integrated into a holistic drug design strategy, empowers teams to make informed decisions, rationally modify chemical structures, and ultimately enhance the probability of selecting a clinical candidate with the optimal characteristics for therapeutic success.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • LogP vs LogD - What is the Difference?. (2024). ACD/Labs. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]

  • Synthesis, In Vitro Antimicrobial Evaluation, ADMET Properties, and Molecular Docking Studies of Novel Thiazole Derivatives. (n.d.). Atmiya University. Retrieved from [Link]

  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. Retrieved from [Link]

  • What is pKa and how is it used in drug development?. (2023). Pion. Retrieved from [Link]

  • Annex 10 - ICH. (n.d.). World Health Organization. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacokinetic Properties: ADMET Prediction. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved from [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food And Drugs Authority. Retrieved from [Link]

  • Determination of pKa Values by Liquid Chromatography. (2003). ResearchGate. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Synthesis, molecular docking and ADMET studies of bis-benzimidazole-based thiadiazole derivatives as potent inhibitors, in vitro α-amylase and α-glucosidase. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Hantzsch Synthesis of Substituted Aminophenyl Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Aminophenyl Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone pharmacophore in modern medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the design of a wide spectrum of therapeutic agents. Molecules incorporating this scaffold exhibit remarkable biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Specifically, the 2-amino-4-phenylthiazole framework serves as a privileged structure, providing a versatile synthetic handle for creating extensive libraries of bioactive compounds.[3]

Among the myriad of synthetic routes, the Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust, efficient, and widely adopted methods for constructing this vital heterocyclic system.[4][5] This guide provides an in-depth exploration of the Hantzsch synthesis as applied to the preparation of substituted aminophenyl thiazoles, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, offer field-tested protocols, and discuss the strategic considerations essential for successful drug discovery and development.

The Core Reaction: Mechanistic Underpinnings of the Hantzsch Synthesis

The Hantzsch synthesis is fundamentally a condensation reaction between two key building blocks: an α-haloketone and a thioamide-containing species, most commonly thiourea for the synthesis of 2-aminothiazoles.[1][6] The reaction elegantly assembles the five-membered ring by forming C-S, C-N, and C=N bonds in a sequential process.

The overall transformation can be represented as:

α-Haloketone + Thiourea → 2-Aminothiazole + H₂O + HX

The mechanism proceeds through several well-established steps:

  • Initial Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea, being a soft and potent nucleophile, initiates the reaction by attacking the electrophilic α-carbon of the haloketone. This step follows a classic SN2 pathway, displacing the halide ion and forming an isothiouronium salt intermediate.[6] The choice of halogen on the ketone (Br > Cl) can influence the rate of this initial step, with α-bromoketones being more reactive and commonly employed.[7]

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic attack where one of the amino nitrogens attacks the carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

  • Dehydration and Aromatization: The final and irreversible step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a stable, aromatic thiazole ring, which provides the thermodynamic driving force for the reaction.[6]

The complete mechanism is visualized below.

Figure 1: The Reaction Mechanism of the Hantzsch Thiazole Synthesis.

Under neutral conditions, the reaction between an α-haloketone and an N-monosubstituted thiourea typically yields 2-(N-substituted amino)thiazoles exclusively.[8] However, it is crucial to note that under acidic conditions, the reaction can also produce 3-substituted 2-imino-2,3-dihydrothiazole isomers, a critical consideration for regioselectivity in drug design.[8]

Field-Proven Experimental Protocol: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine

This protocol provides a reliable, step-by-step methodology for the synthesis of a representative substituted aminophenyl thiazole. The choice of a bromophenyl derivative is illustrative, as halogenated phenyl rings are common motifs in pharmaceutical agents, offering sites for further functionalization via cross-coupling reactions.

Rationale for a Two-Step Approach: While a one-pot synthesis is possible, a two-step approach involving the initial synthesis and isolation of the α-haloketone intermediate often provides greater control and leads to a purer final product. Direct halogenation of substituted acetophenones can be complicated by side reactions, especially with electron-rich aromatic rings.

Part A: Synthesis of the α-Haloketone Intermediate (2-bromo-1-(4-bromophenyl)ethan-1-one)

Objective: To introduce a bromine atom at the α-position to the carbonyl group, creating the necessary electrophile for the Hantzsch reaction.

  • Materials:

    • 4'-Bromoacetophenone (1.0 eq)

    • Bromine (Br₂) (1.0-1.1 eq) or Pyridinium tribromide (PBTB)

    • Glacial Acetic Acid or Dichloromethane (DCM) as solvent

    • Sodium bicarbonate solution (5% w/v)

    • Hexanes or Ethanol for recrystallization

  • Procedure:

    • Dissolve 4'-bromoacetophenone in glacial acetic acid in a flask equipped with a dropping funnel and a gas trap for HBr.

    • Slowly add bromine dropwise to the solution at room temperature with stirring. The disappearance of the bromine color indicates its consumption. Expertise Note: This reaction is exothermic and releases corrosive HBr gas. Perform in a well-ventilated fume hood. Using PBTB is a safer, solid alternative to liquid bromine.

    • After the addition is complete, stir the reaction mixture for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully pour the reaction mixture into ice-cold water. The crude 2-bromo-1-(4-bromophenyl)ethan-1-one will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water to remove acetic acid, and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Recrystallize the crude product from a suitable solvent like ethanol or hexanes to yield a purified, crystalline solid.

    • Self-Validation: Confirm the structure using ¹H NMR (disappearance of the methyl singlet around δ 2.5 ppm and appearance of a new singlet for the -CH₂Br protons around δ 4.4-4.7 ppm) and Mass Spectrometry.[7]

Part B: Hantzsch Cyclization to form 4-(4-Bromophenyl)thiazol-2-amine

Objective: To condense the α-haloketone with thiourea to form the final aminophenyl thiazole product.

  • Materials:

    • 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq)

    • Thiourea (1.0-1.2 eq)

    • Ethanol (95%) or Isopropanol

    • Ammonium hydroxide solution (concentrated)

  • Procedure:

    • In a round-bottom flask, suspend the purified 2-bromo-1-(4-bromophenyl)ethan-1-one and thiourea in 95% ethanol. Causality Insight: Ethanol is an excellent solvent choice as it effectively dissolves the reactants upon heating and is relatively easy to remove. The slight molar excess of thiourea ensures complete conversion of the more valuable α-haloketone.

    • Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically results in the formation of the hydrobromide salt of the product, which may precipitate from the solution.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add concentrated ammonium hydroxide to the stirred mixture until the pH is basic (pH 9-10). This step neutralizes the hydrobromide salt and precipitates the free base of the 2-aminothiazole product.[9]

    • Filter the resulting solid precipitate and wash it with cold water, followed by a small amount of cold ethanol to remove impurities.

    • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to obtain the final product as a crystalline solid.

    • Self-Validation: Characterize the final product thoroughly using IR (N-H stretching), ¹H NMR (characteristic singlet for the thiazole C5-H and signals for the phenyl and amino protons), ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[5][10]

Data Presentation: Scope and Yields of Substituted Aminophenyl Thiazoles

The Hantzsch synthesis is highly versatile, accommodating a wide range of substituents on the phenyl ring of the α-haloketone. The electronic nature of these substituents can influence reaction rates and yields. The table below summarizes representative examples from the literature.

Substituent (on Phenyl Ring)α-Haloketone PrecursorYield (%)Reference
4-Bromo2-bromo-1-(4-bromophenyl)ethan-1-one85[11]
4-Chloro2-bromo-1-(4-chlorophenyl)ethan-1-one90[1]
4-Fluoro2-bromo-1-(4-fluorophenyl)ethan-1-one~80-90[7]
4-Methoxy (electron-donating)2-bromo-1-(4-methoxyphenyl)ethan-1-oneHigh[1]
4-Nitro (electron-withdrawing)2-bromo-1-(4-nitrophenyl)ethan-1-oneHigh[1]
Unsubstituted2-bromo-1-phenylethan-1-one80-90[9]

Generally, the reaction proceeds in good to excellent yields (79-90%) regardless of whether the phenyl ring substituent is electron-donating or electron-withdrawing, highlighting the robustness of the method.[1]

Visualization of the Synthetic Workflow

A streamlined workflow is critical for efficiency and reproducibility in a drug development setting. The following diagram outlines the logical progression from starting materials to a fully characterized final compound.

Workflow Start Start: Substituted Acetophenone & Thiourea Step1 Step 1: α-Halogenation of Acetophenone Start->Step1 QC1 QC/Characterization: α-Haloketone Intermediate (NMR, MS) Step1->QC1 Step2 Step 2: Hantzsch Cyclization with Thiourea QC1->Step2 If structure confirmed Step3 Step 3: Work-up (Neutralization & Filtration) Step2->Step3 Step4 Step 4: Purification (Recrystallization) Step3->Step4 FinalQC Final QC/Characterization: Pure 2-Amino-4-arylthiazole (NMR, IR, MS, EA) Step4->FinalQC End Final Compound for Biological Screening FinalQC->End If purity >95%

Sources

Spectroscopic Analysis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document aims to provide a comprehensive guide to the spectroscopic characterization of the novel heterocyclic compound, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This guide will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule.

Introduction: The Significance of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

The molecular architecture of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, which integrates a 4-aminophenyl moiety with a 4-(hydroxymethyl)thiazole core, presents a compelling scaffold for scientific investigation. The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities. The aminophenyl group offers a versatile site for further chemical modification, while the primary alcohol function allows for the introduction of various payloads or linker chemistries. Accurate spectroscopic characterization is the foundational step in unlocking the potential of this molecule.

Molecular Structure and Key Spectroscopic Features

A detailed analysis of the expected spectroscopic data is essential for the unambiguous identification and characterization of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. The following sections will provide a predictive overview of the key signals and bands anticipated in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

The proton NMR spectrum of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is expected to exhibit distinct signals corresponding to each unique proton environment. The anticipated chemical shifts (δ) are influenced by the electronic effects of the aromatic and heterocyclic rings, as well as the substituent groups.

Table 1: Predicted ¹H NMR Spectral Data for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (ortho to -NH₂)6.6 - 6.8Doublet2HShielded by the electron-donating amino group.
Ar-H (meta to -NH₂)7.5 - 7.7Doublet2HDeshielded relative to the ortho protons.
Thiazole-H7.0 - 7.2Singlet1HCharacteristic chemical shift for a proton on a thiazole ring.
-CH ₂OH4.6 - 4.8Singlet or Doublet2HAdjacent to the thiazole ring and the hydroxyl group. May show coupling to the -OH proton depending on the solvent and concentration.
-CH₂OH Variable (2.0 - 5.0)Singlet (broad)1HChemical shift is highly dependent on solvent, concentration, and temperature.
-NHVariable (3.5 - 5.5)Singlet (broad)2HChemical shift is dependent on solvent and concentration; protons are exchangeable.

Experimental Insight: The choice of solvent (e.g., DMSO-d₆ vs. CDCl₃) will significantly impact the chemical shifts of the -OH and -NH₂ protons due to hydrogen bonding effects. In DMSO-d₆, these signals are typically sharper and more readily observable.

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Thiazole C165 - 170Carbon atom in the thiazole ring attached to the aminophenyl group and nitrogen.
Thiazole C150 - 155Carbon atom in the thiazole ring attached to the hydroxymethyl group.
Thiazole C115 - 120Carbon atom in the thiazole ring adjacent to the sulfur atom.
Ar-C (ipso, attached to thiazole)120 - 125Quaternary carbon of the phenyl ring.
Ar-C (ortho to -NH₂)113 - 116Shielded by the electron-donating amino group.
Ar-C (meta to -NH₂)128 - 130Less shielded aromatic carbons.
Ar-C (para, attached to -NH₂)148 - 152Carbon attached to the electron-donating amino group.
-C H₂OH60 - 65Aliphatic carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
O-H (alcohol)3200 - 3600Strong, BroadStretching
N-H (amine)3300 - 3500Medium, DoubletSymmetric & Asymmetric Stretching
C-H (aromatic)3000 - 3100Medium to WeakStretching
C-H (aliphatic)2850 - 3000MediumStretching
C=N (thiazole)1600 - 1650MediumStretching
C=C (aromatic)1450 - 1600Medium to StrongStretching
C-O (alcohol)1000 - 1260StrongStretching
C-N (aromatic amine)1250 - 1360MediumStretching

Causality in Interpretation: The broadness of the O-H stretch is a direct consequence of intermolecular hydrogen bonding. The presence of a doublet for the N-H stretch is characteristic of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol (C₁₀H₁₀N₂OS), the expected molecular weight is approximately 206.26 g/mol .[1]

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 206. Key fragmentation pathways could include:

  • Loss of H₂O: A peak at m/z 188, corresponding to the loss of a water molecule from the hydroxymethyl group.

  • Loss of CH₂OH: A peak at m/z 175, resulting from the cleavage of the hydroxymethyl group.

  • Cleavage of the thiazole ring: Various fragments corresponding to the aminophenyl cation and thiazole-related fragments.

dot graph "Fragmentation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

} digraph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

}

Caption: Predicted Mass Spectrometry Fragmentation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

A plausible synthetic route involves the reduction of a corresponding ester precursor, such as ethyl 2-(4-aminophenyl)thiazole-4-carboxylate.

  • Ester Synthesis: The precursor ester can be synthesized via the Hantzsch thiazole synthesis by reacting 4-aminothiobenzamide with ethyl bromopyruvate.

  • Reduction: The resulting ester is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

  • A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.

  • The reaction is quenched cautiously with water and a sodium hydroxide solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Spectroscopic Sample Preparation
  • NMR: Samples should be prepared by dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • IR: For solid samples, a small amount of the compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

  • MS: Samples for mass spectrometry are typically prepared by dissolving a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Conclusion and Future Directions

This guide provides a foundational framework for the spectroscopic characterization of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. The predicted data serves as a benchmark for researchers working on the synthesis and application of this and related compounds. Future work should focus on acquiring and publishing experimental data to validate these predictions and further elucidate the chemical properties of this promising molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for definitive proton and carbon assignments.

References

  • Thiazole-containing drugs have widespread use in a variety of medical conditions. (Note: This is a general statement on the importance of thiazoles and does not refer to a specific publication with a URL in the provided search results.)

Sources

The Thiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents, engaging with a wide array of biological targets.[3] The presence of the thiazole moiety is not limited to synthetic compounds; it is also found in natural products, most notably in thiamine (Vitamin B1), which is essential for numerous cellular processes.[3] This guide will provide an in-depth exploration of the discovery of novel thiazole derivatives, from fundamental synthetic strategies to their biological evaluation and the elucidation of structure-activity relationships.

The clinical relevance of thiazole derivatives is well-established, with numerous FDA-approved drugs incorporating this heterocyclic system.[4] These drugs span a wide range of therapeutic areas, including antiretrovirals like Ritonavir, anticancer agents such as Dasatinib, and anti-inflammatory drugs like Meloxicam.[1] The proven success of these molecules continues to inspire the development of new thiazole-based compounds to address unmet medical needs.[1]

This guide is structured to provide not just a compilation of methods, but a strategic overview of the discovery process. We will delve into the rationale behind the selection of synthetic routes, the intricacies of biological screening assays, and the iterative process of optimizing lead compounds.

Part 1: Synthetic Strategies for Thiazole Derivatives

The construction of the thiazole ring is a well-explored area of organic synthesis, with several named reactions providing reliable access to a diverse range of derivatives. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the thiazole core and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

The Hantzsch synthesis is arguably the most common and versatile method for the preparation of thiazoles.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.[6] The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]

The primary advantage of the Hantzsch synthesis lies in its ability to introduce diversity at the 2, 4, and 5-positions of the thiazole ring by varying the thioamide and α-haloketone starting materials. However, traditional Hantzsch synthesis can sometimes suffer from drawbacks such as harsh reaction conditions and long reaction times.[7] Modern modifications often employ microwave irradiation or the use of catalysts to improve yields and reduce reaction times.[8][9]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-amino-4-phenylthiazole.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Cook-Heilbron Thiazole Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis is a key method for the preparation of 5-aminothiazoles.[5][10] This reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[10][11] The reaction proceeds under mild conditions, often at room temperature, making it suitable for sensitive substrates.[10] The ability to introduce substituents at the 2nd and 4th positions by varying the starting materials adds to its synthetic utility.[10]

Gabriel Thiazole Synthesis and Other Methods

The Gabriel synthesis offers an alternative route to thiazoles, typically yielding 2,5-disubstituted derivatives through the reaction of an acylamino-ketone with phosphorus pentasulfide.[7] While historically significant, this method is often less favored due to the use of harsh reagents.

Other synthetic approaches include the Tcherniac's synthesis for 2-substituted thiazoles and various modern, often metal-catalyzed, cross-coupling reactions to further functionalize pre-formed thiazole rings. The choice of method is a critical decision in the design of a synthetic campaign, balancing factors such as desired substitution, yield, and reaction conditions.

Part 2: Biological Evaluation of Novel Thiazole Derivatives

The diverse pharmacological activities of thiazole derivatives necessitate a comprehensive biological evaluation to identify promising lead compounds.[1][12] This typically involves a tiered screening approach, starting with in vitro assays to assess activity against specific targets or cell lines, followed by more complex cellular and in vivo models for the most promising candidates.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[3][12]

2.1.1 In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[12] The assay measures the metabolic activity of cells, which is generally correlated with cell viability.

Experimental Protocol: MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test thiazole derivatives dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test thiazole derivatives and the positive control in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)
Thiazole A MCF-78.5
HepG212.3
Thiazole B MCF-72.1
HepG24.7
Doxorubicin MCF-70.9
HepG21.5
Antimicrobial Activity

The thiazole scaffold is a key component of many antimicrobial agents.[13][14] The evaluation of new derivatives for antibacterial and antifungal activity is a critical step in the discovery of new treatments for infectious diseases.

2.2.1 Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a standard technique for determining the MIC.[15][16]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test thiazole derivatives dissolved in a suitable solvent

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard

Procedure:

  • Prepare a two-fold serial dilution of the test compounds and the positive control in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 16-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[15]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antibacterial Activity of Thiazole Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Thiazole C 416
Thiazole D 8>64
Ciprofloxacin 0.50.25
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and thiazole derivatives have shown promise as anti-inflammatory agents.[7][12] A common mechanism of action for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.

2.3.1 In Vitro COX Inhibition Assay

The COX inhibition assay measures the ability of a compound to block the activity of COX-1 and COX-2 enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[17] This can be performed using commercially available enzyme immunoassay (EIA) kits.[18]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test thiazole derivatives

  • Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Assay buffer and co-factors (e.g., hematin)

  • EIA detection reagents

Procedure:

  • Prepare dilutions of the test compounds and positive controls.

  • In separate wells of a microplate, incubate the COX-1 or COX-2 enzyme with the test compound or control for a short pre-incubation period.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time to allow for prostaglandin production.

  • Stop the reaction and measure the amount of prostaglandin produced using an EIA-based detection method.

  • Calculate the percentage of COX inhibition for each compound and determine the IC₅₀ values.

Part 3: Structure-Activity Relationship (SAR) and Computational Insights

The initial biological screening provides valuable data for establishing a Structure-Activity Relationship (SAR). SAR studies aim to identify the key structural features of the thiazole derivatives that are responsible for their biological activity. This is an iterative process where the synthesis of new analogs is guided by the biological data from previous compounds.

Computational drug design plays a crucial role in modern drug discovery by providing insights into the potential binding modes of thiazole derivatives with their biological targets.[19][20] Molecular docking studies can predict the interactions between a ligand and a protein, helping to rationalize the observed SAR and guide the design of more potent and selective inhibitors.[20]

Part 4: Visualization of Key Concepts

General Workflow for Thiazole Derivative Drug Discovery

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization A Library Design & SAR Hypothesis B Synthesis of Novel Thiazole Derivatives A->B C Primary Biological Assays (e.g., Anticancer, Antimicrobial) B->C D Secondary Assays (e.g., Mechanism of Action) C->D E SAR Analysis & Computational Modeling D->E F Synthesis of Optimized Analogs E->F G In-depth Biological Evaluation F->G H Preclinical Development G->H Promising Candidate

Caption: A streamlined workflow for the discovery of novel thiazole derivatives.

Hantzsch Thiazole Synthesis Mechanism

G α-Haloketone α-Haloketone Intermediate_1 Thiazolium Intermediate α-Haloketone->Intermediate_1 + Thioamide (SN2) Thioamide Thioamide Thiazole Thiazole Intermediate_1->Thiazole - H2O (Dehydration)

Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly privileged and fruitful starting point for the discovery of new therapeutic agents.[21] The synthetic versatility of the thiazole ring system, coupled with its broad spectrum of biological activities, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more efficient and environmentally friendly synthetic methodologies, the exploration of novel biological targets for thiazole derivatives, and the use of advanced computational techniques to accelerate the drug discovery process. The integration of these multidisciplinary approaches will undoubtedly lead to the discovery of the next generation of thiazole-based drugs that can address pressing global health challenges.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Drug Research, 1(3), 136-143.
  • Thiazole. CUTM Courseware.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 123-134.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7354.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 599-618.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022). Journal of Molecular Structure, 1266, 133479.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). Journal of Medicinal Chemistry, 65(22), 15099-15113.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry, 30(33), 3695-3715.
  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4), 1-10.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PLoS ONE, 18(9), e0290981.
  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores.
  • Cook–Heilbron thiazole synthesis. Wikipedia.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Mini-Reviews in Medicinal Chemistry, 13(4), 558-571.
  • Cook–Heilbron thiazole synthesis.
  • Structures of thiazole-bearing drugs recently approved by the FDA.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
  • New Thiazole Deriv
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11447-11463.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega, 8(20), 17865-17878.
  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Molecules, 29(1), 1-24.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Ethnopharmacology, 341, 118084.
  • Thiazole, a privileged scaffold in drug discovery.
  • Thiazole derivatives with antimicrobial activity.
  • Design, synthesis, and molecular docking studies of thiazole derivatives against phospholipase A2 (Naja oxiana) venom. (2025). Journal of Biomolecular Structure & Dynamics, 1-13.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific Microbiology, 4(5), 1-4.
  • Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018). Current Topics in Medicinal Chemistry, 18(12), 987-988.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016).
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5601.
  • Application and synthesis of thiazole ring in clinically approved drugs. (2023). European Journal of Medicinal Chemistry, 251, 115172.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • In Vitro Testing of Antimicrobial Agents. Clinical Tree.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1734.
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-235.
  • IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices.
  • Antifungal. Wikipedia.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of the Aminothiazole Scaffold

To our fellow researchers, scientists, and drug development professionals, this guide delves into the mechanistic underpinnings of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. While direct, exhaustive studies on this specific molecule remain nascent, its core structure, the 2-aminothiazole moiety, is a well-established "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that demonstrate the ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities. The 2-aminothiazole nucleus is a cornerstone in the development of numerous therapeutic agents, exhibiting activities ranging from antimicrobial and anti-inflammatory to potent anticancer effects.[1][2] This guide, therefore, synthesizes current knowledge from structurally analogous compounds to propose a compelling and evidence-based putative mechanism of action for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, focusing on its likely role as a modulator of critical cellular signaling pathways.

Postulated Primary Mechanism of Action: Protein Kinase Inhibition

The convergence of structure-activity relationship (SAR) studies on a multitude of 2-aminothiazole derivatives points towards a primary mechanism of action centered on the inhibition of protein kinases.[3][4][5] These enzymes play a pivotal role in signal transduction pathways that govern cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol molecule possesses the key structural features commonly found in 2-aminothiazole-based kinase inhibitors: a heterocyclic core capable of forming crucial hydrogen bonds within the ATP-binding pocket of kinases, and an aminophenyl substituent that can be further functionalized to enhance potency and selectivity.

Putative Kinase Targets and Downstream Cellular Consequences

Based on extensive research into compounds sharing the aminophenylthiazole core, we can hypothesize that [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol may exhibit inhibitory activity against one or more of the following kinase families:

  • Aurora Kinases: These are a family of serine/threonine kinases that are essential for mitotic progression.[6][7] Overexpression of Aurora kinases is common in many human cancers and is associated with poor prognosis. Inhibition of Aurora kinases by 2-aminothiazole derivatives has been shown to disrupt mitosis, leading to cell cycle arrest and apoptosis.[1][3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply for growth and metastasis, making VEGFR a key target in oncology. Numerous thiazole derivatives have been developed as potent VEGFR inhibitors, effectively blocking the downstream signaling that leads to endothelial cell proliferation and migration.[8][9][10]

  • Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases is involved in a multitude of cellular processes, including cell proliferation, survival, and migration. The 2-aminothiazole scaffold was instrumental in the discovery of Dasatinib, a potent pan-Src inhibitor.[4][5]

The inhibition of these kinases by [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol would be expected to trigger a cascade of downstream events, ultimately leading to anticancer activity. A visual representation of this proposed signaling pathway is provided below.

G cluster_0 [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol cluster_1 Putative Kinase Targets cluster_2 Downstream Cellular Processes cluster_3 Cellular Outcomes Compound [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol Aurora Aurora Kinases Compound->Aurora Inhibition VEGFR VEGFR Compound->VEGFR Inhibition Src Src Family Kinases Compound->Src Inhibition Mitosis Mitotic Progression Aurora->Mitosis Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation & Survival Src->Proliferation CellCycleArrest Cell Cycle Arrest Mitosis->CellCycleArrest Disruption AntiAngiogenesis Anti-Angiogenesis Angiogenesis->AntiAngiogenesis Inhibition Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Putative Kinase Inhibition Pathway of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol functions as a kinase inhibitor, a series of well-defined experimental protocols should be employed. These protocols are designed to be self-validating, providing a clear and logical path from in vitro enzymatic assays to cell-based functional assays.

In Vitro Kinase Inhibition Assay

This initial screen is crucial for determining the direct inhibitory effect of the compound on purified kinase enzymes.

Objective: To quantify the inhibitory potency (IC50) of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol against a panel of selected kinases (e.g., Aurora A, VEGFR2).

Methodology:

  • Reagent Preparation:

    • Prepare a 20x kinase buffer (e.g., 1 M Tris-HCl pH 7.5, 2 mM EDTA, 40 mM DTT) and store in aliquots at -20°C.[11]

    • Freshly prepare a 10x ATP regeneration system (ARS) containing 100 mM MgCl2, 10 mM ATP, 100 mM creatine phosphate, and 2 mg/mL creatine kinase.[11]

    • Prepare a stock solution of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol in DMSO and create a serial dilution series.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the compound solution (or DMSO for control).[12]

    • Add 5 µL of the kinase enzyme solution (e.g., recombinant human Aurora A or VEGFR2) to each well.[12]

    • Initiate the reaction by adding 5 µL of a substrate mix containing the appropriate peptide substrate and the 10x ARS.[12]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection and Analysis:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).[12]

    • Quantify the kinase activity using a suitable detection method, such as a fluorescence-based assay that measures ADP production or a phosphospecific antibody-based ELISA.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Reagents Prepare Kinase, Substrate, ATP & Compound Dilutions Mix Combine Reagents in 96-well Plate Reagents->Mix Incubate Incubate at 30°C Mix->Incubate Stop Terminate Reaction Incubate->Stop Read Measure Signal (e.g., Fluorescence) Stop->Read Calculate Calculate % Inhibition and IC50 Value Read->Calculate

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Cell-Based Proliferation and Viability Assays

These assays are essential to confirm that the observed in vitro kinase inhibition translates to a functional effect in a cellular context.

Objective: To determine the effect of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol on the proliferation and viability of cancer cell lines known to be dependent on the target kinases.

Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., HeLa for Aurora kinase, HUVECs for VEGFR) in appropriate media and conditions.

  • Compound Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • Use a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) to measure cell viability.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vitro Angiogenesis (Tube Formation) Assay

This assay specifically assesses the anti-angiogenic potential of the compound.[2][13]

Objective: To evaluate the ability of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol to inhibit the formation of capillary-like structures by endothelial cells.[14]

Methodology:

  • Plate Coating:

    • Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding and Treatment:

    • Seed human umbilical vein endothelial cells (HUVECs) onto the coated plate.

    • Treat the cells with various concentrations of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

  • Incubation and Visualization:

    • Incubate the plate for 6-18 hours to allow for tube formation.

    • Visualize and photograph the tube-like structures using a microscope.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

    • Compare the results of treated cells to untreated controls to determine the inhibitory effect.

Secondary Putative Mechanisms of Action

While kinase inhibition is the most probable mechanism of action, the versatile 2-aminothiazole scaffold has been implicated in other cellular processes. These represent secondary, yet plausible, mechanisms that could contribute to the overall biological activity of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Topoisomerase II Inhibition

Topoisomerase II is an enzyme that plays a critical role in DNA replication and chromosome segregation by managing DNA topology.[15] Some heterocyclic compounds can interfere with this process, leading to DNA damage and cell death.

Experimental Validation: A topoisomerase II decatenation assay can be employed. This assay measures the ability of the enzyme to unlink interlocked DNA circles (kDNA).[16][17] Inhibition of this process by [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol would be observed as a decrease in the amount of decatenated DNA, which can be visualized by agarose gel electrophoresis.[18][19]

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is an enzyme involved in the metabolism of neurotransmitters.[20] Its inhibition can have therapeutic effects in neurodegenerative diseases. While less likely to be the primary anticancer mechanism, off-target effects on MAO-B could be a consideration.

Experimental Validation: A fluorometric MAO-B inhibitor screening kit can be used.[21][22][23][24] This assay measures the production of hydrogen peroxide, a byproduct of MAO-B activity, and inhibition is detected as a decrease in the fluorescent signal.[20]

Quantitative Data Summary

While specific quantitative data for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is not available in the public domain, the following table provides representative IC50 values for structurally related 2-aminothiazole derivatives against various targets, illustrating the potential potency of this class of compounds.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
Aminothiazole DerivativesAurora A79 - 140[3]
Thiadiazole DerivativesVEGFR-240.65[8]
2-Aminothiazole DerivativesPan-Src<1[4]
Thiazole DerivativesMCF-7 (Cytotoxicity)1210[9]

Conclusion and Future Directions

This technical guide has synthesized the available scientific evidence to propose that [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol most likely exerts its biological effects through the inhibition of protein kinases, particularly those implicated in cancer progression such as Aurora kinases and VEGFR. The provided experimental workflows offer a robust framework for the validation of this putative mechanism.

Future research should focus on performing the described in vitro and cell-based assays to generate specific data for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. A broad kinase panel screening would be invaluable for identifying the specific kinase targets and understanding its selectivity profile. Furthermore, in vivo studies in relevant animal models will be crucial to translate these mechanistic insights into potential therapeutic applications. The continued exploration of the 2-aminothiazole scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

  • Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. (2015). Journal of Biomolecular Screening. Available at: [Link]

  • In vitro kinase assay. (2023). protocols.io. Available at: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry. Available at: [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Available at: [Link]

  • Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. (2023). Archiv der Pharmazie. Available at: [Link]

  • Angiogenesis Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. Available at: [Link]

  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. Available at: [Link]

  • Topoisomerase Assays. (2020). Current Protocols in Pharmacology. Available at: [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. (2023). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (2007). Methods. Available at: [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). Molecules. Available at: [Link]

  • How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have ?. (2015). ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Aminophenyl Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] When combined with an aminophenyl moiety, it forms a privileged structure with a remarkable breadth of biological activities, ranging from potent kinase inhibition to broad-spectrum antimicrobial effects.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminophenyl thiazole derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of field-proven insights into how specific structural modifications influence biological outcomes. This document delves into the causal relationships behind experimental design, presents detailed protocols for synthesis and evaluation, and leverages visual diagrams to clarify complex concepts, thereby serving as a comprehensive resource for the rational design of novel aminophenyl thiazole-based therapeutics.

The Aminophenyl Thiazole Scaffold: A Privileged Core in Drug Discovery

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a versatile building block in drug design.[5][6] Its ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions allows it to bind to a wide array of biological targets. The aminophenyl thiazole core, specifically, has garnered significant attention due to its presence in highly successful drugs like the pan-Src kinase inhibitor Dasatinib.[7]

The general structure allows for systematic modification at several key positions, making it an ideal candidate for SAR studies. The primary points of diversification include the aminophenyl ring, the thiazole ring itself, and the linker connecting them, which is often an amide or urea functional group. Understanding how substitutions at these positions modulate activity is critical for optimizing potency, selectivity, and pharmacokinetic properties.

SAR_Core_Structure cluster_core Aminophenyl Thiazole Core core R1 R1->core Phenyl Ring Substitutions R2 R2->core Thiazole C5 Substitutions R3 R3->core Thiazole C4 Substitutions X X (Linker) X->core Linker Group (Amide, Urea, etc.)

Caption: Core structure of aminophenyl thiazoles highlighting key modification points.

Navigating the SAR Landscape: From Kinase Inhibition to Antimicrobial Action

The functional versatility of the aminophenyl thiazole scaffold is evident in its wide range of biological activities. The following sections dissect the SAR for key therapeutic areas.

Aminophenyl Thiazoles as Potent Kinase Inhibitors

The 2-aminothiazole motif is a well-established kinase inhibitor template.[7] The discovery of Dasatinib, a potent inhibitor of Src family and Abl kinases, solidified this scaffold's importance in oncology.

Key SAR Insights for Kinase Inhibition:

  • The 2-Aminothiazole Core: The nitrogen and sulfur atoms of the thiazole ring, along with the exocyclic amino group, are crucial for forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[7]

  • Substitutions on the Phenyl Ring (R¹): The nature and position of substituents on the aminophenyl ring are critical for potency and selectivity. For instance, in the development of Dasatinib, a 2-chloro-6-methylphenyl group was found to be optimal for potent pan-Src inhibition.[7] This substitution pattern correctly orients the molecule within the binding site.

  • The C5 Position of the Thiazole Ring (R²): This position is often functionalized with a carboxamide group. The amide provides an additional hydrogen bond donor/acceptor site, significantly enhancing binding affinity. The substituent on the amide nitrogen can be varied to interact with solvent-exposed regions of the kinase, influencing solubility and cell permeability.

  • The C4 Position of the Thiazole Ring (R³): While less commonly modified for kinase inhibitors, substitutions at this position can be used to fine-tune the electronic properties of the thiazole ring or to probe for additional interactions.

  • The Linker Group (X): Urea and amide linkers are frequently employed and play a crucial role in orienting the phenyl and thiazole rings correctly.[8] These linkers also participate in hydrogen bonding with the kinase hinge region.

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit) Src Src Kinase RTK->Src activates Signal Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Signal phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Signal->Proliferation promotes Inhibitor Aminophenyl Thiazole (e.g., Dasatinib) Inhibitor->Src inhibits

Caption: Simplified signaling pathway showing inhibition of Src kinase.

Antimicrobial Activity of Aminophenyl Thiazole Derivatives

Aminophenyl thiazoles have demonstrated significant potential as antibacterial and antifungal agents.[4][6][9] The SAR for antimicrobial activity often differs from that of kinase inhibition, highlighting the scaffold's adaptability.

Key SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, halo) on the phenyl ring (R¹) frequently enhances antibacterial and antifungal activity.[9][10][11] A para-substitution is often preferred.[9]

  • Hybrid Compounds: Clubbing the thiazole nucleus with other heterocyclic rings, such as pyrazoline or pyrazole, can lead to synergistic or enhanced antimicrobial effects.[9][12]

  • Linker Modifications: Thiazolyl-thiourea derivatives have shown promising efficacy against staphylococcal species, indicating that the linker between the core and other moieties is a key determinant of activity.[3]

  • Bis-thiazole Structures: The presence of two thiazole moieties, often connected by a hydrazone group, has been associated with increased antibacterial and antifungal potency.[1]

Potential in Neurodegenerative Diseases

Emerging research indicates that thiazole derivatives are promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13] Their mechanism often involves the inhibition of key enzymes such as monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters.[14]

Key SAR Insights for Neuroprotective Activity:

  • MAO Inhibition: The thiazole scaffold is an essential component for the design of novel MAO-B inhibitors.[14] Substitutions on the phenyl and thiazole rings can be tailored to achieve selectivity for MAO-B over MAO-A, which is desirable for reducing side effects.

  • Cholinesterase Inhibition: Some thiazole derivatives have been identified as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy in Alzheimer's disease.[15]

  • Anti-inflammatory Properties: Certain 4-phenylthiazol-2-amine derivatives have shown anti-inflammatory effects by inhibiting enzymes like 5-lipoxygenase (5-LO), which could be beneficial in neuroinflammatory conditions.[16]

Quantitative SAR: A Comparative Analysis

To illustrate the impact of structural modifications, the following table summarizes the biological activities of representative aminophenyl thiazole derivatives from the literature.

Compound IDCore StructureR¹ (Phenyl Ring)R² (Thiazole C5)R³ (Thiazole C4)Biological ActivityPotency (IC₅₀/MIC)Reference
Dasatinib 2-Aminothiazole2-Chloro-6-methyl-C(O)NH-(CH₂OH)CH₂-piperazineHpan-Src Kinase Inhibitor<1 nM[7]
VEGFR-2 Inhibitor Phenylthiazole-urea4-PhenoxyHHVEGFR-2 Kinase Inhibitor0.027 µM[8]
Antimicrobial 1 Phenylthiazole4-NitroHArylAntibacterial/AntifungalMIC: 3.9-18.5 µg/mL[9]
Antimicrobial 2 Phenylthiazole4-BromoHHAntibacterialGood Activity[10]
5-LO Inhibitor 2-Aminothiazole4-ChloroHHAnti-inflammatoryIC₅₀: 0.05 µM[16]

This table is a representative summary. Actual structures can be more complex.

Experimental Protocols: From Synthesis to Biological Evaluation

A self-validating research program requires robust and reproducible methodologies. Below are detailed protocols for a common synthesis and a key biological assay.

General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring. This protocol describes the synthesis of a 4-phenyl-2-aminothiazole derivative.

Objective: To synthesize a 4-(substituted phenyl)thiazol-2-amine intermediate.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Iodine (1.1 eq)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted acetophenone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

  • Initiation: Stir the mixture until all solids are dissolved. Slowly add iodine (1.1 eq) portion-wise to the solution. The reaction is exothermic, and the color will change to dark brown.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: Heating provides the activation energy for the cyclization reaction. Iodine acts as an oxidizing agent to facilitate the formation of the aromatic thiazole ring.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate of the hydroiodide salt of the product should form.

  • Neutralization: Pour the mixture into an ice-cold solution of sodium thiosulfate to quench any unreacted iodine. Then, neutralize the mixture by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8-9. This will precipitate the free base of the 2-aminothiazole product.

    • Self-Validation: The pH change is a critical control point. Incomplete neutralization will result in poor recovery of the free base.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 4-(substituted phenyl)thiazol-2-amine.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]

In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This protocol outlines a common method to determine the IC₅₀ value of a test compound against a specific kinase.

Objective: To quantify the inhibitory potency of an aminophenyl thiazole derivative against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • HTRF (Homogeneous Time-Resolved Fluorescence) compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations to generate a dose-response curve.

  • Reaction Mixture: In a 384-well microplate, add the kinase assay buffer, the peptide substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the Src kinase to each well to initiate the reaction.

    • Causality Note: The test compound is pre-incubated with the enzyme to allow for binding to the ATP pocket before the phosphorylation reaction begins.

  • Initiation of Phosphorylation: Add ATP to each well to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and the SA-APC conjugate. This mixture will bind to the phosphorylated substrate.

  • Signal Reading: Incubate the plate for 60 minutes to allow for the detection reagents to bind. Read the plate on an HTRF-compatible reader. The HTRF signal is proportional to the amount of phosphorylated substrate.

    • Self-Validation: Include positive controls (no inhibitor) and negative controls (no enzyme) on each plate to ensure the assay is performing correctly.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

SAR_Workflow A Identify Lead (Aminophenyl Thiazole) B Design & Synthesize New Derivatives (Modify R¹, R², R³) A->B C In Vitro Biological Screening (e.g., Kinase Assay) B->C D Analyze Data: Determine IC₅₀/MIC C->D E Establish SAR: Identify Key Moieties D->E E->B Rational Design Loop F Optimize Lead: Improve Potency, Selectivity, ADME E->F G In Vivo Studies F->G

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

The aminophenyl thiazole scaffold represents a highly fruitful area for drug discovery. The extensive body of research has established clear SAR principles that can guide the development of next-generation therapeutics. For kinase inhibition, the focus remains on optimizing interactions within the ATP-binding pocket through judicious substitution on the phenyl and thiazole rings. In the antimicrobial space, the incorporation of electron-withdrawing groups and the creation of hybrid molecules are proven strategies for enhancing potency. Furthermore, the burgeoning application of these compounds in neurodegenerative diseases opens exciting new avenues for research.

Future efforts should focus on leveraging computational chemistry and machine learning to predict the activity of novel derivatives and to design compounds with improved selectivity profiles, thereby minimizing off-target effects. As our understanding of the structural biology of new targets grows, the versatile and adaptable aminophenyl thiazole core will undoubtedly continue to be a cornerstone of modern medicinal chemistry.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (n.d.). ResearchGate. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. [Link]

  • Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. (2025). ResearchGate. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). National Center for Biotechnology Information. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). MDPI. [Link]

  • 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. (n.d.). ResearchGate. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Center for Biotechnology Information. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (n.d.). PubMed. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Discovery of thiazole salt AChE inhibitors and development of thiamine disulfide prodrugs targeting the central nervous system. (n.d.). ResearchGate. [Link]

Sources

Whitepaper: Thiazole-Based Compounds as Modulators of Critical Disease Pathways: A Guide to Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging a wide array of biological targets through various non-covalent interactions.[2] This has led to the development of numerous FDA-approved drugs for a range of diseases, including cancer, diabetes, and infectious conditions.[1][3] This technical guide provides an in-depth exploration of the key therapeutic target classes for thiazole-based compounds. It moves beyond a simple catalog of targets to explain the mechanistic rationale for why the thiazole scaffold is effective in each context. Furthermore, this guide details robust, field-proven methodologies for identifying and validating these drug-target interactions, offering researchers a practical framework for advancing novel thiazole derivatives from discovery to preclinical development.

The Thiazole Scaffold: A Privileged Motif in Drug Discovery

The thiazole ring is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds.[4] Its prevalence is not coincidental but is rooted in its distinct physicochemical properties:

  • Aromaticity and Electron Distribution: The ring's aromatic nature provides a rigid, planar core, which is advantageous for fitting into well-defined binding pockets of proteins. The pi-electron system and the presence of heteroatoms (N and S) create a unique electron distribution that facilitates hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[4] The nitrogen atom, in particular, often acts as a critical hydrogen bond acceptor, anchoring the molecule to its target.[2]

  • Metabolic Stability: The thiazole ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles for drug candidates.

  • Synthetic Tractability: The chemical synthesis of thiazole derivatives is well-established, allowing for extensive modification of substituents around the core.[1] This synthetic accessibility enables medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

These features collectively empower molecules containing a thiazole ring to activate, inhibit, or otherwise modulate the function of critical enzymes, receptors, and other proteins involved in pathological processes.[4]

Major Classes of Therapeutic Targets for Thiazole Compounds

Thiazole derivatives have demonstrated activity against a diverse range of biological targets. This section explores the most prominent classes, with a focus on the mechanism of action and supporting data.

Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by phosphorylating substrate proteins. Their aberrant activity is a hallmark of many cancers, making them high-value therapeutic targets.[5] Thiazole derivatives have emerged as highly effective kinase inhibitors, often functioning as ATP-competitive antagonists.[6] The scaffold can mimic the purine ring of ATP, occupying the adenine-binding pocket and preventing the phosphorylation of downstream substrates.

Notable examples include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key tyrosine kinase that drives tumor angiogenesis. Thiazole derivatives have been developed that potently inhibit VEGFR-2.[7]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose overactivity can drive the growth of various cancers, including lung and colon cancer.[7]

  • Aurora Kinases: A family of serine/threonine kinases crucial for mitotic progression. Their inhibition by thiazole compounds is a promising strategy for cancer therapy.

  • Dasatinib and Dabrafenib: These are clinically approved anticancer drugs that feature a thiazole core and target kinases like BCR-ABL and BRAF, respectively.[3][8]

The interaction of a thiazole-based inhibitor with a kinase ATP-binding site is a prime example of structure-based drug design. The thiazole core provides the essential anchor, while synthetic modifications to its substituents are used to achieve high affinity and selectivity for the target kinase over the ~500 other kinases in the human kinome.

Compound ClassTarget KinaseIC50 Value (µM)Reference
Substituted ThiazoleVEGFR-20.15[7]
Sorafenib (Control)VEGFR-20.059[7]
Thiazole CarboxamideCOX-10.239[9]
Thiazole CarboxamideCOX-20.191[9]
Enzymes in Metabolic and Inflammatory Pathways

Beyond kinases, thiazole compounds have been shown to inhibit a wide variety of enzymes central to disease.[10]

  • Cyclooxygenase (COX) Enzymes: Thiazole derivatives have been designed as potent inhibitors of COX-1 and COX-2, enzymes critical to the inflammatory cascade, demonstrating their potential as anti-inflammatory agents.[9]

  • Lipoxygenases (LOX): Certain thiazole compounds are effective dual inhibitors of enzymes like 5-lipoxygenase (5-LO) and Deoxyribonuclease I (DNase I), suggesting their potential in treating neurodegenerative diseases where both inflammation and DNA damage are implicated.[11]

  • Carbonic Anhydrases & Cholinesterases: 2-aminothiazole derivatives have shown potent, low-micromolar inhibition of human carbonic anhydrase isoenzymes (hCA I and II) and cholinesterases (AChE and BChE), which are targets for glaucoma and Alzheimer's disease, respectively.[10]

Compound ClassTarget EnzymeKᵢ / IC50 Value (µM)Reference
2-amino-4-(4-chlorophenyl)thiazolehCA IKᵢ = 0.008[10]
2-amino-4-(4-bromophenyl)thiazolehCA IIKᵢ = 0.124[10]
2-amino-4-(4-bromophenyl)thiazoleAChEKᵢ = 0.129[10]
2-amino-4-(4-bromophenyl)thiazoleBChEKᵢ = 0.083[10]
Thiazole Derivative (Compound 29)DNase IIC50 < 100[11]
Thiazole Derivative (Compound 29)5-LOIC50 = 0.056[11]
Nuclear Receptors: Modulating Gene Transcription

Nuclear receptors are ligand-activated transcription factors that regulate gene expression. The thiazolidinedione (TZD) class of drugs, which contains a saturated thiazole ring, are potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[12][13]

  • PPAR-γ: As a master regulator of glucose and lipid metabolism, activation of PPAR-γ by TZD drugs like Rosiglitazone enhances insulin sensitivity, making them effective treatments for type 2 diabetes.[13][14] The TZD headgroup forms a critical hydrogen bond network within the PPAR-γ ligand-binding domain, which is essential for receptor activation.

Targets in Infectious Diseases

The thiazole scaffold is a key component in many antimicrobial agents.[15] Its derivatives exhibit broad-spectrum activity against bacteria, fungi, parasites, and viruses.[16][17]

  • Bacterial Targets: Thiazole compounds can act by disrupting the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.[17] They have also been shown to inhibit key bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.[18]

  • Viral Targets: Thiazole-based compounds have been identified as inhibitors of various viral enzymes and processes, including those critical to HIV, SARS-CoV, and Hepatitis C virus (HCV) replication.[19]

  • Parasitic Targets: Novel thiazole derivatives have shown promising inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria.[16]

Methodologies for Target Identification and Validation

Identifying the specific molecular target of a bioactive compound and validating this interaction are the most critical steps in drug discovery.[20][21] A failure to correctly identify the target often leads to late-stage clinical trial failures. This section details robust experimental workflows for confirming the targets of novel thiazole compounds.

Overall Target Validation Workflow

A multi-pronged approach combining biochemical, biophysical, and cell-based assays is essential for confidently validating a drug-target interaction.[20] The causality behind this workflow is to build a chain of evidence: from demonstrating direct binding and inhibition in a purified system to proving target engagement and functional consequence in the complex environment of a living cell.

G cluster_0 Phase 1: In Vitro / Biochemical cluster_1 Phase 2: In-Cellulo biochem Biochemical Assays (e.g., Enzyme Inhibition) biophys Biophysical Assays (e.g., SPR, ITC) biochem->biophys Confirms direct binding cetsa Cell-Based Target Engagement (e.g., CETSA) biophys->cetsa Transition to cellular context pheno Phenotypic / Functional Assays (e.g., Cell Viability, Reporter Gene) cetsa->pheno Links engagement to function validated Validated Target pheno->validated start Bioactive Thiazole Compound Identified start->biochem

Caption: High-level workflow for drug target validation.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a framework for determining the potency (IC50) of a thiazole compound against a purified enzyme. The core principle is to measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.[22]

Causality: The choice to run the reaction at a substrate concentration at or below its Michaelis-Menten constant (Kₘ) is critical.[23] This ensures the assay is sensitive to competitive inhibitors, which are a common mechanism for thiazole-based drugs, as the inhibitor is not forced to compete with saturating levels of the natural substrate.[23]

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the purified target enzyme in an appropriate assay buffer (optimized for pH and ionic strength).

    • Prepare a stock solution of the substrate (natural or surrogate).

    • Prepare a serial dilution of the thiazole test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in the assay buffer containing a constant, low percentage of DMSO (e.g., <1%). Prepare a "no inhibitor" control (buffer + DMSO) and a "no enzyme" control.

  • Assay Execution (96- or 384-well plate format):

    • Add a defined volume of assay buffer to all wells.

    • Add the test compound dilutions and controls to the appropriate wells.

    • Add the enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubation (Critical Step): Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme and reach equilibrium. For suspected time-dependent inhibitors, this pre-incubation time can be varied to observe changes in potency.[24]

  • Initiation and Detection:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a plate reader. The detection method depends on the reaction:

      • Spectrophotometry: Measure the change in absorbance of a chromogenic substrate or product.

      • Fluorimetry: Measure the increase in fluorescence of a fluorogenic product.

      • Luminometry: Measure light output from a reaction that produces luminescence (e.g., kinase assays using ATP).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound engages its target protein within the complex milieu of a living cell or cell lysate.[25]

Causality: The foundational principle is that when a ligand (the thiazole drug) binds to its target protein, it stabilizes the protein's tertiary structure.[25] This stabilization results in an increased resistance to thermal denaturation. Therefore, a higher temperature is required to unfold and precipitate the drug-bound protein compared to the unbound protein.[26]

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the thiazole test compound at a desired concentration (e.g., 10x the IC50 from a cell-based assay). Include a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time (e.g., 1-2 hours) to allow the compound to enter the cells and bind to its target.[27]

  • Heating Step:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short, fixed duration (e.g., 3 minutes) using a thermal cycler.[27] Immediately cool the samples to room temperature.

  • Cell Lysis and Protein Separation:

    • Lyse the cells to release their protein content. This is often achieved by freeze-thaw cycles or by adding a lysis buffer.[27]

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins via high-speed centrifugation.

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction) from each sample.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or ELISA.

    • Plot the percentage of soluble target protein versus temperature for both the vehicle-treated and drug-treated samples.

    • A positive result is a rightward shift in the melting curve for the drug-treated sample, indicating thermal stabilization and confirming target engagement.

G cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Analysis treat 1. Treat intact cells with Thiazole compound vs. Vehicle incubate 2. Incubate to allow target binding treat->incubate aliquot 3. Aliquot cell suspension into PCR tubes incubate->aliquot heat 4. Heat across a temperature gradient (e.g., 40-70°C) aliquot->heat lyse 5. Lyse cells and separate soluble vs. precipitated protein heat->lyse detect 6. Quantify soluble target protein (e.g., Western Blot) lyse->detect plot 7. Plot melting curves and look for thermal shift detect->plot result Result: Stabilization = Engagement plot->result start Start start->treat

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Case Study: Targeting the VEGFR-2 Signaling Pathway

To illustrate the principles discussed, let's consider a hypothetical thiazole-based inhibitor of VEGFR-2, a critical driver of angiogenesis in tumors.

The Pathway: Upon binding its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to endothelial cell proliferation, migration, and survival—the key steps of angiogenesis.

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates RAS RAS/MAPK Pathway VEGFR2->RAS Phosphorylates PI3K PI3K/AKT Pathway VEGFR2->PI3K Phosphorylates Thiazole Thiazole Inhibitor Thiazole->VEGFR2 Inhibits ATP Binding Proliferation Cell Proliferation & Migration RAS->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

A novel thiazole compound would be validated as a VEGFR-2 inhibitor by:

  • Biochemical Assay: Demonstrating potent, low-micromolar inhibition of purified VEGFR-2 kinase activity.

  • CETSA: Showing a significant thermal shift of the VEGFR-2 protein in endothelial cells treated with the compound.

  • Functional Assay: Observing a dose-dependent decrease in VEGF-stimulated endothelial cell proliferation or tube formation.

This layered evidence provides high confidence that the compound's anti-angiogenic effects are mediated through the direct inhibition of VEGFR-2.

Conclusion and Future Perspectives

The thiazole scaffold remains a highly productive core for the discovery of novel therapeutics. Its proven success against kinases, metabolic enzymes, nuclear receptors, and microbial targets ensures its continued relevance in drug development.[5][12][16] Future research will likely focus on developing thiazole derivatives with increased selectivity to minimize off-target effects and on exploring new, challenging target classes. The application of advanced target identification methods, such as chemical proteomics and CRISPR-based genetic screens, will undoubtedly uncover novel targets for this versatile scaffold, opening new avenues for treating human disease.[28] The robust validation workflows outlined in this guide are essential for ensuring that these new discoveries can be translated into the next generation of effective, target-specific medicines.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed. Available at: [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). ResearchGate. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). ResearchGate. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. Available at: [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2021). PubMed Central. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]

  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. Available at: [Link]

  • Discovery of novel thiazole derivatives containing pyrazole scaffold as PPAR-γ Agonists, α-Glucosidase, α-Amylase and COX-2 inhibitors; Design, synthesis and in silico study. (2021). PubMed. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available at: [Link]

  • Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023). PubMed. Available at: [Link]

  • Thiazolidinediones as a privileged structural scaffold in PPAR agonists: A review. (2016). ResearchGate. Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2023). MDPI. Available at: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). PubMed Central. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

  • (PDF) Thiazole Compounds as Antiviral Agents: An Update. (2018). ResearchGate. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Available at: [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. (2015). ResearchGate. Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. Available at: [Link]

  • Enzyme assay. (N.d.). Wikipedia. Available at: [Link]

  • Synthesis of some new 2, 3, 5-trisubstituted thiazole derivatives as potential anti-inflammatory and antimicrobial agents. (2019). Journal of Infection and Public Health. Available at: [Link]

  • Target Identification and Validation in Drug Discovery: Methods and Protocols. (2025). ResearchGate. Available at: [Link]

  • New 1,2,3‐Triazole‐Tethered Thiazolidinedione Derivatives: Synthesis, Bioevaluation and Molecular Docking Study. (2019). Taylor & Francis Online. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [Link]

  • Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. (2024). Professional Medical Journal. Available at: [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2022). PubMed. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Available at: [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). PubMed Central. Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2022). MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (N.d.). Pharmaguideline. Available at: [Link]

  • Novel Thiazole-Based Thiazolidinones as Potent Anti-infective Agents: In silico PASS and Toxicity Prediction, Synthesis, Biological Evaluation and Molecular Modelling. (2020). Bentham Science. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022). ACS Publications. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. Available at: [Link]

  • Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. (2018). PubMed Central. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Publications. Available at: [Link]

  • Target identification and validation in research. (2023). World Journal of Biology and Pharmaceutical Sciences. Available at: [Link]

Sources

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and versatile reactivity have established it as a "privileged structure," capable of interacting with a wide array of biological targets.[1] This has led to the development of numerous clinically successful drugs and a vast library of derivatives with potent therapeutic activities. This in-depth technical guide provides a comprehensive review of 2-aminothiazole derivatives in drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental synthetic strategies, explore the diverse therapeutic applications with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, and provide detailed experimental protocols and mechanistic insights.

Part 1: The 2-Aminothiazole Core: Physicochemical Properties and Synthetic Strategies

Introduction to a Privileged Scaffold

The 2-aminothiazole core is a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, with an amino group at the 2-position. This arrangement confers a unique combination of physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, and to participate in various non-covalent interactions with biological macromolecules.[1] Its relative metabolic stability and synthetic tractability further enhance its appeal as a central scaffold in drug design. The versatility of the 2-aminothiazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity for a given biological target.[2][3]

Fundamental Synthetic Pathways

The construction of the 2-aminothiazole core is most commonly achieved through the Hantzsch thiazole synthesis, a classic and robust method that has been a mainstay in organic synthesis for over a century.[4][5]

Hantzsch Thiazole Synthesis: This method involves the condensation of an α-haloketone with a thiourea or thioamide. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole ring.[5]

Experimental Protocol: Hantzsch Synthesis of a 4-Aryl-2-aminothiazole Derivative

Objective: To synthesize a 4-aryl-2-aminothiazole derivative via the Hantzsch thiazole synthesis.

Materials:

  • α-Bromoacetophenone (or a substituted analog)

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Distilled water

  • Magnetic stirrer with hotplate

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve α-bromoacetophenone (10 mmol) and thiourea (12 mmol) in 50 mL of absolute ethanol.

  • Attach a reflux condenser to the flask and place it on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, until the pH is approximately 8.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water to remove any remaining salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4-aryl-2-aminothiazole derivative.

  • Dry the purified product in a desiccator and determine the yield. Characterize the compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Modern Synthetic Approaches: While the Hantzsch synthesis remains prevalent, several modern variations have been developed to improve efficiency and sustainability. These include solvent-free "green chemistry" methods that utilize microwave irradiation or iodine as a catalyst to drive the reaction.[6] These approaches often lead to shorter reaction times, higher yields, and a reduced environmental footprint.

Hantzsch_Synthesis reagents α-Haloketone + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2-Aminothiazole dehydration->product

Caption: General workflow of the Hantzsch thiazole synthesis.

Structural Modifications and Reactivity

The 2-aminothiazole scaffold offers several positions for structural modification, which is a key reason for its prevalence in drug discovery.[2][3] The amino group at the C2 position can be acylated, alkylated, or incorporated into ureas and thioureas. The C4 and C5 positions of the thiazole ring can also be substituted with a wide variety of functional groups, significantly influencing the molecule's biological activity.[2][3] These modifications allow for the exploration of extensive chemical space and the optimization of interactions with the target protein.

Part 2: Therapeutic Applications and Mechanistic Insights

The versatility of the 2-aminothiazole scaffold has led to its exploration in a multitude of therapeutic areas.

Anticancer Activity: A Dominant Focus

A significant portion of research on 2-aminothiazole derivatives has been dedicated to the discovery of novel anticancer agents.[7] These compounds have been shown to target various hallmarks of cancer, with a particular emphasis on the inhibition of protein kinases.[8][9]

2.1.1. Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. The 2-aminothiazole scaffold has proven to be an excellent template for the design of potent kinase inhibitors.[10]

  • Mechanism: Many 2-aminothiazole derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis. Key kinase targets for 2-aminothiazole-based inhibitors include Src family kinases, Abl kinase, PI3Ks, and Aurora kinases.[8][9][10]

  • Case Study: Dasatinib (Sprycel®): Dasatinib is a prime example of a successful 2-aminothiazole-containing drug. It is a potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[7][10] Dasatinib's mechanism of action involves the inhibition of the Bcr-Abl fusion protein, as well as other kinases such as the Src family kinases.[10]

Kinase_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K Anti_Inflammatory_Workflow start Synthesized 2-Aminothiazole Derivatives invitro In Vitro Enzyme Assays (COX/LOX Inhibition) start->invitro cell_based Cell-Based Assays (e.g., LPS-stimulated macrophages) invitro->cell_based invivo In Vivo Animal Models of Inflammation cell_based->invivo lead Lead Compound Identification invivo->lead

Caption: Workflow for the evaluation of anti-inflammatory activity of 2-aminothiazole derivatives.

Neuroprotective Potential

Neurodegenerative diseases, such as Alzheimer's disease, represent a significant unmet medical need. Emerging research has highlighted the potential of 2-aminothiazole derivatives in this area. [11] 2.4.1. Application in Neurodegenerative Diseases:

  • Mechanism: A novel series of 2-aminothiazoles has been shown to provide strong protection in a cellular model of Alzheimer's disease by counteracting tau-induced neuronal toxicity. [11]The accumulation of hyperphosphorylated tau protein is a key pathological feature of Alzheimer's and other "tauopathies." These compounds were found to be effective at nanomolar concentrations, suggesting their potential as disease-modifying therapies. [11]

Part 3: Lead Optimization and Future Perspectives

The Double-Edged Sword: Efficacy vs. Toxicity

While the 2-aminothiazole scaffold is a valuable tool in drug discovery, it is not without its challenges. The aminothiazole group has been classified as a potential "toxicophore," meaning it can be metabolically activated to form reactive metabolites that may lead to adverse drug reactions. [1]Therefore, it is crucial to conduct thorough metabolic and toxicological studies during the lead optimization phase to ensure the safety of any new 2-aminothiazole-based drug candidate.

Future Directions

The field of 2-aminothiazole research continues to evolve. Future efforts will likely focus on:

  • Novel Derivatives: The synthesis and evaluation of new derivatives with improved potency, selectivity, and safety profiles.

  • Drug Delivery: The development of novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of 2-aminothiazole-based drugs.

  • Computational Chemistry: The increasing use of computational tools, such as molecular docking and QSAR studies, to guide the rational design of next-generation 2-aminothiazole inhibitors. [12] In conclusion, the 2-aminothiazole scaffold remains a highly privileged and versatile core in modern drug discovery. Its rich history and continued exploration across a wide range of therapeutic areas underscore its importance in the ongoing quest for new and effective medicines.

References

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed. (2021-01-15). [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - JOCPR. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021-01-15). [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [Link]

  • Synthesis of 2-aminothiazole derivatives - ResearchGate. (2025-08-06). [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021-03-07). [Link]

  • In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches - Taylor & Francis. [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents | Request PDF. [Link]

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF - ResearchGate. (2025-08-06). [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021-03-07). [Link]

  • 2-Aminothiazole - Wikipedia. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed. (2016-02-15). [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021-03-07). [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF - ResearchGate. (2021-01-15). [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC - PubMed Central. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. [Link]

  • Design and Synthesis of 2-aminothiazole Based Antimicrobials Targeting MRSA - PubMed. [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - Taylor & Francis. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - ACS Publications. [Link]

  • Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed. (2011-08-17). [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, a key intermediate in the development of various pharmacologically active compounds. The protocol herein is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This guide is structured to empower researchers with the expertise to reliably execute this multi-step synthesis, ensuring high purity and yield of the final product. All procedural details are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

The 2-aminophenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The title compound, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. Its synthesis requires a strategic approach to control the introduction and modification of functional groups on both the phenyl and thiazole rings. The synthetic strategy outlined in this guide proceeds through three main stages: the formation of the thiazole ring via the Hantzsch synthesis, the selective reduction of a carboxylate ester to a primary alcohol, and the final reduction of a nitro group to the target amine.

Overall Synthetic Workflow

The synthesis is a three-step process commencing with the formation of a nitro-substituted thiazole ester, followed by selective reduction of the ester, and concluding with the reduction of the nitro group.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Nitro Group Reduction A 4-Nitrothiobenzamide C Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate A->C B Ethyl Bromopyruvate B->C D [2-(4-Nitrophenyl)thiazol-4-yl]methanol C->D LiAlH4 E [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol D->E SnCl2·2H2O / HCl

Caption: Overall three-step synthetic workflow.

PART 1: Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Principle and Mechanistic Insight

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction that reliably forms the thiazole ring.[1][2] This reaction involves the cyclization of an α-haloketone, in this case, ethyl bromopyruvate, with a thioamide, 4-nitrothiobenzamide. The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

G 4-Nitrothiobenzamide 4-Nitrothiobenzamide Intermediate_1 Intermediate_1 4-Nitrothiobenzamide->Intermediate_1 + Ethyl Bromopyruvate Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Nucleophilic Attack Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Intramolecular Cyclization Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate Intermediate_3->Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate -H2O (Dehydration)

Caption: Simplified Hantzsch reaction mechanism.

Experimental Protocol
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-nitrothiobenzamide (1.0 eq) in anhydrous ethanol.

  • Reaction Initiation: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.[3][4] The synthesis of ethyl bromopyruvate from ethyl pyruvate is a known procedure.[5][6]

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to afford ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate as a crystalline solid.

PART 2: Synthesis of [2-(4-Nitrophenyl)thiazol-4-yl]methanol

Principle and Mechanistic Insight

This step involves the reduction of the carboxylate ester at the 4-position of the thiazole ring to a primary alcohol. A powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄), is employed for this transformation.[7][8][9] The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which upon acidic work-up, yields the primary alcohol.[10] It is crucial to perform this reaction at low temperatures to enhance the selectivity for the ester reduction over the potential reduction of the nitro group.

Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminium Hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, all while maintaining the temperature at 0 °C. This procedure is known as the Fieser work-up.

  • Work-up and Isolation: A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield [2-(4-nitrophenyl)thiazol-4-yl]methanol.

PART 3: Synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Principle and Mechanistic Insight

The final step is the selective reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is an option, a more chemoselective method that avoids potential side reactions with the thiazole ring or the benzylic alcohol is the use of stannous chloride (SnCl₂) in the presence of a proton source like hydrochloric acid.[11][12] The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with protonation of the oxygen atoms by the acid, ultimately leading to the formation of the amine and tin(IV) oxide.[13][14][15]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve [2-(4-nitrophenyl)thiazol-4-yl]methanol (1.0 eq) in ethanol.

  • Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Reaction Initiation: Heat the mixture to reflux (approximately 78 °C) and add concentrated hydrochloric acid dropwise.

  • Reaction Progression: Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. This will precipitate tin salts.

  • Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final product, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield
14-Nitrothiobenzamide, Ethyl BromopyruvateAnhydrous EthanolEthyl 2-(4-nitrophenyl)thiazole-4-carboxylate80-90%
2Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylateLiAlH₄, Anhydrous THF[2-(4-Nitrophenyl)thiazol-4-yl]methanol75-85%
3[2-(4-Nitrophenyl)thiazol-4-yl]methanolSnCl₂·2H₂O, HCl, Ethanol[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol85-95%

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. By understanding the chemical principles behind each step and adhering to the outlined procedures, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The use of well-established reactions and purification techniques ensures the attainment of a high-purity final product.

References

  • Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives - ResearchGate. Available at: [Link]

  • Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones - ResearchGate. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. Available at: [Link]

  • A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate - Google Patents.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. Available at: [Link]

  • Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid - RSC Publishing. Available at: [Link]

  • Synthesis of ethyl bromopyruvate - Google Patents.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Available at: [Link]

  • Hantzsch thiazole synthesis - ResearchGate. Available at: [Link]

  • Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed. Available at: [Link]

  • reduction of carboxylic acids - Chemguide. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][16][17][18]triazole Derivatives - ChemRxiv. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. Available at: [Link]

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC. Available at: [Link]

  • Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial - PMC. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines - Master Organic Chemistry. Available at: [Link]

  • 2-Hydrazinyl-4-(4-nitrophenyl)thiazole - PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available at: [Link]

  • Rational design of the titled 4-substituted thiazole derivatives... - ResearchGate. Available at: [Link]

  • The Role of LiAlH4 in Transforming Carboxylic Acids - Oreate. Available at: [Link]

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate - Scholarworks@UNIST. Available at: [Link]

  • Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial - PubMed. Available at: [Link]

  • What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. Available at: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via - ACS Publications. Available at: [Link]

  • Hantzsch Thiazole Synthesis 2010 - Scribd. Available at: [Link]

  • Supporting Information Rust derived Fe2O3 nanoparticles as green catalyst for one-pot synthesis of hydrazinyl thiazole derivativ. Available at: [Link]

  • Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PubMed Central. Available at: [Link]

  • Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime - ResearchGate. Available at: [Link]

  • Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal - YouTube. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

  • (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. - ResearchGate. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

Sources

The Strategic Utility of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol in Medicinal Chemistry: A Synthetic Intermediate's Guide

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole nucleus is a cornerstone in the architecture of pharmacologically active molecules, lending its unique electronic and structural properties to a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] This guide focuses on a particularly valuable synthetic intermediate, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol (CAS No. 145293-21-6), a bifunctional molecule poised for the elaboration of novel chemical entities. Its structure marries the reactive potential of an aromatic amine with the versatility of a primary alcohol, anchored to the privileged thiazole scaffold.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals, providing in-depth protocols and scientific rationale for the synthesis and application of this key intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. The following table summarizes the key identifiers and properties for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

PropertyValueSource
CAS Number 145293-21-6
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.26 g/mol
SMILES Nc1ccc(cc1)c2csc(CO)n2
  • ¹H NMR: Resonances corresponding to the aromatic protons of the aminophenyl ring, a singlet for the thiazole proton, a signal for the methylene protons of the hydroxymethyl group, and signals for the amine and hydroxyl protons.

  • ¹³C NMR: Peaks in the aromatic region for the phenyl and thiazole carbons, and a signal for the hydroxymethyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for N-H and O-H stretching, aromatic C-H stretching, and C=N and C=C stretching of the thiazole and phenyl rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol: A Proposed Protocol

A direct, published synthesis for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is not prominently available in the literature. However, a robust and logical synthetic route can be proposed based on well-established thiazole synthesis methodologies and functional group transformations. The following protocol outlines a two-step process commencing with the Hantzsch thiazole synthesis, followed by the reduction of a carboxylic ester.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reduction of Nitro Group and Ester A 4-Nitrobenzothioamide C Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate A->C Reflux in Ethanol B Ethyl bromopyruvate B->C D [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol C->D Reducing Agent (e.g., LiAlH4 or NaBH4/LiCl)

Caption: Proposed two-step synthesis of the target intermediate.

Part 1: Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

This initial step employs the well-established Hantzsch thiazole synthesis.

Materials:

  • 4-Nitrobenzothioamide

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrobenzothioamide (1 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl bromopyruvate (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Part 2: Reduction to [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

This step involves the simultaneous reduction of the nitro group to an amine and the ester to a primary alcohol. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required for this transformation.

Materials:

  • Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄) or a milder alternative like Sodium Borohydride in the presence of a Lewis acid (e.g., LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (a suitable excess, e.g., 3-4 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.

  • Filter the resulting suspension to remove the aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Applications in Synthetic Elaboration

The strategic placement of the amino and hydroxymethyl groups on the 2-phenylthiazole scaffold opens up a plethora of synthetic possibilities for creating diverse libraries of compounds for drug discovery.

Diagram of Synthetic Utility

Synthetic_Applications cluster_amino Amino Group Derivatization cluster_hydroxyl Hydroxymethyl Group Derivatization Intermediate [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol Amides Amides Intermediate->Amides Acyl Halides/Anhydrides Sulfonamides Sulfonamides Intermediate->Sulfonamides Sulfonyl Chlorides Ureas Ureas/Thioureas Intermediate->Ureas Isocyanates/Isothiocyanates Ethers Ethers Intermediate->Ethers Alkylation (e.g., Williamson Ether Synthesis) Esters Esters Intermediate->Esters Acylation Halides Halides (via SOCl₂/PBr₃) Intermediate->Halides Aldehyde Aldehyde (via Oxidation) Intermediate->Aldehyde Halides->Aldehyde Further Reactions

Caption: Key derivatization pathways for the title intermediate.

Protocol 1: Acylation of the Amino Group

This protocol describes the formation of an amide bond, a common linkage in many pharmaceutical agents.

Materials:

  • [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

  • Acyl chloride or carboxylic acid anhydride (1.1 equivalents)

  • A suitable base (e.g., triethylamine or pyridine, 1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or THF as solvent

  • Standard laboratory glassware

Protocol:

  • Dissolve [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol (1 equivalent) in anhydrous DCM.

  • Add the base (e.g., triethylamine) and cool the mixture in an ice bath.

  • Slowly add the acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

The conversion of the primary alcohol to an aldehyde provides a handle for further carbon-carbon bond-forming reactions or reductive aminations.

Materials:

  • [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

  • A mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

Protocol:

  • Dissolve [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol (1 equivalent) in anhydrous DCM.

  • Add the mild oxidizing agent (e.g., PCC, 1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the oxidant byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

Conclusion and Future Perspectives

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is a high-potential synthetic intermediate that offers two distinct points for chemical diversification. Its strategic use can facilitate the rapid assembly of compound libraries for screening against a multitude of biological targets. The protocols provided herein, based on established and reliable chemical transformations, offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block. The continued exploration of derivatives stemming from this intermediate is anticipated to yield novel therapeutic candidates with improved potency and selectivity.

References

  • Bishayee, A., Chatterjee, M. (1997). Thiazole containing drugs: A review. Journal of Pharmacy and Pharmacology, 49(10), 997-1007.
  • Sharma, A., Sharma, V., Kumar, P. (2009). A review on thiazole derivatives: Synthesis and pharmacological importance. Mini-Reviews in Medicinal Chemistry, 9(14), 1634-1653.

Sources

Application Notes and Protocols for High-Throughput Screening of Aminothiazole Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Promise of the Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules.[1][2] Its versatile structure has been successfully leveraged by medicinal chemists to develop compounds with a wide array of therapeutic applications, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] Several clinically approved drugs, such as the kinase inhibitor Dasatinib, feature this critical chemical framework, highlighting its importance in modern drug discovery.[6]

Given the vast chemical space that can be explored through derivatization of the aminothiazole core, high-throughput screening (HTS) has become an indispensable tool for rapidly interrogating large compound libraries to identify novel therapeutic leads.[7] HTS automates the testing of thousands to millions of compounds against a specific biological target, enabling the identification of "hits" that can serve as the starting point for drug development programs.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing, executing, and validating a high-throughput screening campaign focused on aminothiazole compound libraries. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reliable screening outcome.

Section 1: Foundational Strategy—Library and Assay Preparation

A successful HTS campaign is built upon a foundation of high-quality reagents and a meticulously validated assay. Rushing this preparatory phase is a common cause of failure, leading to wasted resources and unreliable data.

The Aminothiazole Library: Quality Control is Non-Negotiable

The integrity of your compound library is paramount. While the aminothiazole scaffold is promising, it is also known to contain members that are "promiscuous inhibitors" or frequent hitters, which can bind non-specifically to multiple protein targets, leading to a high rate of false positives.[9]

Key Quality Control Steps:

  • Purity and Identity Verification: Do not assume the compound in the well matches the label. A representative subset of the library (5-10%) should be analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR to confirm both purity (>95%) and structural identity.[10]

  • Solubility Assessment: Aminothiazole derivatives can have variable solubility in aqueous buffers. All compounds should be dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock plates (typically 1-10 mM). The final concentration of DMSO in the assay should be kept consistent and generally below 1% to avoid impacting biological activity.

  • Compound Storage and Handling: Stock libraries should be stored at -20°C or -80°C in sealed plates to prevent solvent evaporation and compound degradation. Minimize freeze-thaw cycles by preparing intermediate or "daughter" plates for routine use.[11]

Assay Development: Designing a Robust and Screenable System

The goal of assay development is to create a biological test that is sensitive, reproducible, and compatible with automation and miniaturization.[7] The choice between a biochemical (target-based) and a cell-based assay depends entirely on the scientific question.

  • Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) and are ideal for identifying direct inhibitors of a specific target, such as a kinase or protease.[12] They offer a clean system but lack the context of a cellular environment.

  • Cell-Based Assays: These assays measure a compound's effect on a cellular process (e.g., proliferation, apoptosis, or reporter gene expression).[12] They provide more physiologically relevant data but can be more complex, with hits potentially acting on multiple targets within a pathway.

Miniaturization and Automation: To conserve precious reagents and library compounds, assays are typically miniaturized from standard 96-well plates to 384- or 1536-well formats.[13] This requires the use of automated liquid handlers and plate readers to ensure precision and throughput.[7]

The Litmus Test: Assay Validation

Before commencing a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.[11] The Z'-factor is the gold standard for this assessment, measuring the statistical separation between positive and negative controls.[13]

Z'-Factor Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the control signals.

ParameterDescriptionAcceptance CriterionRationale
Z'-Factor A dimensionless statistical parameter that represents the separation between the positive and negative control distributions.≥ 0.5 A Z'-factor of 0.5 or greater indicates a large enough separation band to confidently identify hits with a low error rate. Assays with Z' < 0.5 are not suitable for HTS.[13]
Signal-to-Background (S/B) The ratio of the mean of the positive control signal to the mean of the negative control signal.≥ 10 (recommended)A high S/B ratio indicates a robust assay window, making it easier to detect even modest inhibition or activation.
Coefficient of Variation (%CV) A measure of the relative variability of the data ((SD / Mean) * 100).< 15% Low %CV for both positive and negative controls ensures that the assay is precise and reproducible across the plate.
Reagent Stability Stability of all assay components under storage and operational conditions (e.g., room temperature for 4 hours).No significant loss of activity Ensures that assay performance does not degrade over the course of a screening run.[11]

Section 2: The HTS Campaign—A Step-by-Step Protocol

The following protocol provides a detailed workflow for a typical biochemical HTS campaign designed to identify inhibitors of a target kinase from an aminothiazole library.

Workflow Overview

The HTS process is a multi-stage funnel designed to progressively narrow down a large library to a small number of high-confidence hits.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Final Output Primary Screen Full Library (e.g., 100,000 compounds) at a single concentration (e.g., 10 µM) Hit_Selection Primary Hit Selection (e.g., >50% inhibition) Primary->Hit_Selection Data Normalization Confirmation Re-test Primary Hits from fresh compound stock Hit_Selection->Confirmation ~1-2% Hit Rate Dose_Response Dose-Response Testing (8-10 point curves) to determine IC50 Confirmation->Dose_Response Confirm Activity Counter_Screen Counter-Screening (to identify assay artifacts) Dose_Response->Counter_Screen Potent Hits Orthogonal_Assay Orthogonal Assays (to confirm mechanism of action) Counter_Screen->Orthogonal_Assay Filter False Positives Validated_Hits Validated, Tractable Hits for Lead Optimization Orthogonal_Assay->Validated_Hits Confirmed MoA

Caption: High-Throughput Screening (HTS) Funnel.

Protocol: 384-Well Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic ATP-dependent kinase assay that measures remaining ATP levels after the kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition (ATP remains).

1. Reagent and Plate Preparation:

  • Aminothiazole Library Plate: Prepare a 384-well "assay-ready" plate by dispensing 50 nL of each 10 mM aminothiazole compound stock in 100% DMSO into individual wells using an acoustic liquid handler. This will yield a final assay concentration of 10 µM in a 50 µL reaction volume.

  • Controls: Designate specific columns for controls.

    • Negative Control (High Signal): 50 nL of a known potent inhibitor (e.g., Staurosporine) at a concentration that gives maximum inhibition.

    • Positive Control (Low Signal): 50 nL of 100% DMSO (vehicle control).

  • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Solution: Dilute the purified kinase and its substrate in kinase buffer to a 2X final concentration.

  • ATP Solution: Dilute ATP in kinase buffer to a 2X final concentration (the concentration should be at or near the Km for the kinase).

2. Automated Assay Execution:

  • Using a multi-drop dispenser, add 25 µL of the 2X Kinase Solution to all wells of the 384-well assay plate containing the pre-spotted compounds.

  • Briefly centrifuge the plate (1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.

  • Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • To initiate the kinase reaction, add 25 µL of the 2X ATP Solution to all wells.

  • Incubate the reaction for 60 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is in the linear range.

3. Signal Detection:

  • Stop the reaction and detect the remaining ATP by adding 50 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to all wells.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read the plate on a luminescence-capable plate reader.

Section 3: Data Analysis—From Raw Numbers to Actionable Hits

Raw data from the plate reader must be processed and normalized to identify meaningful biological activity. Rigorous quality control must be applied to each plate.[14]

1. Per-Plate Quality Control:

  • For each screening plate, calculate the Z'-factor using the positive and negative control wells.

  • Plates with a Z'-factor < 0.5 should be flagged for review or repeated.[8]

2. Data Normalization:

  • The raw luminescence units (RLU) are converted to a more intuitive value, such as Percent Inhibition.

  • Formula for Percent Inhibition: % Inhibition = 100 * ( (RLU_compound - Mean_RLU_pos_control) / (Mean_RLU_neg_control - Mean_RLU_pos_control) )

3. Primary Hit Selection:

  • A primary hit is defined as a compound that meets a predefined activity threshold.

  • A common threshold is Percent Inhibition > 50% or activity that is greater than 3 standard deviations from the mean of the DMSO (vehicle) controls.

Section 4: The Crucial Follow-Up—Validating Your Hits

Primary hits are not confirmed hits. This is a critical distinction. A significant percentage of primary hits will be false positives due to experimental error or compound-specific artifacts.[15]

1. Hit Confirmation (Re-testing):

  • Primary hits must be re-tested, ideally by sourcing a fresh powder of the compound to rule out issues with the original library sample.[10]

  • The re-test should confirm activity at the primary screening concentration.

2. Dose-Response Analysis:

  • Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to generate a dose-response curve.

  • This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key measure of a compound's potency.

Compound IDMax Inhibition (%)IC₅₀ (µM)Curve Quality (R²)
ATZ-00198.70.150.99
ATZ-00295.21.20.98
ATZ-00355.1> 200.65 (Poor Fit)
ATZ-00499.18.50.99

3. Counter-Screening and Orthogonal Assays:

  • The goal here is to eliminate compounds that interfere with the assay technology itself. For the example protocol, a key counter-screen is to test the compounds in the absence of the kinase to see if they directly inhibit the luciferase enzyme in the detection reagent.

  • An orthogonal assay confirms the biological activity using a different detection method. For example, if the primary screen was luminescence-based, an orthogonal assay could use a fluorescence polarization (FP) format to measure substrate conversion. A true hit should be active in both assays.

4. Addressing Aminothiazole-Specific Issues:

  • Promiscuity: Be wary of hits that appear active against multiple, unrelated targets. These may be non-specific aggregators.[9]

  • Toxicity: The 2-aminothiazole scaffold has been associated with potential toxicophores.[2][16] Early cytotoxicity assays in relevant cell lines are essential to de-prioritize compounds that are non-specifically killing cells.

Conclusion

High-throughput screening of aminothiazole libraries is a powerful strategy for identifying novel starting points for drug discovery. Success, however, is not guaranteed by automation alone. It requires a deep understanding of the underlying biology, a commitment to rigorous assay validation, and a systematic approach to data analysis and hit confirmation. By explaining the causality behind each step—from initial library QC to final orthogonal validation—this guide provides the framework for a scientifically sound and ultimately more productive screening campaign. The validated hits that emerge from this funnel provide a solid foundation for the subsequent, challenging phases of lead optimization and preclinical development.

References

  • Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link][1][3][4][5]

  • Hassan, G.S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Darujaru. Available at: [Link][6]

  • Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link][7]

  • Costa, R., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry. Available at: [Link][17]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link][11]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions. Available at: [Link][16]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available at: [Link][2]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. Available at: [Link][18]

  • Jordan, J.B., et al. (2019). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry. Available at: [Link][9]

  • Judson, R.S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. Available at: [Link][19]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link][10]

  • Attene-Ramos, M.S., et al. (2013). Quality Control of Quantitative High Throughput Screening Data. PLoS ONE. Available at: [Link][14]

  • Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. Available at: [Link][12]

  • Dahlin, J.L., et al. (2015). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Biomolecular Screening. Available at: [Link][15]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link][8]

Sources

Application Notes & Protocols: Molecular Docking Simulation of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol with VEGFR-2 Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for conducting a molecular docking simulation of the novel compound [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain. Thiazole derivatives are a promising class of compounds in cancer therapy, often targeting protein kinases that play a crucial role in tumor angiogenesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for in silico analysis. We will utilize industry-standard, freely available software to perform ligand and protein preparation, molecular docking, and results visualization and analysis, ensuring the described protocols are both authoritative and accessible.

Scientific Rationale and Background

The Target: VEGFR-2 Kinase

Vascular Endothelial Growth Factor (VEGF) and its receptors are key regulators of angiogenesis, the formation of new blood vessels.[3] In many cancers, the VEGF signaling pathway is overactive, promoting tumor growth and metastasis.[3] VEGFR-2, a receptor tyrosine kinase, is a primary mediator of the angiogenic signal.[4] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[4] Therefore, inhibiting the kinase activity of VEGFR-2 is a validated and effective strategy in cancer therapy.[3] For this study, we will utilize the crystal structure of the VEGFR-2 kinase domain, which is available in the Protein Data Bank (PDB).[3][5][6]

The Ligand: [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

The ligand of interest, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, belongs to the thiazole class of heterocyclic compounds. Thiazole moieties are prevalent in many biologically active molecules and are known to interact with various protein kinases.[1][7] Their structural features allow for diverse chemical modifications, making them an attractive scaffold for designing targeted inhibitors.[1] The SMILES code for this ligand is OCC1=CSC(C2=CC=C(N)C=C2)=N1.[8]

The Method: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method allows for the characterization of the binding mode and affinity at an atomic level. The primary goals of a docking study are to predict the conformation of the ligand within the protein's binding site and to estimate the strength of the interaction, often expressed as a binding energy or docking score.[9] By understanding these interactions, we can hypothesize about the ligand's mechanism of action and guide further drug development efforts.

Experimental Workflow Overview

The molecular docking process can be systematically broken down into several key stages. Each stage is critical for the accuracy and reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 1. Ligand Preparation p2 2. Protein (Receptor) Preparation p1->p2 Independent Steps d2 4. Docking Simulation p1->d2 Input Ligand d1 3. Grid Box Generation p2->d1 Defines Binding Site d1->d2 Defines Search Space a1 5. Results Visualization & Analysis d2->a1 Generates Poses & Scores a2 6. Protocol Validation (Redocking) a1->a2 Informs Validation

Caption: High-level workflow for the molecular docking simulation.

Software and Resource Requirements

This protocol primarily utilizes open-source software that is widely accepted in the scientific community.

Software/ResourcePurposeRecommended Tool(s)
Molecular VisualizationViewing and editing protein and ligand structuresPyMOL[10][11], UCSF Chimera[12]
Ligand PreparationGenerating 3D coordinates, format conversionPubChem[13], AutoDockTools[14]
Protein PreparationCleaning PDB files, adding hydrogensAutoDockTools[14], CHARMM-GUI[15]
Molecular DockingPerforming the docking simulationAutoDock Vina[16]
Protein Structure DatabaseSource for receptor coordinatesRCSB Protein Data Bank (PDB)[5]

Detailed Protocols

Protocol 1: Ligand Preparation

The goal of this protocol is to obtain a 3D structure of the ligand in a format suitable for docking, ensuring correct atom types and charges.

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.[13]

    • Search for "[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol" or its SMILES string: OCC1=CSC(C2=CC=C(N)C=C2)=N1.

    • Download the 3D conformer of the ligand in SDF or MOL2 format. It is crucial to use a 3D format as PDB files for small molecules often lack bond information.[16]

  • Convert to PDBQT Format using AutoDockTools:

    • Launch AutoDockTools (ADT).[14]

    • Go to Ligand -> Input -> Open and select the downloaded SDF/MOL2 file.

    • ADT will automatically detect the root and rotatable bonds. Verify these are chemically sensible.

    • Go to Ligand -> Output -> Save as PDBQT. This format includes partial charges and atom types required by AutoDock Vina.[17]

Protocol 2: Protein (Receptor) Preparation

This protocol prepares the VEGFR-2 kinase domain for docking by removing non-essential molecules and adding necessary atoms.

Step-by-Step Methodology:

  • Obtain Receptor Structure:

    • Go to the RCSB PDB database.[5]

    • Search for a suitable crystal structure of the human VEGFR-2 kinase domain. A good starting point is PDB ID: 3V03, which is a complex with a known inhibitor.[3] Using a structure with a co-crystallized ligand helps in defining the binding site.

  • Clean the PDB File:

    • Open the downloaded PDB file in PyMOL or UCSF Chimera.[12][18]

    • Remove all non-protein molecules, including water, ions, and the co-crystallized ligand. This can be done using selection commands and deleting the selections.[19]

    • Save the cleaned protein structure as a new PDB file.

  • Prepare Receptor in AutoDockTools:

    • Launch ADT and open the cleaned PDB file (File -> Read Molecule).

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the protein molecule.

    • Save the prepared receptor as a PDBQT file.

Protocol 3: Docking Simulation with AutoDock Vina

This protocol defines the binding site and runs the docking simulation.

G cluster_grid Grid Box Definition cluster_vina AutoDock Vina Execution g1 Load Prepared Receptor (PDBQT) g2 Identify Binding Site (from co-crystallized ligand) g1->g2 g3 Center Grid Box on Binding Site g2->g3 g4 Set Grid Dimensions (e.g., 25x25x25 Å) g3->g4 g5 Save Grid Parameters g4->g5 v2 Specify Receptor, Ligand, and Grid Parameters g5->v2 Input for conf.txt v1 Create Configuration File (conf.txt) v1->v2 v3 Run Vina from Command Line v2->v3 v4 Generate Output PDBQT (Docked Poses) v3->v4 v5 Generate Log File (Binding Affinities) v3->v5

Caption: Workflow for setting up and running the AutoDock Vina simulation.

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • In ADT, with the prepared receptor loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of this box to encompass the active site. The location of the co-crystallized ligand from the original PDB file is the ideal center for this box.[20]

    • Ensure the box is large enough to allow for rotational and translational freedom of the ligand. A size of 25x25x25 Å is often a good starting point.

    • Note the coordinates of the center and the dimensions of the box.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the conf.txt file.

    • Execute the following command (assuming vina is in your system's path):

    • The simulation will run, and upon completion, you will have an output_poses.pdbqt file with the docked conformations and an output_log.txt file with the binding affinity scores.[21]

Analysis and Interpretation of Results

Binding Affinity

The primary quantitative output is the binding affinity, reported in kcal/mol in the log file.[22] More negative values indicate a more favorable binding interaction.[22] It is important to compare this value to a control, such as the redocked native ligand, to gauge its significance.

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
......
9-7.5

Note: These are example values. Actual results will vary.

Visualization of Binding Poses

Visual inspection of the docked poses is crucial for understanding the specific interactions between the ligand and the receptor.[10][18]

Step-by-Step Visualization in PyMOL:

  • Open PyMOL.

  • Load the prepared receptor PDBQT file.

  • Load the output_poses.pdbqt file. The different poses will be loaded as separate states.

  • Use the arrow keys at the bottom right of the viewer to toggle between the different predicted binding modes.[18]

  • Focus on the top-scoring pose (usually the first one).

  • To identify interactions, use the "Action" menu for the ligand selection: Action -> preset -> ligand sites -> cartoon.

  • To find specific polar contacts (like hydrogen bonds), use the command: dist (receptor_selection), (ligand_selection), 3.2, 2. This will display potential hydrogen bonds as dashed lines.[18]

  • Analyze the key residues involved in the interaction. For kinase inhibitors, interactions with the hinge region are often critical.

Protocol Validation: Redocking

A crucial step to validate your docking protocol is to redock the co-crystallized ligand back into the binding site.[23][24]

Methodology:

  • Extract the native ligand from the original PDB file (e.g., 3V03) and prepare it as described in Protocol 1.

  • Run the docking simulation using the same protein preparation and grid parameters.

  • Compare the predicted pose of the redocked ligand with its original crystallographic pose. This is typically done by superimposing the two structures and calculating the Root Mean Square Deviation (RMSD).

  • An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[23][24]

Conclusion and Future Directions

This guide has outlined a robust and validated workflow for performing a molecular docking simulation of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol with the VEGFR-2 kinase domain. The results from such a study can provide valuable insights into the potential of this compound as a VEGFR-2 inhibitor. Favorable docking scores and interactions with key active site residues can justify further experimental validation, such as in vitro kinase assays and cell-based proliferation assays. Furthermore, the identified binding mode can serve as a starting point for structure-based drug design, guiding the synthesis of more potent and selective analogs.

References

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422.

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.

  • The Scripps Research Institute. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.

  • Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23.

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate.

  • Jo, S., et al. (2023). CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. Journal of Chemical Theory and Computation, 19(15), 5125–5134.

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute.

  • National Center for Biotechnology Information. (n.d.). PubChem. National Institutes of Health.

  • ResearchGate. (2015). How can I validate a docking protocol?. ResearchGate.

  • RCSB Protein Data Bank. (n.d.). An information portal to biological macromolecular structures. RCSB PDB.

  • BLDpharm. (n.d.). (2-(4-Aminophenyl)thiazol-4-yl)methanol. BLDpharm.

  • The Bio-IT lab. (2022). Visualization of Molecular Docking result by PyMOL. YouTube.

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.

  • Santos-Martins, D., et al. (2014). AutoDock and AutoDockTools for Protein-Ligand Docking. In Structure-Based Drug Design (pp. 185-201). Humana Press.

  • GROMACS. (2025). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. GROMACS forum.

  • Al-Khafaji, K., & Taskin-Tok, T. (2022). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Molecular Graphics and Modelling, 115, 108224.

  • RCSB Protein Data Bank. (2013). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. RCSB PDB.

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

  • CCPBioSim. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.

  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.

  • Omixium. (2025). Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial. YouTube.

  • Kuhn Lab. (n.d.). Lessons from Docking Validation. Michigan State University.

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Stack Exchange.

  • Im, W., & Park, S. J. (2018). Preparing membrane proteins for simulation using CHARMM-GUI. Methods in Molecular Biology, 1762, 265–277.

  • Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University.

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. LibreTexts.

  • Yorodumi. (n.d.). PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b.... Yorodumi.

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.

  • Amir, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 243, 114661.

  • De Luca, L., et al. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 26(11), 3123.

  • RCSB Protein Data Bank. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB PDB.

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium.

  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University.

  • Bonvin Lab. (n.d.). Small molecule docking. Utrecht University.

  • Abdel-Aziz, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649.

  • MolSoft LLC. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube.

  • Genomics Geek. (2023). Mastering PyMOL: Your Essential Guide to Molecular Visualization. YouTube.

  • Lee, J., et al. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. Journal of Chemical Information and Modeling, 63(15), 4786–4796.

  • Gomaa, M. S., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(62), 39311-39325.

  • UniProt. (n.d.). P35968 · KDR_HUMAN. UniProt.

  • Taylor, R. D., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(8), 1943–1955.

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Thiazole Scaffolds in Oncology

The thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its unique structural features and ability to engage in diverse biological interactions have led to its incorporation into a wide array of pharmacologically active agents.[1] In oncology, thiazole derivatives have emerged as a particularly promising class of compounds, demonstrating potent antiproliferative activity against a variety of cancer cell lines.[2][3] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole core, underscoring the therapeutic potential of this heterocyclic motif.[1]

These compounds exert their anticancer effects through a multitude of mechanisms, often targeting key signaling pathways that are dysregulated in cancer.[1] Thiazole derivatives have been shown to inhibit protein kinases, disrupt cell cycle progression, induce programmed cell death (apoptosis), and suppress cell migration and invasion.[1][4] Given the diverse mechanisms of action, a comprehensive evaluation of the anticancer activity of novel thiazole compounds requires a multi-faceted approach employing a suite of robust cell-based assays.

This guide provides a detailed overview of essential cell culture methods for characterizing the anticancer properties of thiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. By following these methodologies, researchers can generate reliable and reproducible data to elucidate the therapeutic potential of their novel thiazole compounds.

I. Initial Assessment of Cytotoxicity: Determining the Potency of Thiazole Compounds

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of a cancer cell population by 50%. Several robust and high-throughput colorimetric and luminescence-based assays are available for this purpose.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of thiazole compounds is a systematic process designed to ensure accurate and reproducible results. It begins with the careful preparation of cancer cell lines, followed by treatment with a range of compound concentrations. After an appropriate incubation period, a viability assay is performed to measure the extent of cell death. The data is then analyzed to determine the IC50 value, a key indicator of the compound's potency.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates cell_adherence Allow cells to adhere (24h) cell_seeding->cell_adherence compound_prep Prepare serial dilutions of Thiazole Compound cell_adherence->compound_prep treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, SRB, LDH) incubation->add_reagent assay_incubation Incubate as per protocol add_reagent->assay_incubation read_plate Measure Absorbance/Luminescence assay_incubation->read_plate data_norm Normalize data to control read_plate->data_norm ic50_calc Calculate IC50 value data_norm->ic50_calc

Caption: Experimental workflow for cytotoxicity assessment of thiazole compounds.

Data Presentation: IC50 Values of Exemplary Thiazole Compounds

The following table summarizes the cytotoxic activity of several thiazole derivatives against various cancer cell lines, as determined by the MTT assay. This data provides a snapshot of the potency and selectivity of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[2][5]
4c HepG2 (Liver)7.26 ± 0.44[2][5]
5b MCF-7 (Breast)0.2 ± 0.01[6]
5k MDA-MB-468 (Breast)0.6 ± 0.04[6]
5g PC-12 (Pheochromocytoma)0.43 ± 0.06[6]
XIII HepG2 (Liver)6.57[7]
XIII HCT-116 (Colon)9.54[7]
XIII MCF-7 (Breast)7.97[7]

Protocols for Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole compound and incubate for 48-72 hours.

  • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or 570 nm using a microplate reader.[2][8]

SRB (Sulforhodamine B) Assay

Principle: The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye, sulforhodamine B, to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, which correlates with the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]

  • Washing: Wash the plate four times with slow-running tap water and allow it to air dry.[9]

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH activity in the supernatant is proportional to the number of dead or damaged cells.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer the cell-free supernatant to a new plate.

  • LDH Reaction: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

II. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of a thiazole compound is established, the next critical step is to investigate its mechanism of action. Many anticancer drugs induce cell death through apoptosis, a highly regulated process of programmed cell death. Another common mechanism is the induction of cell cycle arrest, which prevents cancer cells from proliferating.

Signaling Pathways Targeted by Thiazole Compounds

Thiazole derivatives are known to interact with and modulate the activity of various signaling pathways that are crucial for cancer cell survival and proliferation. Understanding which pathways are affected by a novel compound can provide valuable insights into its mechanism of action and potential therapeutic applications.

Signaling_Pathways cluster_receptor Receptors cluster_kinase Kinase Cascades cluster_stat Transcription Factors cluster_cell_cycle Cell Cycle Regulators cluster_apoptosis Apoptosis Regulators EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Promotes MAPK->Proliferation Promotes STAT3 STAT3 STAT3->Proliferation CDK2 CDK2 CyclinE Cyclin E CDK2->CyclinE CellCycle CellCycle CyclinE->CellCycle G1/S Transition Bcl2 Bcl-2 Caspases Caspases Bcl2->Caspases Inhibition Bax Bax Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Thiazole Thiazole Compounds Thiazole->EGFR Inhibition Thiazole->VEGFR2 Inhibition Thiazole->PI3K Inhibition Thiazole->STAT3 Inhibition Thiazole->CDK2 Inhibition Thiazole->Bcl2 Downregulation

Caption: Key signaling pathways targeted by anticancer thiazole compounds.

Protocols for Apoptosis and Cell Cycle Analysis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[12]

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the thiazole compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 670 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[12]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the thiazole compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Principle: This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA in the cells.[6]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the thiazole compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[14]

  • Washing: Wash the cells twice with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at room temperature for 5 minutes to degrade RNA.[14]

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.[14]

  • Incubation: Incubate for at least 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, allowing for the quantification of cells in each phase of the cell cycle.

Data Presentation: Effect of Thiazole Compound 4c on MCF-7 Cells

The following table presents data on the effects of a specific thiazole compound, 4c, on the cell cycle distribution and apoptosis induction in MCF-7 breast cancer cells.

AssayControl (Untreated)Treated with Compound 4c (2.57 µM)Reference
Cell Cycle (Pre-G1) 2.02%37.36%[2][5]
Early Apoptosis 0.51%22.39%[2]
Late Apoptosis 0.29%9.51%[2]

III. Assessing Metastatic Potential: Cell Migration and Invasion Assays

A crucial aspect of cancer progression is metastasis, the process by which cancer cells spread to other parts of the body. This involves cell migration and invasion through the extracellular matrix (ECM). Therefore, evaluating the effect of thiazole compounds on these processes is essential.

Wound Healing (Scratch) Assay

Principle: This assay measures two-dimensional cell migration. A "scratch" or gap is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[15][16]

Protocol:

  • Cell Seeding: Seed cells in a 12-well plate and grow them to 70-80% confluency.[17]

  • Creating the Scratch: Use a sterile 1 mL pipette tip to create a uniform scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing the thiazole compound at the desired concentration.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.[15]

  • Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Transwell Migration and Invasion Assay

Principle: This assay measures the chemotactic migration of cells through a porous membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade and invade to migrate to the lower chamber.

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts with Matrigel.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treatment: Add the thiazole compound to the upper chamber.

  • Incubation: Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

  • Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of migrated/invaded cells in several microscopic fields.

IV. Mechanistic Validation: Western Blotting and ROS Detection

To further validate the mechanisms of action suggested by the previous assays, it is important to examine the molecular changes within the cells. Western blotting can be used to detect changes in the expression and activation of key proteins involved in apoptosis and cell cycle regulation. Additionally, as some anticancer agents induce oxidative stress, measuring the production of reactive oxygen species (ROS) can provide further mechanistic insights.

Western Blotting for Apoptosis Markers

Principle: Western blotting is a technique used to detect specific proteins in a cell lysate. For apoptosis, key markers include the cleavage of caspases (e.g., caspase-3) and their substrates, such as poly (ADP-ribose) polymerase (PARP).

Protocol:

  • Protein Extraction: Treat cells with the thiazole compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Intracellular Reactive Oxygen Species (ROS) Detection

Principle: This assay uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the thiazole compound.

  • DCFH-DA Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution (typically 10-25 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

V. Conclusion and Future Perspectives

The comprehensive suite of cell culture methods described in these application notes provides a robust framework for the preclinical evaluation of novel thiazole compounds as potential anticancer agents. By systematically assessing cytotoxicity, elucidating mechanisms of action through apoptosis and cell cycle analysis, examining effects on metastatic potential, and validating molecular targets, researchers can build a strong data package to support the further development of promising candidates. The multifaceted nature of cancer necessitates a deep understanding of how these compounds interact with complex cellular machinery. The integration of these assays will undoubtedly accelerate the discovery and development of the next generation of thiazole-based cancer therapeutics.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2021). PubMed. Retrieved from [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved from [Link]

  • cell cycle arrest resulted from the potent thiazolo-[2,3-b]... (n.d.). ResearchGate. Retrieved from [Link]

  • Scratch Assay protocol. (n.d.). University of Virginia. Retrieved from [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). Assay Genie. Retrieved from [Link]

  • Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. (2024). MDPI. Retrieved from [Link]

  • Apoptosis Measurement by Annexin V Staining. (2025). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (n.d.). Phcogj.com. Retrieved from [Link]

  • Caspase Protocols in Mice. (n.d.). PMC. Retrieved from [Link]

  • Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. (2018). Frontiers in Pharmacology. Retrieved from [Link]

  • Annexin V for early stage apoptosis detection. (2022). YouTube. Retrieved from [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. (2024). Auctores Publishing. Retrieved from [Link]

  • Wound Healing and Migration Assays. (n.d.). ibidi. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain. (2025). ResearchGate. Retrieved from [Link]

  • Apoptosis detection by annexin V binding: a novel method for the quantitation of cell-mediated cytotoxicity. (1998). PubMed. Retrieved from [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PMC. Retrieved from [Link]

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023). Protocols.io. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The thiazole scaffold is a key component in several clinically approved drugs, highlighting its therapeutic potential.[4] This document provides a comprehensive guide to the antimicrobial susceptibility testing (AST) of a novel thiazole derivative, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

The primary objective of AST is to determine the in vitro activity of a compound against a range of clinically relevant microorganisms. This is a critical step in the drug development pipeline, providing essential data on the compound's spectrum of activity and potency. The protocols outlined herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[5][6][7]

Understanding the Compound: [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is a synthetic organic compound featuring a 2-aminophenyl-thiazole core. The presence of the thiazole ring is significant, as this moiety is known to be a pharmacologically active scaffold.[8][9] The specific substitutions on the thiazole ring, including the aminophenyl and methanol groups, will influence its chemical properties and biological activity. Due to the novelty of this specific compound, empirical determination of its solubility and stability is a prerequisite for accurate AST.

Potential Mechanisms of Action: While the precise mechanism of action for this novel compound is yet to be elucidated, thiazole derivatives are known to exert their antimicrobial effects through various pathways, including:

  • Inhibition of essential enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR).[10]

  • Disruption of the bacterial cell membrane, leading to leakage of cellular contents.[3]

  • Interference with peptidoglycan synthesis, a critical component of the bacterial cell wall.[4]

Experimental Design: A Two-Tiered Approach

A robust evaluation of a novel antimicrobial agent involves a multi-faceted approach. We recommend a two-tiered testing strategy:

  • Primary Screening (Qualitative): The Kirby-Bauer disk diffusion method provides a rapid and cost-effective preliminary assessment of the compound's antimicrobial activity.[11][12][13] This method allows for the screening of a broad panel of microorganisms to identify susceptible species.

  • Quantitative Analysis: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism and is a critical parameter for evaluating its potency.[17][18]

Core Protocols

Preparation of Stock Solution

The accurate preparation of the stock solution is paramount for reliable AST results.

Materials:

  • [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Accurately weigh a precise amount of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol powder using an analytical balance.

  • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL). Rationale: DMSO is a common solvent for organic compounds with poor aqueous solubility; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid toxicity to the microorganisms.[19]

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Store the stock solution in sterile, amber microcentrifuge tubes at -20°C or -80°C to prevent degradation. Protect from light.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC using the broth microdilution method in 96-well microtiter plates.[15][20][21]

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol stock solution

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterility control (broth only)

  • Growth control (broth + inoculum)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Compound Stock Solution C Prepare Serial Dilutions of Compound A->C B Standardize Microbial Inoculum (0.5 McFarland) F Inoculate Wells with Microbial Suspension B->F D Dispense Broth to 96-Well Plate E Add Compound Dilutions to Wells D->E E->F G Incubate Plate at Appropriate Temperature (e.g., 35-37°C, 18-24h) F->G H Visually Inspect for Growth Inhibition G->H I Determine MIC (Lowest Concentration with No Visible Growth) H->I J Optional: Read Absorbance (OD600) H->J

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Plate Setup:

    • Add 100 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first column of wells.

    • Perform a serial dilution across the plate by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions.

  • Inoculation: Prepare the microbial inoculum in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the standardized inoculum to each well (except the sterility control wells).

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A separate set of dilutions with a known antibiotic.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the experiment to ensure it does not inhibit microbial growth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria. Fungal plates may require incubation at 35°C for 24-48 hours.[21]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[17][23] This can be assessed visually or with a plate reader by measuring the optical density at 600 nm (OD600).

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[11][12]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol stock solution

  • Positive control antibiotic disks

  • Forceps

  • Incubator

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Compound-Impregnated Disks D Aseptically Place Disks on Agar Surface A->D B Standardize Microbial Inoculum (0.5 McFarland) C Inoculate MHA Plate with Swab for a Confluent Lawn B->C C->D E Incubate Plate at 35-37°C for 18-24h D->E F Measure Zone of Inhibition Diameter (mm) E->F G Interpret Results Based on Zone Size F->G

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Step-by-Step Protocol:

  • Prepare Disks: Aseptically apply a known amount of the [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol stock solution to sterile blank paper disks (e.g., 10 µL of a 1 mg/mL solution to yield a 10 µg disk). Allow the solvent to evaporate completely in a sterile environment.

  • Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland microbial suspension and streak it evenly across the entire surface of an MHA plate to obtain a confluent lawn of growth.

  • Disk Application: Using sterile forceps, place the prepared disks, along with a positive control antibiotic disk and a blank disk (with solvent only), onto the inoculated agar surface.[13] Ensure the disks are pressed down gently to make full contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or calipers.[24]

Data Interpretation and Quality Control

Interpreting MIC Values

The MIC value is a direct measure of the compound's potency. A lower MIC value indicates higher potency.[14][18] The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC values to established clinical breakpoints.[25] For novel compounds, these breakpoints are not yet established and interpretation will be based on comparison to existing antibiotics and the compound's cytotoxic profile.

Interpreting Zone Diameters

The diameter of the zone of inhibition in the disk diffusion test is inversely proportional to the MIC. A larger zone of inhibition suggests greater susceptibility of the microorganism to the compound. As with MICs, the interpretation of zone diameters relies on correlation with established breakpoints.

Quality Control (QC)

Rigorous quality control is essential for the validity of AST results.[26]

  • Reference Strains: Always include well-characterized QC strains with known susceptibility profiles in each experiment.[27][28][29] Examples include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[30][31]

  • Acceptance Criteria: The MIC values and zone diameters for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.[5][6] If QC results are out of range, the experimental results are considered invalid, and troubleshooting is required.

Data Presentation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Example MIC Data for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

MicroorganismStrain IDMIC (µg/mL)Positive Control MIC (µg/mL)Interpretation
Staphylococcus aureusATCC 292134Ciprofloxacin: 0.5-
Escherichia coliATCC 2592216Ciprofloxacin: 0.015-
Pseudomonas aeruginosaATCC 27853>64Ciprofloxacin: 0.25-
Candida albicansATCC 900288Fluconazole: 0.5-

Table 2: Example Disk Diffusion Data for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol (10 µg disk)

MicroorganismStrain IDZone of Inhibition (mm)Positive Control Zone (mm)Interpretation
Staphylococcus aureusATCC 2921322Ciprofloxacin (5 µg): 25-
Escherichia coliATCC 2592215Ciprofloxacin (5 µg): 30-
Pseudomonas aeruginosaATCC 278530Ciprofloxacin (5 µg): 28-
Candida albicansATCC 9002818Fluconazole (25 µg): 22-

Conclusion and Future Directions

The protocols detailed in this application note provide a standardized framework for the initial antimicrobial susceptibility testing of the novel compound [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that is essential for the progression of this compound through the drug discovery and development process.

Further studies should focus on:

  • Elucidating the mechanism of action.

  • Assessing the compound's activity against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Evaluating the potential for synergy with existing antimicrobial agents.

  • Determining the minimum bactericidal concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal.

  • Conducting cytotoxicity assays to determine the therapeutic index.

By systematically applying these robust testing strategies, researchers can effectively evaluate the potential of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol as a future antimicrobial therapeutic.

References

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • ResearchGate. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • PSE Community.org. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]

  • YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]

  • idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. Retrieved from [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Research. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Retrieved from [Link]

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of Synthetic Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The purity of these synthetic active pharmaceutical ingredients (APIs) is not merely a quality metric but a critical determinant of safety and efficacy. This guide provides a comprehensive overview of robust analytical techniques for the definitive purity assessment of synthetic thiazoles. We move beyond simple procedural lists to explain the causality behind methodological choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document is structured to empower researchers to build a self-validating, orthogonal analytical strategy, ensuring compliance with rigorous regulatory standards.

The Imperative for Purity in Thiazole-Based APIs

Thiazole derivatives are integral to a wide array of therapeutic areas, including oncology, and infectious diseases.[1][2][3] The biological activity of these compounds is intrinsically linked to their precise chemical structure.[1] Consequently, the presence of impurities—such as unreacted starting materials, intermediates, by-products, or degradation products—can have significant consequences.[4] Even structurally similar impurities may exhibit different pharmacological or toxicological profiles, potentially reducing therapeutic efficacy or introducing patient risk.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate a thorough characterization of any impurity present at or above a specified threshold, typically 0.10%.[4][5][6] This necessitates an analytical strategy that can not only quantify the main thiazole component but also detect, identify, and quantify all potential impurities. Purity assessment for pharmaceutical-grade materials, therefore, involves both structural characterization and quantification of impurities, often down to the 0.1% w/w level.[7][8][9]

An effective purity assessment strategy is rarely reliant on a single technique. Instead, it employs an orthogonal approach, using multiple analytical methods with different separation and detection principles to build a comprehensive and trustworthy purity profile.

G cluster_0 Purity Assessment Strategy cluster_1 Primary Separation & Quantification cluster_2 Identification & Confirmation Thiazole_API Synthetic Thiazole API Sample Chromatography Chromatographic Methods (Separates based on physicochemical properties) Thiazole_API->Chromatography Primary Analysis qNMR qNMR (Quantifies based on nuclear properties) Thiazole_API->qNMR Absolute Quantification Elemental Elemental Analysis (Confirms elemental composition) Thiazole_API->Elemental Spectroscopy Spectroscopic Methods (Identifies molecular structure) Chromatography->Spectroscopy Impurity Isolation for ID Report Comprehensive Purity Report Chromatography->Report qNMR->Report Spectroscopy->Report Elemental->Report

Caption: Orthogonal approach to thiazole purity assessment.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is the cornerstone of purity testing, separating the main compound from its impurities based on differential partitioning between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely adopted technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility for a broad range of molecules, including the moderately polar thiazole derivatives.[10][11]

Causality Behind Experimental Choices:

  • Technique: Reverse-Phase HPLC (RP-HPLC) is preferred for thiazoles. The nonpolar C18 stationary phase effectively retains these moderately polar compounds, while a polar mobile phase (e.g., acetonitrile/water) allows for elution and separation based on relative hydrophobicity.[10]

  • Detector: A UV-Vis detector is standard, as the aromatic thiazole ring provides strong chromophores, enabling sensitive detection.[12] The wavelength is typically set at the absorbance maximum (λmax) of the main compound to maximize sensitivity.

  • Validation: The method must be validated to prove it is fit for purpose.[13] Validation demonstrates the performance, consistency, and reliability of the analytical method.[13] Key parameters include specificity, linearity, accuracy, and precision.[14]

Protocol: Purity of 4-(Benzo[d]thiazol-2-yl)benzaldehyde via RP-HPLC

This protocol is based on established methods for related aromatic and heterocyclic compounds.[10]

1. Instrumentation and Conditions:

  • System: UPLC/HPLC system with a UV/PDA detector.
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 10% B to 90% B over 10 minutes.
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 40°C.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 2 µL.

2. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile.
  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of reference standard and dissolve in 10.0 mL of diluent.
  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample, dissolve and dilute to 10.0 mL with diluent. Further dilute 1.0 mL of this solution to 10.0 mL.
  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[10]

3. System Suitability:

  • Inject the Working Standard solution six times.
  • Acceptance Criteria:
  • Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
  • Tailing factor should be ≤ 2.0.
  • Theoretical plates should be ≥ 2000.

4. Data Analysis:

  • Calculate the purity using the area normalization method.
  • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
  • Identify and report any impurities exceeding the reporting threshold defined by ICH guidelines (e.g., >0.05%).[15]

Table 1: Potential Impurities in the Synthesis of a Benzothiazole Derivative [10]

Impurity NameStructureOrigin
2-AminothiophenolUnreacted starting material
TerephthalaldehydeUnreacted starting material
Benzo[d]thiazoleBy-product
4-(Benzo[d]thiazol-2-yl)benzoic acidOxidation of the aldehyde product
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile or semi-volatile impurities. While many thiazole APIs have low volatility, GC-MS is invaluable for detecting residual solvents from the synthesis or volatile process-related impurities.[11][16]

Causality Behind Experimental Choices:

  • Technique: GC is ideal for separating volatile compounds with high resolution. Coupling it with a Mass Spectrometer (MS) allows for the identification of unknown impurities by comparing their mass spectra to library databases (e.g., NIST).

  • Sample Introduction: Headspace analysis is often used for residual solvents to avoid injecting non-volatile API onto the GC column. For other volatile impurities, derivatization may be required to increase volatility and thermal stability.

Protocol: Residual Solvent Analysis in a Thiazole API by Headspace GC-MS

1. Instrumentation and Conditions:

  • System: Headspace Sampler coupled to a GC-MS.
  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
  • Injector: Split mode (20:1), 250°C.
  • MS Transfer Line: 250°C.
  • MS Ion Source: 230°C.
  • Mass Range: m/z 35-350.

2. Standard and Sample Preparation:

  • Solvent (Diluent): Dimethyl sulfoxide (DMSO).
  • Standard Solution: Prepare a mixed standard of expected residual solvents (e.g., Toluene, Acetone, Isopropanol) in DMSO at a concentration of ~100 µg/mL.
  • Sample Vial: Accurately weigh ~100 mg of the thiazole API into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp securely.
  • Standard Vial: Add 1.0 mL of the Standard Solution to a 20 mL headspace vial. Crimp securely.

3. Headspace Parameters:

  • Oven Temperature: 80°C.
  • Loop Temperature: 90°C.
  • Transfer Line Temperature: 100°C.
  • Vial Equilibration Time: 15 minutes.

4. Data Analysis:

  • Identify solvent peaks in the sample chromatogram by comparing retention times and mass spectra with the standard.
  • Quantify by comparing the peak area of each solvent in the sample to the corresponding peak in the standard.
Chiral HPLC for Enantiomeric Purity

For chiral thiazole drugs, it is critical to control the enantiomeric purity, as enantiomers can have vastly different pharmacological effects.[12] Chiral HPLC uses a chiral stationary phase (CSP) to separate enantiomers.[12] The selection of the appropriate CSP and mobile phase is crucial for achieving separation.[12][17] Methods often require development and validation for each specific chiral molecule.[18][19]

Quantitative NMR (qNMR): An Absolute Purity Method

While chromatography provides relative purity (area %), Quantitative NMR (qNMR) is a powerful primary method that can determine the absolute purity or concentration of a substance without needing a reference standard of the analyte itself.[20][21][22]

Causality Behind Experimental Choices:

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[21] By adding a certified internal standard of known purity and concentration to a sample of known mass, the purity of the analyte can be calculated by comparing the integrals of specific, non-overlapping peaks from the analyte and the standard.[7][23]

  • Advantages: qNMR is a "universal" detector for compounds with NMR-active nuclei (like ¹H), less susceptible to differences in detector response seen in chromatography, and non-destructive.[7][20] It is recognized by regulatory agencies as a valid method for purity determination.[20]

Protocol: Absolute Purity of a Thiazole API by ¹H-qNMR

1. Materials and Planning:

  • NMR Spectrometer: 400 MHz or higher, with high stability.
  • Internal Standard (IS): Select a high-purity (>99.9%) certified standard with simple, sharp peaks that do not overlap with the analyte peaks (e.g., Maleic acid, Dimethyl sulfone).
  • Solvent: Deuterated solvent in which both analyte and IS are fully soluble (e.g., DMSO-d₆).
  • Peak Selection: Identify a well-resolved, non-exchangeable proton peak for the analyte and one for the IS.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the thiazole analyte (W_analyte) into a vial.
  • Accurately weigh approximately 5 mg of the internal standard (W_IS) into the same vial.
  • Record the exact masses.
  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
  • Transfer the solution to a high-quality NMR tube.

3. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:
  • Sufficient Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the peaks of interest (typically >30s) to ensure full relaxation.
  • Pulse Angle: Use a 90° pulse.
  • Number of Scans: Sufficient for a high signal-to-noise ratio (S/N > 250:1).

4. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction.
  • Carefully integrate the selected analyte peak (Int_analyte) and the internal standard peak (Int_IS).
  • Calculate the purity using the following formula:

Method Validation and System Trustworthiness

An analytical method is not trustworthy until it is validated.[13] Validation ensures the procedure is suitable for its intended purpose. The core validation parameters are defined by ICH guideline Q2(R1).

Table 2: Key Validation Parameters for a Purity Method

ParameterPurpose
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants).
Linearity To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a defined range.
Accuracy To determine the closeness of the test results to the true value. Assessed by recovery studies of spiked samples.
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Crucial for impurity analysis.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).

Integrated Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized thiazole derivative, integrating multiple techniques to ensure a robust and defensible data package.

G cluster_workflow Thiazole Purity Assessment Workflow Sample New Batch of Synthetic Thiazole HPLC_Screen HPLC-UV Purity Screen (Area % Method) Sample->HPLC_Screen qNMR_Assay qNMR Purity Assay (Absolute %w/w) Sample->qNMR_Assay GC_Headspace GC-MS Headspace (Residual Solvents) Sample->GC_Headspace Decision Purity & Impurity Profile Meet Specification? HPLC_Screen->Decision qNMR_Assay->Decision GC_Headspace->Decision Impurity_Check Any Impurity > 0.10%? Decision->Impurity_Check Yes Investigation Conduct Investigation (OOS) Decision->Investigation No LCMS_ID LC-MS for m/z & Structure Hypothesis Impurity_Check->LCMS_ID Yes Report Final Certificate of Analysis Impurity_Check->Report No Isolation Preparative HPLC for Impurity Isolation LCMS_ID->Isolation NMR_ID NMR Spectroscopy (¹H, ¹³C, 2D) for Structure Confirmation Isolation->NMR_ID NMR_ID->Report Release Release Batch Report->Release

Caption: Integrated workflow for thiazole API purity testing.

Comparative Summary of Key Techniques

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Routine purity testing, separation of non-volatile impurities.High resolution, sensitive, robust, widely available.[10]Requires analyte-specific reference standards for quantification; detector response can vary between compounds.
GC-MS Analysis of volatile impurities and residual solvents.Excellent for volatile compounds; MS provides identification.[16]Not suitable for non-volatile, thermally labile compounds; may require derivatization.
qNMR Absolute purity determination, reference standard characterization.Absolute quantification without analyte-specific standard, high precision, non-destructive.[7][21]Lower sensitivity than chromatography, requires expensive equipment, potential for peak overlap in complex mixtures.[24]

Conclusion

The purity assessment of synthetic thiazoles is a multi-faceted task that is critical for ensuring the quality and safety of pharmaceutical products. A robust strategy relies not on a single measurement but on an orthogonal set of validated analytical techniques. By combining the high-resolution separation power of chromatography (HPLC, GC) with the absolute quantification capability of qNMR and the structural elucidation power of mass spectrometry and NMR, researchers can build a comprehensive and scientifically sound purity profile. This rigorous, evidence-based approach is essential for navigating the complexities of drug development and meeting global regulatory expectations.

References

  • Pauli, G. F., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. A. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sabbagh, W. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]

  • Aziz, D. M., Hassan, S. A., & Amin, A. A. M. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. [Link]

  • ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS). ResearchGate. [Link]

  • Li, Y., et al. (2025). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]

  • Pauli, G. F., & Napolitano, J. G. (2018). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 273. [Link]

  • Mohurle, S., & Maiti, B. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]

  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. [Link]

  • Li, W., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 27(11), 3465. [Link]

  • Journal of Engineering Sciences. (n.d.). Analytical Method Validation – Overview. Journal of Engineering Sciences. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Agilent. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass. [Link]

  • Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Djeni, N., et al. (2016). Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. SciSpace. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

Sources

Application of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol in Cancer Research: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 2-Aminophenyl-Thiazole Scaffold in Oncology

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1] In cancer research, derivatives of the 2-aminophenyl-thiazole scaffold have emerged as a particularly promising class of therapeutic agents.[2][3] These compounds have demonstrated potent and selective anticancer activity across a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2] The structural motif of a 2-aminophenyl group linked to a thiazole core allows for versatile chemical modifications, enabling the fine-tuning of their biological activity. While the specific compound, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, is a novel entity with limited published data, its structural components suggest significant potential as an anticancer agent. This guide provides a comprehensive framework for its preclinical evaluation, drawing upon established methodologies and the known mechanisms of structurally related aminophenyl-thiazole derivatives.

Hypothesized Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Based on extensive research into analogous compounds, it is hypothesized that [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol may exert its anticancer effects through the modulation of critical signaling pathways that govern cell proliferation, survival, and angiogenesis. Many thiazole derivatives function as inhibitors of protein kinases, which are often dysregulated in cancer.[4][5] Specifically, the aminophenyl-thiazole scaffold has been associated with the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[5]

Inhibition of these receptors can disrupt downstream signaling cascades, most notably the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[6] By blocking this pathway, the compound could trigger cell cycle arrest and induce apoptosis (programmed cell death).[4] The presence of the 4-aminophenyl group is a common feature in many potent anticancer benzothiazoles and is often crucial for their activity.

Below is a diagram illustrating the hypothesized signaling pathway targeted by [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / EGFR PI3K PI3K RTK->PI3K Activation Compound [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol Compound->RTK Inhibition Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Hypothesized mechanism of action for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

In Vitro Evaluation: Protocols for Assessing Anticancer Activity

The initial assessment of a novel anticancer compound involves a series of in vitro experiments to determine its cytotoxicity, mechanism of action, and selectivity.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat cells with varying concentrations of the compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours (formation of formazan crystals) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol and treat the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Example IC50 Values

Cancer Cell LineTissue of Origin[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol IC50 (µM) [Hypothetical]Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma8.5 ± 1.20.9 ± 0.1
A549Lung Carcinoma12.3 ± 2.11.5 ± 0.3
HCT116Colon Carcinoma9.8 ± 1.51.1 ± 0.2
HEK293Normal Kidney> 1005.2 ± 0.8
Protocol 2: Western Blot Analysis of Signaling Pathways

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on the hypothesized signaling pathway.[7]

Workflow for Western Blot Analysis

Western_Blot_Workflow start Start cell_treatment Treat cancer cells with the compound at IC50 concentration start->cell_treatment protein_extraction Lyse cells and extract proteins cell_treatment->protein_extraction protein_quantification Quantify protein concentration (e.g., BCA assay) protein_extraction->protein_quantification sds_page Separate proteins by size using SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_antibody Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibodies primary_antibody->secondary_antibody detection Detect protein bands using an enhanced chemiluminescence (ECL) substrate secondary_antibody->detection analysis Analyze and quantify band intensity detection->analysis end End analysis->end

Caption: Step-by-step workflow for Western Blot analysis.

Detailed Steps:

  • Cell Treatment and Lysis: Treat cancer cells with the compound at its IC50 concentration for a specified time. Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated Akt, total Akt, Bcl-2, and a loading control like β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Evaluation: Xenograft Models for Preclinical Efficacy

Promising results from in vitro studies should be validated in an in vivo setting. Human tumor xenograft models in immunocompromised mice are a standard for preclinical assessment of anticancer drugs.[8]

Protocol 3: Human Tumor Xenograft Study

Workflow for In Vivo Xenograft Study

Xenograft_Study_Workflow start Start cell_implantation Implant human cancer cells subcutaneously into immunocompromised mice start->cell_implantation tumor_growth Allow tumors to grow to a -palpable size (e.g., 100-150 mm³) cell_implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment_administration Administer the compound and vehicle control (e.g., daily via oral gavage or IP injection) randomization->treatment_administration monitoring Monitor tumor volume and body weight regularly (e.g., twice weekly) treatment_administration->monitoring endpoint Continue treatment until a predefined endpoint is reached monitoring->endpoint tumor_excision Excise tumors for further analysis (e.g., Western blot, IHC) endpoint->tumor_excision data_analysis Analyze tumor growth inhibition data tumor_excision->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vivo human tumor xenograft study.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once tumors reach a specified volume, randomly assign the mice to different treatment groups (vehicle control, positive control, and different doses of the test compound).

  • Treatment: Administer the compound according to the planned schedule and route.

  • Monitoring: Measure tumor dimensions and mouse body weight regularly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

The 2-aminophenyl-thiazole scaffold represents a fertile ground for the discovery of novel anticancer agents. While [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol itself requires empirical validation, the protocols and mechanistic hypotheses outlined in this guide provide a robust framework for its comprehensive preclinical evaluation. Successful in vitro and in vivo characterization of this compound could pave the way for further lead optimization and development, ultimately contributing to the arsenal of targeted therapies for cancer treatment.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available at: [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PubMed Central. Available at: [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018). ResearchGate. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Available at: [Link]

  • 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. (n.d.). National Institutes of Health. Available at: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). PubMed. Available at: [Link]

  • Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. (2022). PubMed Central. Available at: [Link]

  • Understanding the Western Blot: A Key Tool in Cancer Research. (2025). Oreate AI Blog. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Thiazole Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Thiazole Scaffold in Enzyme Inhibition

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties allow it to engage in a variety of interactions with biological macromolecules, making it a cornerstone for the design of potent and selective enzyme inhibitors.[2][3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, largely attributable to their ability to modulate the function of key enzymes.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thiazole derivatives as enzyme inhibitors. We will delve into the underlying principles of their mechanism of action, provide detailed protocols for their synthesis and evaluation, and offer insights into the interpretation of the resulting data.

Mechanism of Action: How Thiazole Derivatives Inhibit Enzymes

The inhibitory activity of thiazole derivatives stems from their ability to bind to the active site or allosteric sites of enzymes, thereby preventing the substrate from binding or the enzyme from catalyzing its reaction. The thiazole ring itself can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues in the enzyme's binding pocket.

A prominent example of the therapeutic application of thiazole-based inhibitors is in the targeting of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[6] Thiazole derivatives have been successfully developed as potent inhibitors of various kinases, including the serine/threonine kinase B-RAF.[1][7]

Mutations in the B-RAF gene, such as the V600E mutation, lead to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival in melanoma and other cancers.[6][8] Thiazole-containing compounds have been designed to specifically target this mutated form of the B-RAF kinase, demonstrating significant therapeutic potential.[7]

Featured Application: Inhibition of B-RAF V600E Kinase by a Novel Thiazole Derivative

To illustrate the practical application of thiazole derivatives as enzyme inhibitors, this guide will focus on a model system: the inhibition of the constitutively active B-RAF V600E mutant kinase by a representative thiazole derivative. The protocols provided below will guide the user through the synthesis of a potent thiazole-based inhibitor and the subsequent in vitro kinase inhibition assay to determine its potency.

Signaling Pathway: The Role of B-RAF in the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[7][9] In melanoma, a mutation in the B-RAF gene can lead to the constant activation of this pathway, driving uncontrolled cell proliferation.[6][10]

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor Signal BRAF B-RAF (V600E Mutant) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Myc) ERK->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation Thiazole_Inhibitor Thiazole Derivative Inhibitor Thiazole_Inhibitor->BRAF Inhibition

Caption: The MAPK signaling pathway with the inhibitory action of a thiazole derivative on the B-RAF V600E mutant.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model thiazole-based B-RAF V600E inhibitor and its evaluation in a biochemical kinase assay.

Protocol 1: Synthesis of a Phenyl(thiazol-2-yl)methanone Derivative

This protocol is a representative synthesis of a thiazole derivative with potential kinase inhibitory activity. The synthesis of specific, patented compounds should be conducted with appropriate licensing.

Materials:

  • 2-Bromoacetophenone

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired phenyl(thiazol-2-yl)methanone derivative.[11]

  • Characterization: Confirm the structure of the synthesized compound using techniques such as NMR and mass spectrometry.

Experimental Workflow: From Synthesis to Activity

a Synthesis Synthesis of Thiazole Derivative Purification Purification & Characterization Synthesis->Purification Stock_Prep Prepare Stock Solution (DMSO) Purification->Stock_Prep Assay_Setup B-RAF V600E Kinase Assay Stock_Prep->Assay_Setup Data_Acquisition Measure Kinase Activity Assay_Setup->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis

Caption: A streamlined workflow from the synthesis of a thiazole inhibitor to the determination of its biological activity.

Protocol 2: In Vitro B-RAF V600E Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized thiazole derivative against B-RAF V600E. Commercial kinase assay kits are widely available and provide optimized reagents and protocols.[12][13]

Materials:

  • Recombinant human B-RAF V600E enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., biotinylated MEK1)

  • Synthesized thiazole derivative (dissolved in DMSO)

  • Detection reagents (e.g., fluorescence-based or luminescence-based)[14][15]

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the thiazole inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.[16]

  • Enzyme and Inhibitor Incubation: Add the B-RAF V600E enzyme and the serially diluted inhibitor to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Stop the reaction (if necessary, depending on the assay format) and add the detection reagents according to the manufacturer's instructions.

  • Measure Signal: Read the plate using a plate reader at the appropriate wavelength for the chosen detection method.

Data Analysis and Interpretation

The raw data from the plate reader is used to calculate the percent inhibition of the enzyme activity at each inhibitor concentration. This is followed by the determination of the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[17][18]

Data Analysis Workflow:

a Raw_Data Raw Data (e.g., Fluorescence Units) Percent_Inhibition Calculate % Inhibition Raw_Data->Percent_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Percent_Inhibition->Plot_Data Nonlinear_Regression Nonlinear Regression (Sigmoidal Dose-Response) Plot_Data->Nonlinear_Regression IC50 Determine IC50 Value Nonlinear_Regression->IC50

% Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative)]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. Recognizing the nuanced challenges of heterocyclic chemistry, this document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and data-driven optimization strategies. Our goal is to empower you to overcome common hurdles and significantly improve the yield and purity of your target compound.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We focus on the causality behind each problem and provide actionable, field-proven solutions.

Q1: My Hantzsch cyclization step to form the thiazole ring is resulting in a consistently low yield (<40%). What are the primary causes and how can I resolve this?

A1: A low yield in the Hantzsch thiazole synthesis, the cornerstone of this procedure, typically points to one of three areas: reagent quality, reaction conditions, or competing side reactions.[1][2] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[2]

Causality & Corrective Actions:

  • Reagent Integrity:

    • α-Haloketone Instability: The key α-halocarbonyl starting material, likely a derivative of 1,3-dichloroacetone or ethyl bromopyruvate, can be unstable. As a lachrymator, its degradation is often overlooked. Ensure you are using a freshly opened bottle or have verified its purity via ¹H NMR.

    • Thioamide Quality: The 4-aminothiobenzamide starting material can be prone to oxidation or hydrolysis. Its purity should be confirmed before use.

  • Reaction Condition Optimization:

    • Solvent Choice: Ethanol is a common solvent for this reaction, but its polarity and protic nature can influence reaction rates.[1][3] If yields are low, consider exploring other solvents. Aprotic solvents like DMF or using a biphasic system can sometimes improve outcomes.

    • Temperature Control: While reflux is often recommended, excessive heat can promote the formation of undesirable byproducts.[4] We recommend a systematic approach to temperature optimization, as detailed in the table below.

    • Stoichiometry: A common pitfall is using a strict 1:1 molar ratio. We recommend using a slight excess (1.1 to 1.2 equivalents) of the thioamide to ensure the complete consumption of the more valuable α-haloketone.[1]

  • pH and Side Reactions:

    • The standard Hantzsch synthesis proceeds well under neutral or slightly basic conditions.[1] However, some variations show that acidic conditions can alter the reaction's regioselectivity, potentially leading to unwanted isomers.[5] If you are using additives, ensure they are not creating a highly acidic environment.

ParameterRecommendationRationale
Solvent 1. Ethanol (Baseline) 2. 1-Butanol 3. DMFEthanol is a standard, but higher-boiling solvents like 1-butanol can improve reaction rates for less reactive substrates.[6] DMF offers a polar aprotic environment.
Temperature 1. 60°C 2. 80°C (Reflux in EtOH) 3. 100°CBegin at a moderate temperature to minimize byproduct formation before increasing to drive the reaction to completion.
Thioamide Eq. 1.1 - 1.2 eq.Ensures the complete conversion of the limiting α-haloketone reagent.[1]
Q2: My TLC analysis after the cyclization step shows multiple spots with close Rf values. What are the likely side products and how can I minimize their formation?

A2: The presence of multiple, closely-eluting spots is a strong indicator of side-product formation, which complicates purification. In the Hantzsch synthesis, several side reactions can occur.

Common Side Products & Mitigation Strategies:

  • Dimerization of α-haloketone: In the presence of base or heat, the α-haloketone can self-condense. This can be mitigated by adding the thioamide first or adding the α-haloketone slowly to the reaction mixture.

  • Formation of Isomeric Thiazoles: While less common with thiobenzamides than with N-substituted thioureas, alternative cyclization pathways can exist.[5] Confirming the structure of your main product via 2D NMR techniques (like HMBC and HSQC) is crucial. Sticking to optimized, neutral reaction conditions is the best preventative measure.

  • Unreacted Starting Materials: This points to an incomplete reaction. Verify reaction completion via TLC before workup. If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary.

A visual workflow for troubleshooting low yield is presented below.

G start Low Yield in Hantzsch Cyclization reagent_check Step 1: Verify Reagent Purity (¹H NMR, TLC) start->reagent_check reagent_ok Purity Confirmed? reagent_check->reagent_ok condition_check Step 2: Optimize Reaction Conditions temp Vary Temperature (60-100°C) condition_check->temp solvent Test Solvents (EtOH, DMF) condition_check->solvent ratio Adjust Stoichiometry (1.1-1.2 eq. Thioamide) condition_check->ratio purification_check Step 3: Analyze Byproducts analyze_tlc Analyze TLC for Side Products purification_check->analyze_tlc reagent_ok->condition_check Yes new_reagents Action: Use Fresh or Purified Reagents reagent_ok->new_reagents No new_reagents->reagent_check temp->purification_check solvent->purification_check ratio->purification_check isolate Isolate and Characterize Byproducts (MS, NMR) analyze_tlc->isolate adjust Action: Modify Conditions to Minimize Side Reactions isolate->adjust success Yield Improved adjust->success

Caption: Troubleshooting workflow for low Hantzsch cyclization yield.

Q3: The final reduction of the ester at the C4-position to a hydroxymethyl group is incomplete. How can I drive this reaction to completion?

A3: The reduction of an ester to a primary alcohol requires a strong reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the standard choice.[7][8] Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.[8] Failure in this step is almost always due to the deactivation of the LiAlH₄ or insufficient equivalents.

Causality & Corrective Actions:

  • LiAlH₄ Inactivation: LiAlH₄ reacts violently with water and protic solvents. Any moisture in your reaction setup or solvent will consume the reagent, rendering it ineffective.

    • Action: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry THF or diethyl ether) from a solvent purification system or a freshly opened bottle. The reaction must be run under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Reagent: The reaction stoichiometry requires 2 equivalents of hydride, meaning at least 0.5 equivalents of LiAlH₄. However, to overcome any ambient moisture and ensure a practical rate, a larger excess is required.

    • Action: Use 1.5 to 2.0 equivalents of LiAlH₄. Add it portion-wise at 0°C to control the initial exothermic reaction, then allow the mixture to warm to room temperature and stir until completion.

  • Reaction Monitoring: Do not rely on time alone.

    • Action: Monitor the reaction's progress by TLC. A helpful tip is to quench a small aliquot of the reaction mixture with ethyl acetate followed by water and extract with an organic solvent before spotting on the TLC plate. The alcohol product should have a lower Rf value than the starting ester.

ParameterRecommendationRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to reduce esters to primary alcohols.[7]
Solvent Anhydrous THF or Diethyl EtherAprotic and can be made rigorously dry to prevent reagent quenching.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing the decomposition of LiAlH₄ by atmospheric moisture.
Equivalents 1.5 - 2.0 eq.Provides a sufficient excess to drive the reaction to completion.
Temperature Add at 0°C, then warm to RTControls the initial exotherm and allows for a controlled reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic pathway for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol?

A1: The most prevalent and robust method is a multi-step synthesis beginning with a Hantzsch thiazole cyclization.[2][9]

G cluster_0 Hantzsch Cyclization cluster_1 Ester Reduction cluster_2 Nitro Reduction A 4-Nitrothiobenzamide C Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate A->C B Ethyl Bromopyruvate B->C D [2-(4-Nitrophenyl)thiazol-4-yl]methanol C->D  LiAlH₄, THF   E [2-(4-Aminophenyl)thiazol-4-yl]methanol (Final Product) D->E  SnCl₂·2H₂O, EtOH  

Caption: Common synthetic pathway for the target molecule.

Rationale for this pathway:

  • Starting with 4-Nitrothiobenzamide: The electron-withdrawing nitro group can enhance the reactivity of the thioamide in the cyclization. More importantly, it protects the amino functionality. A free amino group could potentially act as a nucleophile itself, leading to unwanted side reactions.

  • Ester as a Precursor: Using ethyl bromopyruvate allows for the straightforward formation of the thiazole ring with a convenient ester handle at the 4-position.

  • Sequential Reductions: The ester is reduced first using a strong, non-selective agent like LiAlH₄.[7] Subsequently, the nitro group is selectively reduced to the amine using milder conditions, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C), which will not affect the alcohol.

Q2: What are the most critical safety precautions to take during this synthesis?

A2: Safety must be the top priority.

  • α-Haloketones (e.g., Ethyl Bromopyruvate): These are potent lachrymators and are corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly pyrophoric and reacts violently with water. Never work with LiAlH₄ near water. The workup procedure (quenching) must be done carefully and slowly at low temperatures (0°C), typically by the sequential addition of water and then a base solution (e.g., 15% NaOH).

  • Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

Q3: How can I reliably purify the final product?

A3: The final product, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, is amphoteric, containing both a basic amino group and a weakly acidic alcohol group. This can cause issues like streaking during column chromatography.

  • Column Chromatography: Use a silica gel column. To prevent streaking, consider adding a small amount of a basic modifier like triethylamine (~1%) or a polar modifier like methanol (~1-5%) to your eluent system (e.g., Ethyl Acetate/Hexane).

  • Recrystallization: This is an excellent method for final purification if a suitable solvent system can be found.[4][10] Mixtures of ethanol/water, ethyl acetate/hexane, or isopropanol are good starting points for screening.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Shafi, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2977. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Banerjee, J., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy & Technology, 6(2), 6495-6527. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Hassan, A. S., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 6(1), 547-564. Retrieved from [Link]

  • Kamal, A., et al. (2018). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 10(10), 1235-1266. Retrieved from [Link]

  • Kumar, G. V., et al. (2017). Synthesis and biological evaluation of new 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Troubleshooting Low Solubility of Aminophenyl Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aminophenyl thiazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] Despite their pharmacological significance, these compounds are notoriously challenging to work with due to their poor aqueous solubility. This inherent low solubility can lead to significant hurdles in experimental reproducibility, hinder accurate biological evaluation, and complicate the development of viable drug formulations.[3]

This technical guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to understanding and overcoming the solubility challenges associated with aminophenyl thiazole compounds. Moving beyond a simple list of procedures, this document explains the underlying physicochemical principles and provides a logical framework for troubleshooting, complete with detailed experimental protocols and decision-making workflows.

Section 1: Understanding the Physicochemical Challenge

The low solubility of aminophenyl thiazole derivatives is not arbitrary; it is a direct consequence of their molecular structure and solid-state properties. A proactive approach to troubleshooting begins with a thorough characterization of the compound .

The planar, aromatic nature of the fused ring system contributes to strong intermolecular π-π stacking interactions in the solid state.[4] These strong crystal lattice forces require significant energy to overcome during the dissolution process, resulting in low aqueous solubility.[5] Furthermore, the presence of the basic amino group and the thiazole nitrogen means the compound's overall ionization state—and thus its solubility—is highly dependent on pH.

Before attempting solubilization, a baseline understanding of the following parameters is critical:

Parameter Significance Recommended Technique(s)
pKa Determines the pH at which the compound ionizes. Crucial for pH-modification strategies.Potentiometric titration, UV-spectroscopy, Capillary Electrophoresis, Computational prediction.
LogP / LogD Measures the lipophilicity of the compound. High LogP often correlates with low aqueous solubility.Shake-flask method (Octanol/Water), HPLC-based methods, Computational models.
Melting Point (Tm) Indicates the strength of the crystal lattice. Higher melting points often suggest lower solubility.Differential Scanning Calorimetry (DSC), Melt-Staq apparatus.
Solid-State Form Determines if the compound is crystalline or amorphous. Polymorphs can have vastly different solubilities.X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy.

Section 2: Initial Assessment & Solubility Screening

A systematic solubility screen is the first practical step. It is crucial to differentiate between two key measurements:

  • Kinetic Solubility : Measures the concentration at which a compound, added from a concentrated organic stock (e.g., DMSO), begins to precipitate in an aqueous medium. This is a rapid, high-throughput assessment but can often overestimate the true solubility due to the formation of supersaturated, metastable solutions.[6][7][8]

  • Thermodynamic Solubility : Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24-48 hours) with excess solid compound.[9][10] This is the gold-standard measurement for formulation development.

The following workflow provides a logical path for initial solubility assessment.

G cluster_0 Initial Solubility Screening Workflow start Start with Aminophenyl Thiazole Compound kinetic_sol Perform Kinetic Solubility Screen (e.g., Nephelometry in PBS, pH 7.4) start->kinetic_sol check_kinetic Solubility > Target Concentration? kinetic_sol->check_kinetic thermo_sol Perform Thermodynamic Solubility Screen (Shake-flask method, 24-48h) check_kinetic->thermo_sol Yes troubleshoot Initiate Troubleshooting (See Section 3) check_kinetic->troubleshoot No check_thermo Solubility > Target Concentration? thermo_sol->check_thermo proceed Proceed with Direct Aqueous Formulation check_thermo->proceed Yes check_thermo->troubleshoot No

Caption: Initial solubility screening workflow.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
  • Preparation : Add an excess amount of the solid aminophenyl thiazole compound (enough to ensure undissolved solid remains at the end) to a series of vials containing the desired aqueous media (e.g., pH-adjusted buffers, biorelevant media).

  • Equilibration : Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.

  • Separation : After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification : Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[10]

  • Confirmation : Visually inspect the remaining solid using polarized light microscopy to check for any changes in crystal form (polymorphism) that may have occurred during the experiment.[7]

Section 3: Core Troubleshooting Strategies & Methodologies

When initial screening reveals inadequate solubility, a systematic, multi-tiered approach is required. The following question-and-answer format addresses the most common scenarios encountered by researchers.

Q1: My compound is crashing out of my aqueous buffer. What are my first steps?

Answer: Your first and most powerful tool is pH modification. Aminophenyl thiazole compounds typically have at least two ionizable centers: the exocyclic amino group and the nitrogen atom within the thiazole ring. By adjusting the pH of the medium, you can shift the equilibrium towards the ionized (protonated) form of the molecule, which is almost always more water-soluble than the neutral form.[11][12]

This relationship is governed by the Henderson-Hasselbalch equation .[13][14][15] For a weak base like an aminophenyl thiazole, protonation occurs as the pH drops below its pKa.

G cluster_0 pH-Dependent Ionization Neutral R-NH₂ (Neutral, Low Solubility) PlusH + H⁺ Equilibrium MinusH - H⁺ HighpH High pH (> pKa) Equilibrium->HighpH Drives reaction left Ionized R-NH₃⁺ (Ionized, High Solubility) LowpH Low pH (< pKa) LowpH->Equilibrium Drives reaction right

Caption: pH-dependent ionization of a basic amine.

Experimental Protocol: pH-Solubility Profiling
  • Buffer Preparation : Prepare a series of buffers covering a wide physiological and experimental range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8, 9). Use buffers with appropriate buffering capacity for each pH range (e.g., phosphate, citrate, acetate).

  • Solubility Measurement : Conduct the thermodynamic shake-flask solubility assay (as described in Section 2) in each of the prepared buffers.

  • Data Analysis : Plot the measured solubility (often on a logarithmic scale) against the pH. The resulting profile will reveal the pH range where solubility is maximized.

pH Solubility (µg/mL) Predominant Species
2.0150.5Ionized (R-NH₃⁺)
4.0125.2Ionized (R-NH₃⁺)
6.020.8Mixed
7.41.5Neutral (R-NH₂)
9.01.2Neutral (R-NH₂)
Q2: pH adjustment isn't sufficient or is incompatible with my assay. How can I use co-solvents effectively?

Answer: When pH manipulation is not an option, the use of water-miscible organic co-solvents is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for solvating lipophilic molecules.[16]

Commonly used pharmaceutical co-solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Causality: The key is to find a co-solvent system that maximizes the compound's solubility in the stock solution while minimizing the risk of precipitation upon dilution into the final aqueous assay medium. A tiered screening approach is recommended.

Experimental Protocol: Co-Solvent Solubility Screen
  • Neat Solvent Solubility : Determine the solubility in 100% of each selected co-solvent (e.g., DMSO, PEG 400, Ethanol). This provides an upper limit.

  • Binary System Screen : Prepare binary mixtures of co-solvent and water (e.g., 10%, 20%, 50% v/v).

  • Solubility Measurement : Use the shake-flask method to determine the thermodynamic solubility in each binary mixture.

  • Selection : Choose the co-solvent system that provides the required solubility at the lowest possible organic solvent concentration to minimize potential artifacts in biological assays.

Q3: My compound is for an oral formulation, and simple solutions won't work. What more complex strategies should I consider?

Answer: For in vivo applications, especially oral drug delivery, more advanced formulation strategies are often necessary to achieve adequate bioavailability. These methods aim to create a stable, high-energy form of the drug that enhances its dissolution rate and concentration in the gastrointestinal tract.[17][18]

  • Surfactants and Micellar Solubilization : Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively carrying them in an aqueous solution.[16][19][20] Common examples include Polysorbate 80 (Tween® 80) and Cremophor® EL.

  • Amorphous Solid Dispersions (ASDs) : This is a highly effective technique where the crystalline drug is molecularly dispersed within a polymer matrix in a high-energy, amorphous state.[21][22][23] This amorphous form lacks a crystal lattice, significantly increasing its dissolution rate and apparent solubility.[24] ASDs are typically prepared by spray drying or hot-melt extrusion.

  • Cyclodextrins : These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25] They can form inclusion complexes with drug molecules, where the lipophilic part of the drug resides within the cyclodextrin cavity, while the hydrophilic exterior of the complex imparts water solubility.[26][27]

G cluster_1 Advanced Formulation Strategies cluster_surfactant Micellar Solubilization cluster_asd Amorphous Solid Dispersion cluster_cd Cyclodextrin Complexation drug Poorly Soluble Drug Crystal micelle Micelle with Drug Core drug->micelle polymer Polymer Matrix drug->polymer cd Cyclodextrin (Host) drug->cd surfactant Surfactant Monomers surfactant->micelle > CMC asd complex Inclusion Complex

Caption: Advanced formulation strategies.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How much DMSO is acceptable for an in vitro cell-based assay?

    • A: While assay-dependent, a final concentration of 0.1% to 0.5% DMSO is generally considered acceptable and non-toxic for most cell lines. It is always critical to run a vehicle control (the same concentration of DMSO without the compound) to ensure the solvent itself is not affecting the experimental outcome.

  • Q: What is the main difference between kinetic and thermodynamic solubility?

    • A: Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often giving a higher, less stable value.[7] Thermodynamic solubility is the true equilibrium concentration of a drug in a saturated solution and represents the maximum stable concentration achievable under those conditions.[6][9] For formulation, thermodynamic solubility is the more relevant and reliable parameter.

  • Q: My compound's solubility seems to decrease over time after I prepare the solution. Why is this happening?

    • A: This is a classic sign of a metastable solution converting to a more stable, less soluble form. This often happens when a solution is prepared from an amorphous solid or a high-energy polymorph, which then slowly crystallizes into a more stable, lower-energy (and less soluble) crystal form over time. Characterizing the solid form before and after the experiment using XRPD can confirm this.

  • Q: How do I choose the right formulation strategy for my in vivo studies?

    • A: The choice depends on the route of administration, the required dose, and the physicochemical properties of the compound. For early-stage preclinical studies, a simple pH-adjusted solution or a co-solvent system may be sufficient. For later-stage development, particularly for oral drugs, more robust formulations like amorphous solid dispersions or lipid-based systems are often required to ensure consistent and adequate bioavailability.[18][28]

References

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Cyclodextrins in drug delivery. PubMed. [Link]

  • The Role of Surfactants in Compounded Preparation. THE PCCA BLOG. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Dow Development Laboratories. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Examples of surfactants used in pharmaceutical formulations. ResearchGate. [Link]

  • Surfactants and their role in Pharmaceutical Product Development: An Overview. SciSpace. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central (PMC). [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]

  • kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central (PMC). [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health (NIH). [Link]

  • Cyclodextrins in drug delivery: An updated review. PubMed Central (PMC). [Link]

  • Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. [Link]

  • Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions. [Link]

  • Cyclodextrins for drug delivery. Taylor & Francis Online. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • 2-Aminothiazole. Wikipedia. [Link]

  • The Henderson-Hasselbalch Equation and pKa. YouTube. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News. [Link]

Sources

Hantzsch Thiazole Synthesis: A Technical Troubleshooting and Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the Hantzsch thiazole synthesis. Here, we move beyond basic protocols to address the common challenges encountered in the lab, offering solutions grounded in mechanistic understanding and practical experience.

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a cornerstone for constructing the medicinally vital thiazole scaffold.[1] While often reliable, this reaction can present challenges ranging from low yields to problematic side reactions and purification difficulties. This guide is structured as a series of frequently asked questions (FAQs) to directly address these issues, providing not just solutions but also the underlying chemical reasoning to empower you to troubleshoot your specific system effectively.

Troubleshooting Common Experimental Issues

FAQ 1: Low or No Product Yield

Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I address them?

Answer: Low or no yield in a Hantzsch synthesis can stem from several factors, primarily related to the quality of your starting materials, the reaction conditions, and the stability of the intermediates.

  • Purity and Stability of Starting Materials:

    • α-Haloketones: These reagents can be lachrymatory and unstable, prone to self-condensation or decomposition.[2] It is crucial to use freshly prepared or purified α-haloketones. If you suspect degradation, you can purify them by recrystallization or column chromatography. The presence of dibrominated byproducts from the synthesis of α-bromoketones can also complicate the reaction and purification.[2]

    • Thioamides: Thioamides can also degrade, especially if they are not stored properly. Ensure your thioamide is pure and dry.

  • Reaction Conditions:

    • Temperature: The reaction rate is directly proportional to temperature.[3] If the reaction is sluggish, a moderate increase in temperature can significantly improve the rate and yield. However, excessive heat can lead to the decomposition of reactants and intermediates, resulting in a lower yield and the formation of side products. A good starting point for many systems is refluxing in a suitable solvent like ethanol.[4]

    • Reaction Time: Inadequate reaction time will result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, extend the reaction duration.

  • Causality-Driven Troubleshooting: The reaction proceeds through the initial S-alkylation of the thioamide by the α-haloketone to form an intermediate, which then undergoes cyclization and dehydration.[1] If this intermediate is unstable under the reaction conditions, it can degrade before cyclizing. Optimizing the temperature and reaction time is key to favoring the desired reaction pathway.

FAQ 2: Formation of Side Products and Impurities

Question: I'm observing significant side product formation in my reaction. What are the common side products in a Hantzsch synthesis, and how can I minimize them?

Answer: Side product formation is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

  • Regioisomeric Iminothiazole Formation: When using N-substituted thioureas, there is a possibility of forming a 3-substituted 2-imino-2,3-dihydrothiazole alongside the desired 2-(N-substituted amino)thiazole. This is particularly prevalent under acidic conditions.[4][5] In neutral solvents, the formation of the 2-(N-substituted amino)thiazole is generally exclusive.[5]

    • Solution: To favor the formation of the 2-amino-substituted thiazole, maintain neutral or slightly basic reaction conditions. If acidic conditions are necessary for other reasons, be prepared to separate the regioisomers, which can be challenging.

  • Products from Reactant Decomposition: As mentioned earlier, α-haloketones can self-condense. Thioamides can also undergo side reactions. For instance, in the presence of a strong base, the intermediate α-thioiminium salt can undergo elimination to form a nitrile and a thiol.[6]

  • Unreacted Starting Materials: The presence of unreacted α-haloketone and thioamide is a common impurity source.

  • Visualizing the Reaction Pathway:

    Hantzsch_Mechanism A α-Haloketone C S-Alkylation Intermediate A->C Nucleophilic Attack B Thioamide B->C D Cyclization C->D H Side Products (e.g., Regioisomers, Decomposition Products) C->H Degradation/Side Reactions E Hydroxythiazoline Intermediate D->E F Dehydration E->F E->H Alternative Pathways G Thiazole Product F->G

    Caption: The Hantzsch thiazole synthesis pathway and potential side reactions.

FAQ 3: Poor Reactant Solubility

Question: My starting materials are not dissolving well in the reaction solvent. How does this affect the reaction, and what can I do?

Answer: Poor solubility of reactants can significantly slow down the reaction rate, as the reaction occurs in the solution phase.

  • Solvent Selection: The choice of solvent is critical. Ethanol is a commonly used and often effective solvent.[4] However, for less soluble substrates, a more polar aprotic solvent like dimethylformamide (DMF) might be necessary. A systematic screening of solvents can be beneficial. For instance, in one study, a mixture of ethanol and water was found to be optimal for a particular set of reactants.[5]

  • Temperature: Increasing the temperature will generally increase the solubility of your reactants.

  • Agitation: Ensure vigorous stirring to maximize the dissolution of the reactants and maintain a homogeneous reaction mixture.

Optimization of Reaction Conditions

FAQ 4: How do I choose the optimal solvent and temperature?

Answer: The optimal solvent and temperature are highly dependent on the specific substrates being used. A systematic approach to optimization is recommended.

  • Solvent Screening: Start with a common solvent like ethanol and assess the reaction progress. If the reaction is slow or the reactants are insoluble, consider other solvents. A good starting point for screening is to test a polar protic solvent (e.g., ethanol, isopropanol), a polar aprotic solvent (e.g., DMF, acetonitrile), and a non-polar solvent (e.g., toluene), although the latter is less common for this reaction. The dielectric constant of the solvent can influence the reaction rate, with higher dielectric constants generally favoring the reaction.[3]

  • Temperature Optimization: Once a suitable solvent is identified, the temperature can be optimized. Start at room temperature and gradually increase it, monitoring the reaction by TLC for the formation of the product and any side products. Refluxing is a common condition for this synthesis.

  • Data-Driven Optimization: The following table summarizes the results of a solvent and temperature screening for a microwave-assisted Hantzsch synthesis, which can provide insights for conventional heating as well.

SolventTemperature (°C)Reaction Time (min)Yield (%)
Ethanol90-1203085
Methanol903095
Acetonitrile90-10015-3055
Water90-12030-45trace
THF70-10030-45trace

Data adapted from a microwave-assisted synthesis study and may not be directly transferable to all conventional heating systems but illustrates the impact of solvent choice.

FAQ 5: Should I use a catalyst? If so, which one?

Answer: The Hantzsch synthesis can often proceed without a catalyst, especially with reactive substrates.[7] However, in many cases, a catalyst can improve the reaction rate and yield.

  • Catalyst-Free Conditions: For simple and reactive α-haloketones and thioamides, a catalyst may not be necessary. Heating the reactants in a suitable solvent is often sufficient.[7]

  • Acid Catalysis: As discussed, acidic conditions can promote the reaction but may lead to the formation of regioisomeric side products with N-substituted thioureas.[5]

  • Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilicic acid, offers advantages like easy separation and reusability.[5] These catalysts can be particularly beneficial for developing greener and more sustainable synthetic protocols.

  • Choosing a Catalyst: The choice of catalyst depends on your specific substrates and reaction goals. If you are working with less reactive starting materials, a catalyst may be beneficial. If you are aiming for a green synthesis, a reusable heterogeneous catalyst is a good option.

Workup and Purification

FAQ 6: What is the best way to work up and purify my thiazole product?

Answer: The workup and purification strategy will depend on the properties of your product and the impurities present.

  • Precipitation and Filtration: Many thiazole products are solids and have poor solubility in the reaction solvent upon cooling or after the addition of an anti-solvent like water.[1] This allows for a simple and effective initial purification by filtration. The collected solid can then be washed with a suitable solvent to remove soluble impurities.

  • Liquid-Liquid Extraction: If the product is not a solid or does not precipitate, a standard liquid-liquid extraction can be employed. After quenching the reaction, the product can be extracted into an organic solvent, washed with brine, dried, and concentrated.

  • Column Chromatography: For removing closely related impurities or for obtaining highly pure material, column chromatography is the method of choice. A solvent system of ethyl acetate and hexanes is a common starting point for the purification of thiazoles.[8]

  • Troubleshooting Purification:

    • Removing Unreacted Thioamide: Thioamides can sometimes be difficult to remove. A wash with a dilute acid solution during the workup can help to protonate and remove basic thioamides into the aqueous layer.

    • Removing Unreacted α-Haloketone: Unreacted α-haloketones can often be removed by column chromatography.

  • A General Purification Workflow:

    Purification_Workflow A Reaction Mixture B Cool and/or Add Anti-Solvent A->B C Product Precipitates? B->C D Yes C->D E No C->E F Filter and Wash Solid D->F G Liquid-Liquid Extraction E->G H Column Chromatography F->H Further Purification Needed I Pure Product F->I Sufficiently Pure G->H H->I

    Caption: A systematic workflow for the purification of thiazole products.

Experimental Protocol: A Validated Starting Point

This protocol for the synthesis of 2-amino-4-phenylthiazole provides a reliable starting point that can be adapted for other substrates.[1]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).

  • Add methanol to achieve a concentration of approximately 0.5-1.0 M.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize any acid formed and to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with water and then with a small amount of cold methanol to remove impurities.

  • Dry the solid product under vacuum to obtain the 2-amino-4-phenylthiazole.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available at: [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Pospíšil, J., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry, 19, 61-71. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available at: [Link]

  • Sontakke, V. A., & Inamdar, S. R. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical and Physical Sciences, 11(4), 1-6. Available at: [Link]

  • Taylor & Francis Online. Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (2024). Available at: [Link]

  • Figshare. New methods for the rapid synthesis of thiazoles. (2023). Available at: [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. (2021). Available at: [Link]

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the 2-aminothiazole scaffold, a cornerstone in modern drug discovery.[1][2][3] We will address common challenges, focusing on the prevalent Hantzsch thiazole synthesis, and provide expert insights to help you troubleshoot side reactions, optimize yields, and ensure the integrity of your final compounds.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 2-aminothiazoles. Each entry details the potential cause, the underlying chemical principles, and actionable protocols for resolution.

Problem 1: My reaction yields are consistently low, and TLC/LC-MS analysis shows a complex mixture of products.

Answer: Low yields and the formation of multiple byproducts in a Hantzsch synthesis typically point to issues with starting material purity, suboptimal reaction conditions, or competing reaction pathways. The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles).[4] While robust, its success is sensitive to several factors.[5]

Causality & Expert Analysis:

  • Purity of α-Haloketone: α-Haloketones can be unstable. They may contain residual di-halogenated species or unreacted ketone. Di-halogenated impurities can lead to the formation of bis-thiazole adducts, significantly complicating purification and reducing the yield of the desired monomeric product. Unreacted ketone will remain as an impurity.

  • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive heat can promote decomposition of the thermally sensitive thio-intermediate or encourage polymerization side reactions.[6]

  • Solvent Choice: The polarity and protic nature of the solvent are critical. Alcohols like ethanol are common, but they can also participate in side reactions (e.g., formation of α-alkoxy ketones). Aprotic solvents may be preferable for certain substrates.[6]

Troubleshooting Workflow Diagram:

G start Low Yield / Impure Product check_sm Verify Purity of Starting Materials (α-Haloketone, Thiourea) start->check_sm check_cond Analyze Reaction Conditions start->check_cond analyze_bp Characterize Byproducts (NMR, LC-MS) start->analyze_bp sol_sm Purify Starting Materials: - Recrystallize/distill α-haloketone - Use fresh, high-purity thiourea check_sm->sol_sm Impure? sol_temp Optimize Temperature: - Run at lower temp for longer time - Start at RT and slowly heat check_cond->sol_temp Temp too high? sol_solvent Screen Solvents: - Test aprotic solvents (DMF, Acetonitrile) - Consider solvent-free conditions check_cond->sol_solvent Solvent issue? sol_bp Identify Side Reaction Pathway (e.g., Isomer, Dimer) and Adjust Conditions Accordingly analyze_bp->sol_bp

Caption: A logical workflow for troubleshooting low yields.

Self-Validating Mitigation Protocol:

  • Assess Starting Material Purity:

    • α-Haloketone: Analyze by ¹H NMR. The integration of the α-proton signal should correspond to the expected value (e.g., 2H for an α-CH₂Br group). Check for the absence of signals corresponding to the parent ketone. If impurities are detected, purify by recrystallization or distillation.

    • Thiourea: Use a freshly opened bottle from a reputable supplier. Thiourea can degrade over time.

  • Optimize Reaction Temperature:

    • Set up parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C).

    • Monitor the reactions by TLC or LC-MS every 30 minutes.

    • Expected Outcome: You should identify a temperature that provides a reasonable reaction rate without significant byproduct formation. The optimal condition will show a clean conversion of starting material to a single major product spot/peak.

  • Solvent Screening:

    • If using ethanol, ensure it is anhydrous.

    • Set up test reactions in parallel using ethanol, isopropanol, acetonitrile, and DMF.

    • Expected Outcome: A solvent will be identified that gives the highest conversion to the desired product with the cleanest reaction profile. Modern variations have shown that solvent-free conditions can also provide excellent yields.[7]

Problem 2: I've isolated a major byproduct that I suspect is an isomer of my target 2-aminothiazole.

Answer: This is a classic regioselectivity issue in Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The reaction can produce two different regioisomers: the desired 2-(N-substituted-amino)thiazole and the isomeric 3-substituted-2-imino-2,3-dihydrothiazole.[8][9]

Causality & Expert Analysis: The regioselectivity is governed by which nitrogen atom of the N-substituted thiourea participates in the intramolecular cyclization step. This choice is highly dependent on the pH of the reaction medium.

  • Neutral/Basic Conditions: The unsubstituted nitrogen is more nucleophilic, leading to the desired 2-(N-substituted-amino)thiazole.

  • Acidic Conditions: Protonation of the unsubstituted nitrogen deactivates it. The substituted nitrogen then acts as the nucleophile, leading to the formation of the 2-imino isomer.[9]

Reaction Pathway Diagram:

G cluster_main Hantzsch Synthesis: Regioselectivity Control cluster_neutral cluster_acidic Reactants α-Haloketone + N-Substituted Thiourea Intermediate S-Alkylated Intermediate Reactants->Intermediate Neutral Neutral / Basic Conditions (e.g., Ethanol, NaHCO3) Intermediate->Neutral Acidic Acidic Conditions (e.g., HCl in Ethanol) Intermediate->Acidic Product_Amino Desired Product: 2-(N-Substituted-amino)thiazole Neutral->Product_Amino Favored Pathway Product_Imino Side Product: 3-Substituted-2-iminothiazole Acidic->Product_Imino Alternative Pathway

Caption: Control of regioselectivity in Hantzsch synthesis.

Self-Validating Mitigation Protocol:

  • Ensure Neutral or Slightly Basic pH:

    • If using an alcohol solvent like ethanol, the reaction should proceed correctly as it's typically neutral.[5]

    • The reaction itself generates HBr or HCl as a byproduct, which can acidify the mixture over time. To counteract this, add a mild, non-nucleophilic base.

  • Experimental Steps:

    • Dissolve the α-haloketone (1.0 eq) and N-substituted thiourea (1.1 eq) in anhydrous ethanol.

    • Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the mixture.

    • Stir the reaction at the previously optimized temperature (e.g., 60 °C) and monitor by TLC/LC-MS.

    • Expected Outcome: The reaction should now selectively produce the 2-(N-substituted-amino)thiazole isomer. The spot/peak corresponding to the imino isomer should be significantly reduced or eliminated. Verify the structure of the product using ¹H NMR and NOE experiments if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the Hantzsch synthesis? A: The three most critical parameters are:

  • Stoichiometry: A slight excess of the thiourea component (1.1-1.5 equivalents) is often used to ensure complete consumption of the more valuable α-haloketone.[5]

  • Temperature: As discussed, temperature controls the rate and selectivity. Too low, and the reaction stalls; too high, and side reactions dominate. Room temperature to 80°C is a typical range.[8]

  • pH: Especially for substituted thioureas, pH is the primary determinant of regioselectivity.[8]

Q2: My crude product is an oil/dark tar. How can I effectively purify my 2-aminothiazole? A: Dark, oily crude products are common and usually indicate polymerization or decomposition byproducts. Purification requires a systematic approach.

Recommended Purification Protocol:

  • Aqueous Workup: Dissolve or suspend the crude material in an organic solvent (e.g., ethyl acetate). Wash with a 5% sodium bicarbonate solution to remove any acidic byproducts like HBr. Then, wash with brine and dry the organic layer over sodium sulfate.[5][10]

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. 2-aminothiazoles are often highly polar, so systems including methanol or dichloromethane may be required.

  • Recrystallization: If chromatography yields a solid that is still impure, recrystallization can be highly effective.

    • Solvent Choice: Common solvents include ethanol, isopropanol, or toluene. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

  • Specialized Precipitation: For the parent 2-aminothiazole, a known method involves reacting the crude mixture with sulfur dioxide to precipitate a bisulfite adduct, which can be filtered off and then hydrolyzed back to the pure amine.[11]

Q3: Can I use α-tosyloxy or α-mesyloxy ketones instead of α-haloketones? A: Yes, α-sulfonyloxy ketones are excellent alternatives to α-haloketones and are often used. Tosylates and mesylates are excellent leaving groups, and their reactions are mechanistically analogous to those of α-haloketones. The key advantage is that they are often crystalline, stable solids that are easier to purify and handle than the frequently lachrymatory and less stable α-bromo or α-chloro ketones. The reaction conditions are generally very similar.

Summary of Common Byproducts and Mitigation Strategies

ByproductLikely CauseKey Analytical Signature (¹H NMR)Mitigation Strategy
3-Substituted-2-imino-thiazole Acidic reaction conditions with N-substituted thiourea.[8][9]Distinct shifts for protons on the thiazole ring and N-substituent compared to the desired isomer.Run the reaction under neutral or slightly basic conditions (e.g., add NaHCO₃).[8]
Bis-thiazole Adducts Presence of di-halogenated impurities in the α-haloketone starting material.Complex aromatic region with higher molecular weight observed in MS.Purify the α-haloketone by distillation or recrystallization before use.
Polymeric Material (Tar) Excessive heat; highly reactive starting materials.Broad, unresolved signals in the NMR spectrum.Reduce reaction temperature; ensure high purity of starting materials.[6]
Unreacted Starting Material Insufficient reaction time or temperature; poor quality reagents.Presence of sharp signals corresponding to α-haloketone and/or thiourea.Increase reaction time/temperature; verify reagent purity and stoichiometry.[8]

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Chem Help Asap. [Link]

  • Kirby, G. W. (1949). Purification of 2-aminothiazole. U.S. Patent No. US2489038A.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • R Discovery. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. R Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances. [Link]

  • ResearchGate. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from CUTM Courseware. [Link]

Sources

Technical Support Center: Purification of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. The inherent functionalities of this molecule—a primary aromatic amine, a hydroxyl group, and a heterocyclic thiazole ring—present a unique set of properties that can complicate its purification. This resource provides in-depth, experience-based solutions to frequently encountered problems.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities encountered during the synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol?

    • My compound is showing poor solubility in common recrystallization solvents. What should I do?

    • Why is my compound streaking on the TLC plate during chromatographic analysis?

    • The purified compound is degrading upon storage. How can I improve its stability?

  • Troubleshooting Guides

    • Recrystallization Troubleshooting

    • Column Chromatography Troubleshooting

  • Experimental Protocols

    • Protocol 1: Recrystallization of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

    • Protocol 2: Flash Column Chromatography Purification

    • Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol?

A1: The impurity profile of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is largely dependent on its synthetic route. The most common method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1] Assuming a Hantzsch synthesis from a 4-amino-substituted α-haloketone and thiourea, followed by subsequent modifications to introduce the methanol group, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual α-haloketone and thiourea can be present in the crude product.

  • Side-Reaction Products: The Hantzsch synthesis can sometimes yield isomeric impurities, such as 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[2]

  • Oxidation Products: The aromatic amine functionality is susceptible to oxidation, which can lead to colored impurities. This can be exacerbated by exposure to air and light during the reaction and workup.

  • Polymeric Materials: Under harsh reaction conditions, polymerization of starting materials or the final product can occur.

Q2: My compound is showing poor solubility in common recrystallization solvents. What should I do?

A2: The combination of the polar amine and alcohol groups with the aromatic system in [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol can lead to challenging solubility behavior. If you are struggling to find a suitable single solvent for recrystallization, a mixed-solvent system is often the solution.[3]

Recommended Approach:

  • Identify a "Good" Solvent: Find a solvent in which your compound is readily soluble at elevated temperatures. Based on the polarity of your compound, polar solvents like ethanol, methanol, or acetone are good starting points.[4][5]

  • Identify a "Poor" Solvent: Find a solvent in which your compound is poorly soluble, even at elevated temperatures. Non-polar solvents like hexanes or toluene are often suitable choices.

  • Perform a Mixed-Solvent Recrystallization: Dissolve your crude product in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until you observe persistent turbidity. Re-heat the mixture until it becomes clear again, and then allow it to cool slowly.

A study on the solubility of the related compound 2-amino-5-methylthiazole showed good solubility in methanol and ethyl acetate, and lower solubility in toluene and cyclohexane.[6] This suggests that a methanol/toluene or ethyl acetate/hexane mixture could be a promising solvent system for your compound.

Q3: Why is my compound streaking on the TLC plate during chromatographic analysis?

A3: Streaking on a silica gel TLC plate is a common issue when dealing with basic compounds like amines.[6] The primary amino group on your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the spot.

Troubleshooting Strategies:

  • Solvent System Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common practice is to add 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide to the eluent.[6]

  • Pre-treatment of the TLC Plate: In some cases, pre-eluting the TLC plate with a solvent system containing a base can help to deactivate the silica gel before spotting your compound.

A good starting point for a TLC solvent system for polar aromatic amines is a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol.[7] For very polar compounds, a system like 10% NH4OH in methanol mixed with dichloromethane can be effective.

Q4: The purified compound is degrading upon storage. How can I improve its stability?

A4: The primary aromatic amine in [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol makes it susceptible to oxidative degradation, which can be accelerated by exposure to light and air. The presence of a thiazole ring may also influence stability.

Recommendations for Storage and Handling:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Protection from Light: Use amber-colored vials or store the compound in the dark to prevent photodegradation.

  • Low Temperature: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can slow down the rate of degradation.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow to cool again. 2. Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The cooling rate is too fast. 3. High level of impurities.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulating the flask can help. 3. Attempt a preliminary purification by column chromatography before recrystallization.
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used.1. Cool the crystallization mixture in an ice bath to minimize solubility. 2. Use the minimum amount of hot solvent necessary to dissolve the compound.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound streaks or does not move from the baseline. 1. The solvent system is not polar enough. 2. Strong interaction of the amine with the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). 2. Add a small amount of triethylamine (0.5-2%) or ammonium hydroxide to the eluent to suppress the interaction with silica.[6]
Poor separation of the desired compound from impurities. 1. The solvent system is too polar, causing all components to elute together. 2. The solvent system is not selective enough.1. Decrease the polarity of the mobile phase. 2. Try a different solvent system. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system.
The compound appears to be decomposing on the column. The silica gel is too acidic, causing degradation of the sensitive compound.1. Use deactivated (neutral) silica or alumina as the stationary phase. 2. Add a basic modifier to the eluent as described above.

Experimental Protocols

Protocol 1: Recrystallization of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

This protocol provides a general guideline for the recrystallization of your target compound using a mixed-solvent system. The optimal solvent ratio will need to be determined empirically.

Materials:

  • Crude [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

  • Methanol ("Good" solvent)

  • Toluene ("Poor" solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol and heat the mixture to boiling with stirring until the solid dissolves completely.

  • While the solution is hot, add toluene dropwise until a faint, persistent cloudiness is observed.

  • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol/toluene mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography Purification

This protocol outlines a general procedure for purifying your compound using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et3N)

  • Crude [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • Prepare the Mobile Phase: A starting mobile phase of 2% MeOH in DCM with 0.5% Et3N is a good starting point. Prepare a gradient of increasing methanol concentration (e.g., up to 10% MeOH).

  • Pack the Column: Prepare a slurry of silica gel in the initial mobile phase and pack the column.

  • Load the Sample: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica gel to the top of the column.

  • Elute the Column: Begin eluting with the initial mobile phase, collecting fractions.

  • Increase Polarity: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

  • Monitor Fractions: Monitor the collected fractions by TLC (see Protocol 3) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Mobile phase (e.g., 5% Methanol in Dichloromethane with 1% Triethylamine)

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Dissolve a small amount of your sample in a suitable solvent (e.g., methanol).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. The presence of a single spot indicates a potentially pure compound. Multiple spots suggest the presence of impurities.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column Complex Mixture Recrystallization->Column Low Purity/ Oiling Out Pure Pure Compound Recrystallization->Pure High Purity Column->Pure Separated Fractions Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis Verification

Caption: General workflow for the purification of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Troubleshooting Logic for Recrystallization

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Basavanakatti, G. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(1), 220. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • Reddit. (2022). Chromotography with free amines? r/chemhelp. Retrieved January 24, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • Banerjee, J., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy & Technology, 6(2), 6495-6527.
  • Singh, B., et al. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. International Journal of PharmTech Research, 5(4), 1471-1481.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Holla, B. S., et al. (2003). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 15(2), 741-748.
  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 460-466.
  • Gross, G. A., et al. (1992). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 13(9), 1577-1583.
  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-782.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Fadda, A. A., et al. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 26(18), 5588. [Link]

  • Zhang, Y., et al. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 131, 29-37. [Link]

Sources

How to avoid impurities in thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Avoiding Impurities and Optimizing Reactions

Welcome to the technical support center for thiazole synthesis. As a Senior Application Scientist, I understand that while the synthesis of the thiazole core is fundamental, achieving high purity is a significant challenge that can impact downstream applications, from drug discovery to materials science. This guide is structured to provide direct, actionable answers to common problems encountered in the lab. We will move from general principles to a specific deep-dive into the widely used Hantzsch thiazole synthesis, explaining the causality behind each recommendation.

Section 1: General FAQs for High-Purity Thiazole Synthesis

This section addresses broad questions applicable to various thiazole synthesis methods.

Q1: My reaction has produced a dark, intractable tar instead of a clean product. What are the most probable causes and solutions?

A1: The formation of tar or dark polymeric material is a common issue, typically pointing to degradation of starting materials or the product, or uncontrolled side reactions.

  • Causality: The primary culprits are often unstable starting materials, excessive heat, or incorrect pH. The α-haloketones used in many syntheses (like the Hantzsch method) can be lachrymatory and unstable, prone to self-condensation or polymerization, especially under basic conditions or high temperatures.[1][2] Thioamides can also decompose upon prolonged heating. The thiazole ring itself, while aromatic, can be susceptible to degradation under harsh oxidative or acidic conditions.[3]

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Use freshly purified α-haloketone. If it has been stored for a long time, consider recrystallization or distillation. Ensure your thioamide is dry and pure.

    • Control the Temperature: Many thiazole syntheses are exothermic. The initial condensation should be performed at a controlled temperature (e.g., 0 °C or room temperature) before any heating is applied. Overheating can accelerate side reactions.

    • Optimize Order of Addition: Consider adding the α-haloketone slowly to the thioamide solution. This maintains a low concentration of the reactive halide, minimizing its self-condensation.

    • Inert Atmosphere: If your substrates are sensitive to oxidation, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of colored oxidative impurities.

Q2: I'm observing significant amounts of unreacted starting materials in my crude product analysis. How can I drive the reaction to completion?

A2: Poor conversion is typically a result of suboptimal reaction conditions or stoichiometry.

  • Causality: The Hantzsch synthesis, for example, involves a bimolecular condensation, and its rate is dependent on the concentration of both reactants, temperature, and the solvent environment.[1][4] An inadequate reaction time or temperature will naturally lead to incomplete conversion.

  • Troubleshooting Steps:

    • Check Stoichiometry: Ensure a 1:1 molar ratio of your primary reactants (e.g., α-haloketone and thioamide). Using a slight excess (1.05 to 1.1 equivalents) of one reagent can sometimes help consume the other, but this may complicate purification.

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LCMS. If the reaction stalls, a moderate increase in temperature (e.g., refluxing in ethanol) is often required for the final cyclization and dehydration step.[1][5]

    • Solvent Choice: The solvent must fully dissolve the reactants. Ethanol is commonly used for Hantzsch synthesis as it dissolves both the polar thioamide and the less polar α-haloketone, facilitating their interaction.[1] For less soluble substrates, solvents like DMF or dioxane might be necessary.[6]

    • Use of a Catalyst/Base: While some syntheses proceed without a catalyst, a mild base like triethylamine or pyridine can be used to scavenge the H-X produced, driving the equilibrium forward. However, be cautious as a strong base can promote α-haloketone self-condensation.[6]

Section 2: Troubleshooting Guide for the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most common method for preparing thiazoles, involving the condensation of an α-haloketone with a thioamide.[2][4][7] While robust, it is prone to specific side reactions that generate characteristic impurities.

Workflow for Troubleshooting Hantzsch Synthesis

The following diagram outlines a logical workflow for diagnosing and solving purity issues in a Hantzsch synthesis.

G Start Reaction Complete (TLC/LCMS) CheckPurity Analyze Crude Product (NMR, LCMS) Start->CheckPurity Impurity_SM Impurity: Unreacted Starting Materials CheckPurity->Impurity_SM Low Conversion Impurity_Dimer Impurity: Dimer or Bis-Thiazole Detected CheckPurity->Impurity_Dimer By-product Found Impurity_Regio Impurity: Regioisomers Formed CheckPurity->Impurity_Regio Isomeric Mixture CleanProduct High Purity Product CheckPurity->CleanProduct Purity >95% Solution_SM Action: 1. Check Stoichiometry 2. Increase Temp/Time 3. Change Solvent Impurity_SM->Solution_SM Solution_SM->Start Rerun Reaction Solution_Dimer Action: 1. Lower Reaction Temp 2. Use Dilute Conditions 3. Slow Reagent Addition Impurity_Dimer->Solution_Dimer Solution_Dimer->Start Rerun Reaction Solution_Regio Action: 1. Analyze Steric/Electronic   Factors of Substrates 2. Modify Substrates to   Favor One Isomer Impurity_Regio->Solution_Regio Solution_Regio->Start Rerun Reaction

Caption: A general troubleshooting workflow for Hantzsch synthesis.

Q3: My mass spec shows a peak at roughly double the mass of my expected product. What is this impurity and how do I avoid it?

A3: This is a classic sign of a dimeric impurity, often a 3,6-disubstituted-1,4-dithiine, formed by the self-condensation of an intermediate.

  • Causality and Mechanism: The reaction between the α-haloketone and thioamide forms a key intermediate, a hydroxythiazoline, which then dehydrates to the thiazole. However, the initial S-alkylation product can also react with a second molecule of thioamide, or the thioamide itself can self-condense under certain conditions. A more common pathway involves the dimerization of an α-thioketone intermediate, which can form from the decomposition of the thioamide.

    The diagram below illustrates the formation of a 1,4-dithiine impurity from the self-condensation of a thioketone intermediate, which can arise from the α-haloketone and a sulfur source.

G cluster_reactants Reactant Side-Reaction R1 2x α-Haloketone Intermediate α-Thioketone Intermediate R1->Intermediate Formation S_source S Source (e.g., H₂S from Thioamide hydrolysis) S_source->Intermediate Formation Dimer 1,4-Dithiine Impurity Intermediate->Dimer Dimerization

Sources

Degradation and stability issues of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. As a molecule possessing a reactive aminophenyl-thiazole core, understanding its potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

Introduction to the Stability of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is a multifaceted compound with potential applications in various fields of research due to its structural motifs, which are common in biologically active molecules.[1][2] The presence of an aromatic amine, a thiazole ring, and a primary alcohol functional group introduces several potential routes for degradation. This guide will walk you through the most common stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol?

A1: For optimal stability, the compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. The amino group is susceptible to oxidation, and the thiazole ring can be sensitive to environmental factors.

Q2: I've observed a color change in my solid sample over time (e.g., from off-white to brownish). What could be the cause?

A2: A color change in the solid state is often indicative of oxidation or slow degradation. The primary amino group on the phenyl ring is a likely site for oxidation, which can lead to the formation of colored impurities. Exposure to air and light can accelerate this process. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.

Solution Stability

Q3: My solution of the compound in an aqueous buffer has turned cloudy. What is happening?

A3: Cloudiness or precipitation can be due to several factors:

  • Poor Solubility: The compound may have limited solubility in your chosen buffer system. Consider using a co-solvent like DMSO or ethanol, but be mindful of their potential impact on your experiment.

  • pH-Dependent Solubility: The amino group is basic and will be protonated at acidic pH, which can affect solubility. Check the pH of your solution.

  • Degradation: The compound may be degrading to form less soluble products. This is more likely if the solution has been stored for an extended period or exposed to harsh conditions.

Q4: I am seeing new peaks in my HPLC analysis of a solution that has been stored for a few days. What are the likely degradation products?

A4: The appearance of new peaks strongly suggests degradation. Based on the structure, several degradation pathways are possible:

  • Oxidation: The primary amino group can be oxidized. The thiazole ring can also undergo oxidative degradation.

  • Hydrolysis: While the thiazole ring is generally stable, under strong acidic or basic conditions, it can be susceptible to hydrolysis.[3]

  • Photodegradation: Thiazole derivatives, especially those with aryl substituents, can be sensitive to light, leading to complex degradation products.[4]

Troubleshooting Guide

This section provides solutions to specific experimental issues you might encounter.

Issue 1: Inconsistent Results in Biological Assays

Symptom: You observe a high degree of variability in your biological assay results when using different batches of the compound or solutions prepared at different times.

Potential Cause: Degradation of the compound is a likely culprit. The active concentration of your compound may be decreasing over time, leading to inconsistent results.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol fresh before each experiment.

  • Protect from Light: Conduct your experiments under subdued light or use amber-colored vials and tubes to minimize photodegradation.

  • Control pH: Ensure the pH of your assay buffer is within a stable range for the compound. For many amine-containing compounds, a pH range of 6-8 is often a reasonable starting point.

  • Analytical Verification: Use a quick analytical method like HPLC or LC-MS to check the purity of your stock solution before use, especially if it has been stored for any length of time.

Issue 2: Unexpected Reaction Products in Synthesis

Symptom: When using [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol as a starting material for a subsequent synthetic step, you obtain a mixture of unexpected products.

Potential Cause: The reactivity of the functional groups on the molecule may be leading to side reactions under your chosen reaction conditions.

Troubleshooting Steps:

  • Protecting Groups: The primary amino group is nucleophilic and can participate in side reactions. Consider protecting the amino group (e.g., as a Boc- or Cbz-derivative) before proceeding with your desired transformation.

  • Reaction Conditions:

    • Temperature: Avoid high temperatures, as this can promote degradation.

    • pH: Be mindful of the pH of your reaction mixture. Strong acids or bases can lead to decomposition.

    • Oxidizing/Reducing Agents: The compound is sensitive to both oxidizing and reducing agents. Choose your reagents carefully.

  • Inert Atmosphere: If your reaction is sensitive to oxygen, perform it under an inert atmosphere (e.g., nitrogen or argon).

Forced Degradation Studies: A Proactive Approach

To better understand the stability of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol in your specific experimental context, it is highly recommended to perform forced degradation studies.[5][6] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Forced Degradation Protocol

This is a general protocol that can be adapted to your specific needs.

1. Preparation of Stock Solution:

  • Prepare a stock solution of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
Oxidative Degradation Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Heat the solid compound at 80°C for 48 hours.
Photodegradation Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours.[4]

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Characterize the major degradation products using LC-MS or NMR if necessary.

Expected Outcomes of Forced Degradation:

Caption: Potential degradation pathways of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol under various stress conditions.

Key Degradation Pathways to Consider

Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidation of the Amino Group: The primary aromatic amine is prone to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. This is often accompanied by a change in color.

  • Thiazole Ring Opening: While generally stable, the thiazole ring can undergo cleavage under harsh hydrolytic (acidic or basic) conditions, especially at elevated temperatures.

  • Photodegradation: Aromatic and heteroaromatic systems are often susceptible to photodegradation. For some thiazole-containing compounds with aryl rings, a unique photo-oxygenation pathway has been observed, leading to rearrangement and the formation of amide-containing degradants.[4]

  • Reactions of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. It can also participate in esterification or etherification reactions if appropriate reagents are present.

Degradation_Pathways cluster_pathways Degradation Pathways Compound [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol -NH₂ Thiazole Ring -CH₂OH Oxidation Oxidation Compound:f0->Oxidation Oxidized Amino Group Compound:f2->Oxidation Aldehyde/Carboxylic Acid Hydrolysis Hydrolysis Compound:f1->Hydrolysis Ring Opening Photodegradation Photodegradation Compound:f1->Photodegradation Rearrangement

Caption: Key functional groups of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol and their susceptibility to different degradation pathways.

Summary of Stability Profile

ParameterStability ConcernRecommendation
pH Potential for hydrolysis of the thiazole ring at extreme pH values. The stability of thiazole derivatives can be pH-dependent.[3]Maintain solutions in a neutral to slightly acidic pH range (e.g., pH 5-7). Avoid strong acids and bases.
Temperature Accelerated degradation at elevated temperatures. The combination of high temperature and non-optimal pH can significantly increase degradation rates.[7][8]Store solutions at 2-8°C. Avoid prolonged heating.
Light Susceptible to photodegradation, especially in solution.[4]Protect solid and solution samples from light by using amber vials or storing them in the dark.
Oxidants The primary amino group is readily oxidized.Avoid exposure to oxidizing agents. Store under an inert atmosphere for long-term stability.

Conclusion

The stability of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is a critical factor to consider for its successful use in research and development. By understanding the potential degradation pathways and implementing the handling and storage recommendations outlined in this guide, you can minimize experimental variability and ensure the integrity of your results. When in doubt, performing a preliminary stability assessment under your specific experimental conditions is a prudent course of action.

References

  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC. (n.d.).
  • Banerjee, J., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy & Technology, 6(2), 6495-6527.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
  • Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(4), M1720.
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). Journal of Medicinal Chemistry, 59(15), 7071-7085.
  • Kamkhede, D. B., & Raut, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Pharmaceutical Sciences and Research, 7(2), 785-790.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2015). PLoS ONE, 10(7), e0132537.
  • The effects of pH on the degradation of isothiazolone biocides. (n.d.). Retrieved January 24, 2026, from [Link]

  • Effects of Temperature, Light, and pH on the Stability of Fucoxanthin in an Oil-In-Water Emulsion. (2019). Journal of Agricultural and Food Chemistry, 67(38), 10668-10675.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). RSC Advances, 14(32), 23095-23108.
  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (n.d.). World Journal of Research and Review.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(3), 201-216.
  • Glibowski, P., & Bukowska, A. (2011). THE EFFECT OF pH, TEMPERATURE AND HEATING TIME ON INULIN CHEMICAL STABILITY. Acta Scientiarum Polonorum Technologia Alimentaria, 10(2), 189-196.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7339.
  • Methanol promotes the biodegradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. (2023). Chemosphere, 322, 138206.
  • Chemistry of 2-(2′-Aminophenyl)
  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. Journal of Sulfur Chemistry, 31(4), 315-349.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(4), 847-855.

Sources

Technical Support Center: Navigating Cell Permeability Challenges of Thiazole Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying rationale and field-proven insights to overcome one of the most common hurdles in drug discovery: poor cell permeability, with a specific focus on thiazole-containing compounds. This guide is structured to help you diagnose issues, troubleshoot your experiments, and strategically improve your drug candidates.

Part 1: Foundational Concepts & Initial Permeability Assessment

This section addresses the fundamental questions you should consider when starting your permeability assessment.

Q1: Why do many thiazole-containing drug candidates exhibit poor cell permeability?

Thiazole rings are common in medicinal chemistry due to their versatile biological activity. However, their physicochemical properties can often lead to poor membrane permeability. Key contributing factors include:

  • High Polarity: The nitrogen and sulfur heteroatoms in the thiazole ring increase the molecule's polarity and polar surface area (PSA). A high PSA (typically >140 Ų) is often correlated with poor passive diffusion across the lipid-rich cell membrane.

  • Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, and substituents on the ring can act as donors. A high number of hydrogen bond donors and acceptors (HBD/HBA) increases the energy required to shed the solvation shell before entering the hydrophobic membrane interior.

  • Molecular Rigidity: The planar and rigid nature of the thiazole ring can sometimes hinder the conformational flexibility required to navigate the fluid mosaic of the cell membrane.

Q2: What is the first step in assessing the permeability of my new thiazole compound?

The most effective initial step is to perform a Parallel Artificial Membrane Permeability Assay (PAMPA).

Rationale: PAMPA is a high-throughput, cell-free assay that isolates passive diffusion. It uses a synthetic membrane coated with lipids (e.g., phosphatidylcholine) to mimic the cell membrane. By measuring the rate at which your compound crosses this barrier, you get a clean, early readout of its potential for passive transport, free from the complexities of active transporters or cellular metabolism. This allows you to quickly rank and prioritize compounds based on a fundamental drug-like property.

A typical workflow for initial permeability screening is shown below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision Making A Synthesize Thiazole Drug Candidate B PAMPA Assay (pH 7.4) A->B C Analyze Permeability Coefficient (Pe) B->C D Is Pe > 1.0 x 10⁻⁶ cm/s? C->D E High Permeability: Advance to Cell-Based Assays D->E Yes F Low Permeability: Proceed to Troubleshooting & Optimization D->F No G Further Development E->G e.g., Caco-2 Assay H Medicinal Chemistry Optimization F->H See Part 2 & 3 G cluster_0 Strategies for Passive Diffusion cluster_1 Strategies for Efflux A Low Permeability Confirmed (Low PAMPA Pe or High Caco-2 ER) B What is the primary issue? A->B C Poor Passive Diffusion (Low PAMPA Pe) B->C Low Pe D Active Efflux (High Caco-2 ER > 2) B->D High ER C1 Reduce PSA / HBDs (e.g., Mask polar groups) C->C1 C2 Increase Lipophilicity (logD) (e.g., Add alkyl groups) C->C2 C3 Introduce Intramolecular Hydrogen Bonding C->C3 D1 Modify Structure to Disrupt Transporter Recognition (e.g., Add bulky groups) D->D1 D2 Explore Prodrug Approach to Mask Recognition Site D->D2 E Synthesize Analogs C1->E C2->E C3->E D1->E D2->E F Re-test in Permeability Assays E->F

Caption: Decision workflow for chemical modification strategies.

Data Summary: Permeability Classification

Use the following table to classify your compounds based on Caco-2 permeability data. These values are typical but can vary slightly between labs.

Permeability ClassApparent Permeability (Papp) (10⁻⁶ cm/s)Example Compounds
High > 10Metoprolol, Propranolol
Moderate 1 - 10Verapamil, Ketoprofen
Low < 1Acyclovir, Mannitol

Part 4: Key Experimental Protocols

Here are abbreviated, step-by-step protocols for the core assays discussed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Lipid Solution: Dissolve L-α-phosphatidylcholine (or a desired lipid mixture) in dodecane (e.g., 2% w/v).

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (PVDF membrane, 0.45 µm pores). Allow the solvent to evaporate for at least 1 hour.

  • Prepare Compound Solutions: Prepare stock solutions of your test compounds, positive control (e.g., propranolol), and negative control (e.g., Lucifer yellow) in buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept below 1%.

  • Load Plates:

    • Acceptor Plate: Add 300 µL of buffer to each well of a 96-well acceptor plate.

    • Donor Plate: Add 200 µL of your compound solutions to the coated donor plate.

  • Assemble & Incubate: Carefully place the donor plate into the acceptor plate, creating the "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking. Ensure the system is covered to prevent evaporation.

  • Sample & Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculate Permeability (Pe): Use the established equations to calculate the permeability coefficient, taking into account incubation time, membrane area, and well volumes.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Cell Seeding & Culture: Seed Caco-2 cells onto 12- or 24-well Transwell inserts (e.g., 0.4 µm pore size) at a high density. Culture for 18-21 days to allow for spontaneous differentiation into a polarized monolayer.

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²). Also, confirm low permeability of a paracellular marker like Lucifer yellow (<1 x 10⁻⁶ cm/s).

  • Prepare Dosing Solutions: Prepare your test compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Run the Assay:

    • A-to-B Transport: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • B-to-A Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate & Sample: Incubate at 37°C with 5% CO₂ for a defined period (e.g., 60-120 minutes). Take samples from the receiver chamber at specified time points. A sample from the donor chamber at the beginning and end of the experiment is also taken to confirm stability.

  • Analyze & Calculate: Quantify the compound concentration in all samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

References

  • Veber, D.F., Johnson, S.R., Cheng, H.Y., Smith, B.R., Ward, K.W., & Kopple, K.D. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry. Available at: [Link]

  • Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry. Available at: [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. Available at: [Link]

  • International Transporter Consortium. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery. Available at: [Link]

  • Volpe, D.A. (2010). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry. Available at: [Link]

  • Di, L., & Kerns, E.H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology. Available at: [Link]

  • Jantratid, E., Janssen, N., Reppas, C., & Dressman, J.B. (2008). Dissolution Media Simulating Conditions in the Proximal Human Gastrointestinal Tract: An Update. Pharmaceutical Research. Available at: [Link]

  • Deleersnyder, A., De Kock, J., & De Winter, H. (2017). The impact of intramolecular hydrogen bonds on the properties of druglike molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • Hubatsch, I., Ragnarsson, E.G.E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]

Technical Support Center: Optimizing Catalyst Selection for Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aminothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization. The information is structured to explain not just the how, but the why behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of aminothiazoles, particularly via the Hantzsch condensation pathway.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a common issue that can often be traced back to several key variables in the reaction setup.

  • Causality Analysis : The overall yield is a function of reaction rate, equilibrium position, and catalyst stability. An issue with any of these can lead to poor results.

    • Catalyst Selection and Loading : The choice of catalyst is paramount. A reaction may not proceed at all without a catalyst, and increasing the amount of catalyst can improve yield up to an optimal point.[1] For example, in the synthesis using a Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst, increasing the catalyst amount improved the yield, but adding too much did not lead to further improvement.[1]

    • Solvent Effects : The solvent plays a critical role in substrate solubility and catalyst activity. The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates. An optimization screen of different solvents like ethanol, acetonitrile, THF, and toluene is often necessary to find the ideal medium.[2] For some nanocatalysts, ethanol has been found to be a suitable solvent.[1]

    • Reaction Temperature : Temperature affects the reaction kinetics. While higher temperatures generally increase the reaction rate, they can also lead to catalyst degradation or the formation of unwanted side products. An optimal temperature must be determined experimentally. For instance, 80 °C was found to be optimal for a specific magnetic nanocatalyst system.[1]

    • Purity of Starting Materials : The stability of reactants is crucial. α-Haloketones can be unstable, and chloroacetaldehyde, a common precursor, has a tendency to polymerize.[3] Using freshly prepared or purified starting materials is recommended. Some methods avoid using pure chloroacetaldehyde by employing precursors like its cyclic acetals or trimer, which is depolymerized in situ.[3][4]

  • Recommended Troubleshooting Protocol :

    • Verify Catalyst Activity : If using a reusable catalyst, ensure it has not been deactivated. Perform a control reaction with a fresh batch of catalyst.

    • Optimize Catalyst Loading : Create a matrix of experiments varying the catalyst concentration (e.g., 5 mol%, 10 mol%, 15 mol%) to find the sweet spot.

    • Screen Solvents : Run the reaction in a panel of solvents with varying polarities (e.g., Ethanol, Dichloromethane, Toluene, Acetonitrile, and greener options like PEG-400).[2]

    • Adjust Temperature : Investigate a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to balance reaction speed and selectivity.

    • Check Reactant Quality : Confirm the purity of your α-haloketone and thiourea derivatives via analytical methods like NMR or LC-MS before starting the reaction.

Q2: I'm observing significant by-product formation. How can I improve the reaction's selectivity?

Poor selectivity often points to issues with reaction conditions being too harsh or the catalyst not effectively directing the desired reaction pathway.

  • Causality Analysis : By-products in Hantzsch synthesis can arise from self-condensation of the α-haloketone, decomposition of thiourea, or subsequent reactions of the aminothiazole product.

    • Catalyst Choice : The nature of the catalyst is key. Highly acidic or basic catalysts can promote undesired side reactions. Heterogeneous catalysts, such as silica-supported systems or functionalized zeolites, can offer improved selectivity due to shape-selective properties or milder reaction conditions.[1][2]

    • Temperature Control : Excessive heat can provide the activation energy for alternative reaction pathways. Running the reaction at the lowest possible temperature that still affords a reasonable rate is often beneficial for selectivity.[2]

    • Order of Addition : In some cases, the order in which reactants are added can influence the outcome. For example, adding the α-haloketone slowly to a mixture of the thiourea and catalyst can maintain a low concentration of the ketone, minimizing self-condensation.[4]

    • Water Content : The presence of water can be detrimental, especially in reactions sensitive to hydrolysis. Using anhydrous solvents is preferable in many protocols, as a water content above 10% can complicate purification and lower yields.[4]

  • Recommended Troubleshooting Protocol :

    • Switch to a Milder Catalyst : If using a strong acid like H₂SO₄, consider a solid acid catalyst like silica chloride or ammonium-12-molybdophosphate (AMP), which can be easily filtered off and often provide cleaner reactions.[2]

    • Lower the Reaction Temperature : Repeat the experiment at a lower temperature for a longer duration.

    • Use Anhydrous Conditions : Ensure solvents are properly dried and the reaction is run under an inert atmosphere (e.g., N₂ or Ar) if substrates are sensitive to air or moisture.

    • Purify the Product : If by-products are unavoidable, effective purification is necessary. Column chromatography on silica gel is a common method for isolating the desired aminothiazole.[2]

Q3: My heterogeneous catalyst lost activity after the first cycle. How can I regenerate it or prevent deactivation?

Catalyst reusability is a key advantage of heterogeneous systems, but deactivation is a practical challenge.

  • Causality Analysis : Deactivation can occur through several mechanisms:

    • Leaching : The active catalytic species may detach from the solid support and be lost into the reaction medium.

    • Fouling : The catalyst's surface and pores can be blocked by polymeric by-products or adsorbed starting materials/products.

    • Structural Change : The support material itself (e.g., zeolite, silica) may degrade under the reaction conditions.

  • Recommended Troubleshooting Protocol :

    • Washing and Drying : After the reaction, the catalyst should be thoroughly washed to remove any adsorbed species. A typical procedure involves washing with a solvent like acetone, followed by deionized water, and then drying overnight in an oven at a specified temperature (e.g., 105 °C).[2]

    • Characterization : To diagnose the issue, characterize the spent catalyst using techniques like FT-IR. Comparing the spectrum of the used catalyst to a fresh sample can reveal if the fundamental structure has changed.[1]

    • Optimize Reaction Conditions : Avoid overly harsh conditions (high temperatures, strong acids/bases) that could damage the catalyst support.

    • Select a Robust Catalyst : Some catalysts are inherently more stable. For example, magnetic nanocatalysts based on Fe₃O₄ embedded in zeolite have shown excellent reusability for at least five cycles with minimal loss of activity.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection strategy.

Q1: What are the main classes of catalysts for aminothiazole synthesis and their pros and cons?

A wide variety of catalysts have been developed, each with distinct characteristics. The best choice depends on the specific application, substrate scope, and desired process parameters (e.g., green chemistry, cost).

Catalyst ClassExamplesTypical ConditionsAdvantagesDisadvantages
Homogeneous Acids/Bases Iodine, Pyridine, p-TSAReflux in organic solvents (Ethanol, THF)Inexpensive, readily available, well-established methods.[4][5][6]Often require harsh conditions, difficult to separate from product, can generate corrosive waste.[2]
Heterogeneous Catalysts Silica Chloride, Zeolites, Polymer-supported reagentsRoom temp to reflux in various solventsEasy separation (filtration), reusable, often milder conditions, improved selectivity.[1][2]Higher initial cost, potential for deactivation/leaching, may have lower activity than homogeneous counterparts.[2]
Green Catalysts β-Cyclodextrin, Starch Nanoparticles, Neem Leaf ExtractOften in water or green solvents (PEG) at room tempEnvironmentally benign, non-toxic, often uses water as a solvent, simple workup.[2][7]May have limited substrate scope, catalyst preparation can be complex.
Advanced Methods Microwave Irradiation, Ultrasonic IrradiationSolvent or solvent-freeDrastically reduced reaction times (minutes vs. hours), often improved yields.[7][8]Requires specialized equipment, scalability can be a challenge.
Q2: How do I choose the right catalyst for my specific substrates?

The optimal catalyst is highly dependent on the electronic and steric properties of your starting materials (α-haloketone and thiourea derivative).

Catalyst Selection Workflow

The following decision-making tree can guide your selection process.

CatalystSelection start Start: Define Synthesis Goals priority What is the main priority? start->priority green Green Chemistry / Sustainability priority->green Sustainability speed Reaction Speed priority->speed Speed cost Cost / Scalability priority->cost Cost cat_versatility Choose Heterogeneous Catalyst: - Zeolite-based - Silica-supported - Polymer-supported priority->cat_versatility Versatility / Reusability cat_green Choose Green Catalyst: - β-Cyclodextrin in water - Neem Leaf Extract - Starch Nanoparticles green->cat_green cat_speed Choose Advanced Method: - Microwave-Assisted - Ultrasound-Assisted speed->cat_speed cat_cost Choose Homogeneous Catalyst: - Iodine - Pyridine - p-TSA cost->cat_cost

Caption: A decision tree for initial catalyst selection based on experimental priorities.

  • Electron-donating vs. Electron-withdrawing groups : The electronic nature of substituents on your ketone will affect the reactivity of the carbonyl group. Electron-withdrawing groups can make the carbonyl carbon more electrophilic, potentially speeding up the initial steps. Multifunctional catalysts with both Lewis acid and base sites can be effective across a wide range of substrates.[1][9]

  • Steric Hindrance : Bulky groups near the reaction center may require more forcing conditions (higher temperature) or a catalyst with more accessible active sites.

Q3: What is the mechanistic role of the catalyst in Hantzsch aminothiazole synthesis?

In the classic Hantzsch synthesis, the catalyst plays a crucial role in activating the substrates and facilitating the key bond-forming steps. Many modern catalysts are multifunctional, possessing both Lewis acidic and basic sites.[1]

Catalyzed Hantzsch Reaction Pathway

HantzschMechanism sub α-Haloketone + Thiourea cat Catalyst sub->cat activated Step 1: Carbonyl Activation (Lewis Acid Site) sub->activated cat->activated Activates attack Step 2: Nucleophilic Attack (Thiourea on Ketone) activated->attack cyclize Step 3: Intramolecular Cyclization (N attacks C-Halogen bond) attack->cyclize dehydrate Step 4: Dehydration (Facilitated by Base Site) cyclize->dehydrate prod 2-Aminothiazole dehydrate->prod

Caption: Simplified mechanism of catalyzed Hantzsch aminothiazole synthesis.

  • Carbonyl Activation : The Lewis acid site of the catalyst coordinates to the carbonyl oxygen of the α-haloketone. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack : The sulfur atom of thiourea attacks the activated carbonyl carbon.

  • Cyclization : An intramolecular nucleophilic substitution occurs where one of the nitrogen atoms of the thiourea intermediate attacks the carbon bearing the halogen, displacing it and forming the five-membered thiazole ring.

  • Dehydration : The catalyst's basic site can facilitate the elimination of a water molecule to form the final aromatic 2-aminothiazole product.

Q4: Can the Hantzsch synthesis be performed without a catalyst?

Yes, under certain conditions, the reaction can proceed without an added catalyst. The classic Hantzsch synthesis often involves simply heating an α-haloketone and thiourea in a solvent like ethanol.[5][6] More recently, solvent-free methods have been developed where neat reactants are mixed and heated, which can drive the reaction to completion in seconds.[10]

However, these uncatalyzed methods often require higher temperatures and may result in lower yields and more by-products compared to catalyzed versions. Catalysts allow the reaction to proceed under milder conditions, with greater efficiency and selectivity.[1] In some systems, control experiments show that no reaction occurs at all without the catalyst present.[1]

Experimental Protocols

Here are two detailed protocols for distinct catalytic systems, representing modern heterogeneous and green chemistry approaches.

Protocol 1: Synthesis using a Reusable Magnetic Nanocatalyst

(Based on the Ca/4-MePy-IL@ZY-Fe₃O₄ system)[1][7]

This protocol describes a one-pot synthesis where the α-haloketone is generated in situ followed by condensation.

  • Reaction Setup : In a round-bottom flask, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA, 0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).

  • Intermediate Formation : Stir the mixture at 80°C for approximately 25 minutes. Monitor the formation of the intermediate α-chloroketone by Thin Layer Chromatography (TLC).

  • Thiazole Formation : Once the first step is complete, add thiourea (1.0 mmol) to the reaction mixture. Continue stirring at 80°C. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Catalyst Recovery : After the reaction is complete, cool the mixture to room temperature. Place a strong external magnet against the side of the flask to immobilize the magnetic nanocatalyst. Carefully decant the supernatant solution.

  • Product Isolation : Neutralize the resulting solution by adding a 10% aqueous sodium bicarbonate solution until effervescence ceases. The solid product will precipitate.

  • Purification : Collect the solid product by filtration, wash thoroughly with water, and dry to obtain the 2-aminothiazole derivative.

Protocol 2: Green Synthesis using β-Cyclodextrin in Water

(Based on the method by Rao, K.R., et al.)[2]

This protocol demonstrates an environmentally friendly approach using water as the solvent at room temperature.

  • Reaction Setup : In a flask, dissolve β-cyclodextrin (1 mol equivalent to the α-bromoketone) in water.

  • Reactant Addition : Add the α-bromoketone (e.g., phenacyl bromide, 1 mmol) to the aqueous β-cyclodextrin solution. Stir for a few minutes to allow for the formation of the inclusion complex.

  • Thiazole Formation : Add thiourea (1.2 mmol) to the mixture.

  • Reaction : Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 20-60 minutes. Monitor progress by TLC.

  • Product Isolation : Upon completion, the product often precipitates from the aqueous solution. Extract the entire mixture with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

  • Catalyst Recovery : The aqueous layer containing β-cyclodextrin can be cooled (e.g., to 5°C) to recover the catalyst by filtration for reuse.[2]

References
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13, 9208-9221. [Link]

  • Ying, J., et al. (2014). 2-aminothiazole derivative, preparation method, and use.
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1456. [Link]

  • Sharma, P., & Kumar, A. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7, 23838-23861. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Takeda Chemical Industries, Ltd. (1995). Process of producing 2-aminothiazole.
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up this important synthesis. Thiazole-containing compounds are pivotal in medicinal chemistry, and successful, scalable synthesis is a critical step in the drug development pipeline.[1][2][3]

This document provides a comprehensive overview of the synthetic pathway, addresses common and complex issues encountered during the reaction, and offers validated protocols to ensure reproducibility and high yield.

I. Overview of the Synthetic Pathway

The synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is typically achieved through a multi-step process. The core of this synthesis is the well-established Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide.[4][5][6] In this specific case, the pathway can be logically divided into three main stages:

  • Preparation of Starting Materials: Synthesis of 4-aminothiobenzamide and sourcing of a suitable C3 synthon like 1,3-dichloroacetone.

  • Hantzsch Thiazole Synthesis: Cyclization of 4-aminothiobenzamide with 1,3-dichloroacetone to form the thiazole ring, yielding an intermediate, (2-(4-aminophenyl)thiazol-4-yl)methyl chloride.

  • Final Product Formation: Hydrolysis of the chloromethyl intermediate to the final [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Below is a visual representation of the overall workflow.

G cluster_0 Stage 1: Starting Material Preparation cluster_1 Stage 2: Hantzsch Thiazole Synthesis cluster_2 Stage 3: Final Product Formation SM1 4-Aminobenzamide Thioamide 4-Aminothiobenzamide SM1->Thioamide SM2 Thionating Agent (e.g., P4S10) SM2->Thioamide Reaction Cyclocondensation Thioamide->Reaction SM3 1,3-Dichloroacetone SM3->Reaction Intermediate (2-(4-aminophenyl)thiazol-4-yl)methyl chloride Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis FinalProduct [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol Hydrolysis->FinalProduct

Caption: Overall workflow for the synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis, providing quick and actionable answers.

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the most common contributing factors? A1: Low yields in the Hantzsch synthesis can often be attributed to a few key factors:

  • Purity of Starting Materials: The α-haloketone (1,3-dichloroacetone) can be unstable, and the thioamide (4-aminothiobenzamide) is susceptible to oxidation.[7] Ensure you are using freshly prepared or purified reagents.

  • Reaction Conditions: Overly acidic conditions can lead to the formation of an isomeric byproduct, 2-imino-2,3-dihydrothiazole.[7][8] Careful control of pH is crucial.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products. A slight excess of the thioamide is sometimes used to ensure full conversion of the α-haloketone.[9]

Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it? A2: Tar formation is a common issue when scaling up, often due to polymerization or degradation of the starting materials or intermediates, especially at elevated temperatures. To mitigate this:

  • Temperature Control: Maintain a consistent and moderate reaction temperature. Exothermic reactions can lead to temperature spikes, so ensure adequate cooling and stirring.

  • Inert Atmosphere: The amino group on 4-aminothiobenzamide is prone to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

  • Reaction Time: Prolonged reaction times can lead to degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction once the starting materials are consumed.

Q3: The purification of the final product by column chromatography is proving difficult. Are there alternative methods? A3: Yes, if column chromatography is not providing adequate separation, consider the following:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good crystal formation and impurity rejection.

  • Acid-Base Extraction: The final product has a basic amino group. You can dissolve the crude product in an organic solvent and wash it with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃) to precipitate the purified product.

Q4: Is the order of addition of reagents important in the Hantzsch synthesis step? A4: Yes, the order of addition can influence the outcome. A common and effective procedure is to dissolve the thioamide in a suitable solvent (e.g., ethanol) and then add the α-haloketone solution dropwise.[6] This helps to control the initial exothermic reaction and maintain a consistent concentration of the thioamide relative to the more reactive α-haloketone.

III. Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the scale-up process.

Problem/Observation Potential Cause(s) Recommended Action(s) & Explanation
Low Yield of 4-Aminothiobenzamide (Starting Material) 1. Incomplete thionation of 4-aminobenzamide. 2. Degradation of the product during workup.1. Optimize Thionation: Ensure the thionating agent (e.g., Lawesson's reagent or P₄S₁₀) is fresh and used in the correct stoichiometry.[10] The reaction often requires elevated temperatures; ensure the reaction goes to completion by monitoring with TLC. 2. Careful Workup: Thioamides can be sensitive to strongly acidic or basic conditions. Use a mild workup procedure, such as quenching with a saturated NaHCO₃ solution, to avoid hydrolysis back to the amide.
Multiple Spots on TLC After Hantzsch Reaction 1. Formation of isomeric byproducts. 2. Dimerization or polymerization. 3. Unreacted starting materials.1. Control pH: As mentioned in the FAQs, acidic conditions can favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[8] Running the reaction in a neutral solvent like ethanol or isopropanol is often sufficient. If an acid catalyst is used, a weaker acid or a buffer system may be beneficial. 2. Dilution & Temperature: At higher concentrations and temperatures, side reactions are more likely. Consider running the reaction at a slightly lower temperature and in a more dilute solution. 3. Optimize Stoichiometry & Time: Ensure the molar ratio of reactants is correct and allow sufficient reaction time for full conversion.
Product Precipitates as an Oil, Not a Solid 1. Presence of impurities. 2. The product may have a low melting point or be amorphous.1. Purification: The oil may contain impurities that are depressing the melting point. Attempt to purify a small sample by column chromatography to see if a solid can be obtained. 2. Trituration/Recrystallization: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, attempt recrystallization from a binary solvent system.
Inconsistent Yields Between Batches 1. Variability in starting material quality. 2. Poor control over reaction parameters (temperature, stirring rate). 3. Inconsistent workup or purification procedures.1. Quality Control: Implement quality control checks (e.g., NMR, melting point) for all incoming starting materials to ensure consistency. 2. Process Control: Use a reaction vessel with overhead stirring and a temperature probe to maintain consistent conditions. For exothermic additions, use an addition funnel and monitor the internal temperature closely. 3. Standard Operating Procedure (SOP): Develop a detailed SOP for the entire process, including specific volumes, times, and techniques for workup and purification, to ensure consistency between batches.
Final Hydrolysis Step is Sluggish or Incomplete 1. Insufficiently forcing reaction conditions. 2. Poor solubility of the intermediate.1. Adjust Conditions: The hydrolysis of the chloromethyl intermediate may require heating or the use of a co-solvent to proceed at a reasonable rate. Consider using a mixture of water and a water-miscible organic solvent like acetone or THF. The pH can also be adjusted; both acidic and basic conditions can catalyze hydrolysis. 2. Phase-Transfer Catalyst: If solubility is a major issue, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to facilitate the reaction between the organic-soluble intermediate and the aqueous nucleophile (water or hydroxide).

IV. Detailed Experimental Protocols

These protocols provide a starting point for laboratory synthesis and can be adapted for scale-up with appropriate engineering controls.

Protocol 1: Synthesis of 4-Aminothiobenzamide

This protocol describes the conversion of 4-aminobenzamide to 4-aminothiobenzamide using phosphorus pentasulfide (P₄S₁₀).

Materials:

  • 4-Aminobenzamide

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Pyridine (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure the apparatus is dry.

  • Under an inert atmosphere (N₂ or Ar), add 4-aminobenzamide (1 equivalent) and anhydrous pyridine to the flask. Stir until the solid is suspended.

  • In portions, carefully add phosphorus pentasulfide (0.45 equivalents). The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-aminothiobenzamide, which can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Hantzsch Synthesis of (2-(4-aminophenyl)thiazol-4-yl)methyl chloride

This protocol details the core cyclization reaction.

Materials:

  • 4-Aminothiobenzamide

  • 1,3-Dichloroacetone[11][12][13]

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve 4-aminothiobenzamide (1 equivalent) in ethanol.

  • In a separate beaker, dissolve 1,3-dichloroacetone (1.05 equivalents) in a minimal amount of ethanol.

  • Slowly add the 1,3-dichloroacetone solution to the stirring thioamide solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 78°C) for 2-4 hours.[9] Monitor the formation of the product by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add saturated NaHCO₃ solution to neutralize the hydrohalic acid formed during the reaction.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, reduce the volume of ethanol under vacuum and then add water to induce precipitation.

  • Wash the crude solid with cold water and air dry. This intermediate is often used in the next step without extensive purification.

Protocol 3: Hydrolysis to [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

This final step converts the intermediate to the target molecule.

Materials:

  • (2-(4-aminophenyl)thiazol-4-yl)methyl chloride

  • Acetone/Water mixture (e.g., 1:1 v/v)

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Suspend the crude (2-(4-aminophenyl)thiazol-4-yl)methyl chloride (1 equivalent) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (2-3 equivalents) to the mixture.

  • Heat the mixture to reflux for 6-12 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture and remove the acetone under reduced pressure.

  • The aqueous residue will contain the product as a precipitate.

  • Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

  • The final product can be purified by recrystallization from a suitable solvent like ethanol.

V. Mechanistic Insight: The Hantzsch Thiazole Synthesis

Understanding the mechanism is key to troubleshooting. The reaction proceeds via an initial nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by an intramolecular cyclization and dehydration.

Hantzsch_Mechanism Thioamide 4-Aminothiobenzamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone 1,3-Dichloroacetone Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Proton Transfer Product Thiazole Ring Intermediate3->Product Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.

VI. References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Banerjee, J., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal Of Pharmacy & Technology, 6(2), 6495-6527.

  • Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).

  • Journal of the Chemical Society, Perkin Transactions 1. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing.

  • Chem Help Asap. (2019). synthesis of thiazoles [Video]. YouTube. [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Nayak, S. K., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Journal of the Serbian Chemical Society, 76(7), 957-965.

  • Organic Syntheses. (n.d.). α,γ-DICHLOROACETONE. Retrieved from [Link]

  • Al-Hourani, B., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1743.

  • Rai, H. (2025). A review on green chemistry approaches for synthesis of thiazole derivatives. International Journal of Pharmaceutical Sciences, 3(11), 3836-3853.

  • Google Patents. (n.d.). WO2005097722A1 - Process for preparing 1,3-dichloroacetone. Retrieved from

  • Kumar, M., et al. (2013). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E, 69(Pt 12), o1803.

  • ResearchGate. (2024). (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Patil, S. S., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. International Journal of Advanced Chemistry, 10(2), 65-70.

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Journal of the Iraqi University. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

  • Molecules. (2017). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.

  • Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide. Retrieved from

  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

  • Google Patents. (n.d.). CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. Retrieved from

  • Google Patents. (n.d.). US7361790B2 - Process for preparing 1,3-dichloroacetone. Retrieved from

  • The Royal Society of Chemistry. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.

  • ChemRxiv. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis.

  • ResearchGate. (2025). 2-Amino-4-thiazolidinones: Synthesis and Reactions.

  • ACS Omega. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides.

  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.

  • National Institutes of Health. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides.

Sources

Reducing reaction time for aminothiazole synthesis via microwave irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Microwave-Assisted Aminothiazole Synthesis

Welcome to the technical support guide for accelerating aminothiazole synthesis. This center is designed for researchers, chemists, and drug development professionals who are looking to leverage microwave irradiation to drastically reduce reaction times and improve process efficiency. Here, we move beyond simple protocols to explain the causality behind the experimental choices, offering robust troubleshooting advice and validated methodologies to ensure your success.

Frequently Asked Questions (FAQs): The "Why" Behind the Speed

This section addresses common questions about transitioning from conventional heating to microwave-assisted synthesis for aminothiazole scaffolds.

Q: What is the primary advantage of using microwave irradiation for aminothiazole synthesis over conventional heating? A: The most significant advantage is a dramatic reduction in reaction time, often from many hours to mere minutes.[1][2] For instance, the conventional Hantzsch synthesis of 2-amino-4-aryl-thiazoles, which typically involves refluxing for 8 to 14 hours, can be completed in just 5 to 15 minutes under microwave irradiation.[2][3][4] This acceleration leads to higher throughput, rapid library generation, and minimized thermal decomposition of sensitive reagents, often resulting in cleaner reactions and higher yields.[5][6]

Q: How exactly does microwave energy accelerate the reaction so effectively? A: Microwave-assisted synthesis relies on the principle of dielectric heating. Unlike conventional heating, which transfers energy slowly from an external source through the vessel walls, microwaves directly couple with polar molecules (like your solvents and reactants) across the entire sample volume. This causes rapid, simultaneous rotation of the molecules, generating heat instantaneously and uniformly. This efficient and targeted energy transfer avoids thermal gradients and can access kinetic regimes unattainable by conventional methods, thus dramatically speeding up the reaction.

Q: Can these reactions be performed without a solvent? A: Yes, and this is a key advantage of the microwave approach. Solvent-free, or "dry media," reactions are highly effective. Typically, the reactants are mixed or ground with a solid acidic catalyst, such as NaHSO4-SiO2, and then irradiated.[3] This method is not only fast but also aligns with green chemistry principles by reducing solvent waste and simplifying product work-up.[1]

Q: Which solvents are most suitable if a solvent-based approach is necessary? A: The best solvents are polar molecules that couple efficiently with microwave energy. Alcohols like ethanol and methanol are commonly used and have proven effective.[3][7] The choice of solvent also depends on the required reaction temperature, as the solvent's boiling point will influence the pressure generated within the sealed reaction vessel. Always use a solvent with a boiling point well below the desired reaction temperature to maintain safe operating pressures.

Q: What are the critical safety considerations when operating a microwave reactor? A:

  • Use Dedicated Equipment: Never use a domestic kitchen microwave. Laboratory-grade microwave reactors are engineered with sealed, pressure-rated vessels and integrated sensors for real-time temperature and pressure monitoring and control.

  • Vessel Integrity: Always inspect reaction vials for cracks or defects before use. Use the correct caps and septa to ensure a proper seal.

  • Fill Volume: Do not overfill the reaction vessel. A typical maximum fill volume is around 2/3 of the vessel's capacity to allow for thermal expansion and vapor pressure buildup.

  • Stirring: Ensure efficient stirring with a properly sized magnetic stir bar to prevent localized superheating and promote a homogeneous reaction.

  • Pressure Limits: Be aware of the pressure limits of your reaction vials and program the instrument to not exceed them. Highly volatile solvents or gas-producing reactions require special consideration.

Troubleshooting Guide: From Low Yields to High Purity

Encountering issues is a normal part of process optimization. This guide provides solutions to common problems in microwave-assisted aminothiazole synthesis.

Q: My reaction yield is disappointingly low. What are the likely causes and how can I fix it? A: Low yield is a common optimization challenge. Consider the following factors:

  • Cause 1: Suboptimal Temperature or Power. The reaction may be too slow if the temperature is too low, or reactants might decompose if it's too high.

    • Solution: Perform a temperature screening experiment. Run the reaction at intervals of 10-20°C (e.g., 100°C, 120°C, 140°C) for a fixed time to find the optimal thermal window.

  • Cause 2: Electronic Effects of Substituents. The electronic nature of your starting materials significantly impacts reactivity.

    • Insight: In the Hantzsch synthesis using substituted acetophenones, electron-withdrawing groups (like -NO2) on the phenyl ring increase the electrophilicity of the carbonyl carbon, speeding up the reaction and potentially improving yield. Conversely, strong electron-donating groups (like -OCH3) can slow the reaction down.[5]

    • Solution: For reactions with electron-donating groups, you may need to increase the reaction time or temperature moderately to achieve full conversion.

  • Cause 3: Inefficient Mixing. Without proper stirring, localized hot spots can cause reactant degradation.

    • Solution: Ensure you are using the correct size stir bar for your vessel and that it is spinning adequately throughout the irradiation period.

Q: I'm seeing significant byproduct formation. How can I improve the reaction's selectivity? A: Byproducts often arise from side reactions that become competitive at elevated temperatures or after prolonged reaction times.

  • Insight: The speed of microwave heating is a major asset here. By minimizing the reaction time, you reduce the opportunity for thermal decomposition or subsequent reactions of your desired product.

  • Solution 1: Reduce Reaction Time. Since microwave reactions are so fast, even a 30-60 second change can significantly impact the product profile. Monitor the reaction via TLC or UPLC at short intervals to pinpoint the moment of maximum product formation before byproducts become significant.

  • Solution 2: Use a Milder Halogenating Agent. In the classic Hantzsch synthesis, iodine is often used to form the α-halo ketone in situ. Some reports suggest that using bromine can lead to a cleaner reaction and better yields.[2]

Q: My reaction stalls and does not go to completion. What should I try? A: If starting material remains even after the standard reaction time, consider these steps:

  • Solution 1: Increase Irradiation Time. The simplest solution is to extend the hold time at the target temperature. Try increasing it in increments of 2-5 minutes and monitor the progress.

  • Solution 2: Increase the Temperature. If extending the time doesn't work, a higher temperature may be required to overcome the activation energy barrier. Increase the target temperature by 10-20°C. Be mindful of the pressure limits of your vessel.

  • Solution 3: Check Reagent Stoichiometry. Ensure that the limiting reagent is fully consumed. In many protocols, a slight excess of thiourea (e.g., 2 equivalents) is used to drive the reaction to completion.[4]

Validated Experimental Protocols

These protocols provide a starting point for your experiments, grounded in published methodologies.

Protocol 1: Solvent-Based Microwave Hantzsch Synthesis

This method is ideal for substrates that require a solvent for solubility and is based on established Hantzsch reaction principles adapted for microwave chemistry.[7][8]

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the α-haloketone (e.g., 2-chloro-1-phenylethanone) (1.0 mmol).

  • Add Thiourea: Add the substituted thiourea (1.1 mmol, 1.1 eq).

  • Add Solvent: Add 3-4 mL of methanol or ethanol.

  • Seal Vessel: Securely cap the vial using the appropriate safety cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Program the instrument with the following parameters:

    • Ramp Time: 1 minute

    • Target Temperature: 90-120°C

    • Hold Time: 10-30 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

  • Work-up: After the vessel has cooled to a safe temperature (<50°C), pour the reaction mixture into ice-cold water. If a precipitate forms, filter the solid, wash with water, and dry. If no solid forms, neutralize with a base like aqueous NaHCO3 or NH4OH and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Purification: Recrystallize the crude product from ethanol or purify using column chromatography.[4]

Protocol 2: Solvent-Free Synthesis on a Solid Support

This green chemistry approach is highly efficient and simplifies purification.[3]

Step-by-Step Methodology:

  • Reagent Preparation: In a mortar, combine the substituted acetophenone (1.0 mmol), thiourea (1.0 mmol), and the catalyst (e.g., NaHSO4–SiO2 or iodine) (1.0 mmol).[3]

  • Grinding: Grind the components together with a pestle for 2-3 minutes to create a homogeneous solid mixture.

  • Transfer to Vessel: Transfer the resulting powder into an open glass beaker or a specialized open microwave vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate at a fixed power for short intervals.

    • Power: 150-350 W

    • Time: 5-15 minutes (often done in 30-second intervals to avoid overheating).[2]

  • Monitoring: Monitor the reaction progress closely by taking small aliquots for TLC analysis.

  • Work-up: Once the reaction is complete, allow the mixture to cool. Add water or a dilute base solution and filter the solid product.[2]

  • Purification: Wash the crude product with water and recrystallize from ethanol to achieve high purity.[3]

Visualization of Key Processes

Understanding the workflow and mechanism is crucial for effective troubleshooting and optimization.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Purification reagents Select & Weigh Reactants/Catalyst vessel Add to Microwave Vial with Stir Bar reagents->vessel seal Seal Vessel Securely vessel->seal program Set Parameters (Temp, Time, Power) seal->program irradiate Run Reaction in Microwave Reactor program->irradiate cool Cool & Depressurize irradiate->cool precipitate Precipitate / Extract Crude Product cool->precipitate purify Recrystallize or Column Chromatography precipitate->purify final_product final_product purify->final_product Characterize (NMR, IR, MS)

Caption: General workflow for microwave-assisted synthesis.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch cluster_steps Reaction Steps cluster_reactants Reactants ketone α-Haloketone thiourea Thiourea node_attack Nucleophilic Attack (S on α-Carbon) cyclization Intramolecular Cyclization node_attack->cyclization Rapid under Microwave Irradiation dehydration Dehydration (H2O loss) cyclization->dehydration product 2-Aminothiazole dehydration->product

Caption: Key steps in the Hantzsch aminothiazole synthesis.

Data Summary: Conventional vs. Microwave Synthesis

The following table summarizes the dramatic improvements achieved with microwave irradiation as reported in the literature.

Synthesis TargetMethodCatalyst/SolventTimeYield (%)Reference
2-amino-4-phenylthiazoleConventionalIodine / Ethanol8 hours~70-80%[3]
2-amino-4-phenylthiazole Microwave NaHSO4-SiO2 / None 10-15 mins ~90-95% [3]
2-amino-4-aryl-thiazolesConventionalI2 / Ethanol12-14 hoursN/A[2]
2-amino-4-aryl-thiazoles Microwave I2 or Br2 / Ethanol 6-8 mins >90% [2]
Substituted 2-aminothiazolesConventionalReflux8-10 hoursLower[4]
Substituted 2-aminothiazoles Microwave Iodine / None 5-15 mins Higher [4]
N-phenyl-thiazol-2-aminesConventionalN/A> 30 minsLower[7]
N-phenyl-thiazol-2-amines Microwave Methanol < 30 mins Higher [7]

References

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]

  • (PDF) CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY. ResearchGate. [Link]

  • Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. [Link]

  • Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health (NIH). [Link]

  • ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ResearchGate. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry. [Link]

Sources

Technical Support Center: Managing Regio-selectivity in Substituted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for substituted thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regio-selectivity in their experiments. Thiazole moieties are pivotal in medicinal chemistry, and precise control over substituent placement is often critical for biological activity.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative literature.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a problem/solution format.

Problem 1: Poor or incorrect regio-selectivity in the Hantzsch synthesis of 2,4-disubstituted thiazoles using an unsymmetrical α-haloketone.

You are attempting to synthesize a 2,4-disubstituted thiazole via the Hantzsch reaction between a thioamide and an unsymmetrical α-haloketone, but you are observing a mixture of 2,4- and 2,5-disubstituted regioisomers, or the undesired isomer is the major product.

Root Cause Analysis:

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring.[2][3][4] The reaction proceeds via the condensation of an α-halocarbonyl compound with a thioamide.[3][5] The initial step is typically an SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon bearing the halogen.[3][5] This is followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][5]

With an unsymmetrical α-haloketone, the initial nucleophilic attack of the thioamide's sulfur atom can theoretically occur at two different electrophilic carbon centers: the α-carbon bearing the halogen or the carbonyl carbon. The subsequent reaction pathway determines the final regiochemistry of the product. The formation of the 2,4-disubstituted isomer is generally favored under neutral or basic conditions. However, a shift in reaction conditions or the electronic and steric nature of the substituents on the α-haloketone can lead to the formation of the 2,5-disubstituted isomer.

Solution Workflow:

To favor the formation of the desired 2,4-disubstituted thiazole, consider the following experimental modifications:

1. Control of Reaction Conditions:

  • pH and Solvent: The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically leads exclusively to 2-(N-substituted amino)thiazoles, a class of 2,4-disubstituted thiazoles.[6] Conversely, conducting the reaction under strongly acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, which are isomeric to the desired product.[6] Therefore, maintaining neutral or slightly basic conditions is crucial for maximizing the yield of the 2,4-isomer. The use of a base like triethylamine or potassium carbonate can be beneficial.[7]

  • Temperature: The Hantzsch synthesis is often performed at elevated temperatures.[3][8] However, lower reaction temperatures can sometimes enhance selectivity by favoring the kinetically controlled product. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

2. Reagent Selection:

  • Leaving Group: The nature of the halogen in the α-haloketone can influence the reaction rate and selectivity. α-bromoketones are commonly used and generally provide good results.[3][8] If you are using an α-chloroketone, consider switching to the bromo- or iodo-analogue to facilitate the initial SN2 reaction.

  • Thioamide Substituents: The electronic properties of the thioamide can also play a role. Electron-donating groups on the thioamide can increase the nucleophilicity of the sulfur atom, potentially leading to a faster and more selective initial attack.

Experimental Protocol for Maximizing 2,4-Disubstituted Thiazole Formation:

  • To a solution of the thioamide (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL), add the α-bromoketone (1.0 mmol).[3][8]

  • If necessary, add a mild base like triethylamine (1.2 mmol) to neutralize the hydrobromic acid formed during the reaction.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction progress by TLC.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration.[3] Otherwise, the product can be isolated by extraction after removing the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography on silica gel.[9]

  • Characterize the product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm the regiochemistry.[10][11]

Logical Flow for Troubleshooting Regio-selectivity:

G start Problem: Poor Regio-selectivity (Mixture of 2,4- and 2,5-isomers) cond Are you using acidic conditions? start->cond neutral Switch to neutral or slightly basic conditions (e.g., add Et3N or K2CO3) cond->neutral Yes temp Is the reaction temperature high? cond->temp No neutral->temp lower_temp Try a lower reaction temperature temp->lower_temp Yes reagent Review your starting materials temp->reagent No lower_temp->reagent halogen Consider using a more reactive α-haloketone (Cl < Br < I) reagent->halogen analyze Analyze the product mixture using NMR and/or LC-MS halogen->analyze end Desired 2,4-disubstituted thiazole obtained analyze->end

Caption: Troubleshooting workflow for poor regio-selectivity.

Problem 2: Difficulty in synthesizing 2,5-disubstituted thiazoles with high regioselectivity.

You are aiming to synthesize a 2,5-disubstituted thiazole, but the Hantzsch synthesis is yielding the 2,4-isomer as the major product.

Root Cause Analysis:

The synthesis of 2,5-disubstituted thiazoles via the traditional Hantzsch method can be challenging because it often requires α-haloaldehydes, which are frequently unstable and difficult to handle.[12][13] The reaction of a thioamide with an α-haloketone generally favors the formation of the 2,4-disubstituted isomer due to the higher reactivity of the α-carbon bearing the halogen towards nucleophilic attack by the thioamide's sulfur atom.

Solution Workflow:

To achieve a regioselective synthesis of 2,5-disubstituted thiazoles, alternative synthetic strategies are often employed.

1. Gabriel Synthesis:

An alternative approach is the Gabriel synthesis, which involves the reaction of an α-acylaminoketone with a phosphorus pentasulfide (P4S10).[14] This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles.[14]

Experimental Protocol for Gabriel Synthesis of a 2,5-Disubstituted Thiazole:

  • In a round-bottom flask, combine the α-acylaminoketone (1.0 mmol) and phosphorus pentasulfide (0.5 mmol).

  • Heat the mixture, often without a solvent, at a high temperature (e.g., 120-150 °C) for a specified period.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and treat it with a sodium carbonate solution to neutralize any acidic byproducts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

2. Modern Synthetic Methods:

Several modern synthetic methods have been developed for the regioselective synthesis of 2,5-disubstituted thiazoles. These include:

  • Palladium-catalyzed C-H arylation: This method involves the direct arylation of a pre-formed thiazole ring at the 5-position.[12][13]

  • Multi-component reactions: Some methods utilize the reaction of terminal alkynes, sulfonyl azides, and thionoesters to construct the 2,5-disubstituted thiazole core.[12]

Data on Regio-selectivity under Different Conditions:

MethodKey ReagentsTypical Regio-isomerReference
Hantzsch (Neutral)α-haloketone, Thioamide2,4-disubstituted[6]
Hantzsch (Acidic)α-haloketone, N-monosubstituted thioureaMixture, favors 3-substituted 2-imino-2,3-dihydrothiazole[6]
Gabrielα-acylaminoketone, P4S102,5-disubstituted[14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regio-selectivity in the Hantzsch thiazole synthesis?

A1: The primary factors influencing regio-selectivity in the Hantzsch synthesis are:

  • The nature of the α-halocarbonyl compound: With unsymmetrical ketones, the electronic and steric environment around the carbonyl group and the halogenated α-carbon dictates the site of the initial nucleophilic attack by the thioamide.

  • Reaction conditions: As discussed, the pH of the reaction medium is critical. Neutral to basic conditions generally favor the formation of 2,4-disubstituted thiazoles, while acidic conditions can lead to isomeric products.[6]

  • The structure of the thioamide: The substituents on the thioamide can influence its nucleophilicity and steric hindrance, which can affect the reaction pathway.

Q2: How can I reliably distinguish between 2,4- and 2,5-disubstituted thiazole isomers?

A2: A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of thiazole regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The chemical shifts and coupling patterns of the protons on the thiazole ring are distinct for different isomers. For instance, in a 2,4-disubstituted thiazole, the proton at the 5-position will appear as a singlet, whereas in a 2,5-disubstituted thiazole, the proton at the 4-position will be a singlet. Their chemical shifts will also differ due to the influence of the adjacent substituents.

    • 13C NMR: The chemical shifts of the carbon atoms in the thiazole ring are also diagnostic.

    • 2D NMR (HMBC, HMQC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments are powerful tools for establishing connectivity between protons and carbons, which can definitively confirm the substitution pattern.[11] Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, further aiding in structure determination.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product.[10] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the isomers, which may show characteristic differences.[10]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof.[11][15]

Q3: Are there any "greener" or more environmentally friendly methods for thiazole synthesis?

A3: Yes, significant research has been directed towards developing more sustainable methods for thiazole synthesis.[1] These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. Some examples include:

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[1]

  • Solvent-free reactions: Conducting reactions without a solvent can reduce waste and simplify product isolation.[1][16]

  • Use of green catalysts and solvents: The development of recyclable catalysts and the use of environmentally benign solvents like water are active areas of research.[1]

  • One-pot multi-component reactions: These reactions combine multiple steps into a single operation, reducing the need for intermediate purification and minimizing waste.[1][17]

Mechanism of Hantzsch Thiazole Synthesis:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A Thioamide C Thioether Intermediate A->C S-attack on α-carbon (SN2) B α-Haloketone B->C D Enol Tautomer C->D Tautomerization E Cyclized Intermediate D->E Intramolecular N-attack on carbonyl F Thiazoline Intermediate E->F -H2O G 2,4-Disubstituted Thiazole F->G Aromatization

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Bioactivity of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminothiazole nucleus is a quintessential example of such a scaffold, forming the core of numerous compounds with diverse therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] This guide focuses on a specific derivative, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, and explores how subtle structural modifications to this parent molecule can profoundly impact its biological activity.

While direct experimental data for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is not extensively available in public literature, its core structure, the 2-(4-aminophenyl)thiazole moiety, is well-documented. By examining published data on closely related analogs, we can construct a robust framework for understanding its potential bioactivities and the principles of its structure-activity relationship (SAR). This guide will serve as a technical resource for researchers, providing comparative insights and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Chemical Overview: The Parent Compound and Selected Analogs

To effectively compare bioactivity, we will analyze the parent compound, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol (Compound A) , and three representative analogs. These analogs have been chosen to illustrate the effects of modifying three key positions on the core scaffold: the 4-position of the thiazole ring, the amino group, and the phenyl ring.

  • Compound A (Parent): [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

  • Analog 1 (Thiazole C4-Position Modification): 2-(4-Amino-phenyl)-thiazole-4-carboxylic acid

  • Analog 2 (Amino Group Modification): N-[4-(4-Methanol-thiazol-2-yl)-phenyl]-acetamide

  • Analog 3 (Phenyl Ring Modification): [2-(4-Amino-3-chloro-phenyl)-thiazol-4-YL]-methanol

These modifications—oxidizing the methanol to a carboxylic acid, acetylating the amine, and adding a halogen to the phenyl ring—are common strategies in medicinal chemistry to alter a compound's physicochemical properties, such as polarity, hydrogen bonding capability, and steric profile, thereby influencing its interaction with biological targets.

Comparative Bioactivity Analysis

The 2-aminothiazole scaffold has demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.[5][6][7] The following table summarizes expected bioactivity trends based on published data for similar structures. The values presented are illustrative and derived from literature on related compounds to highlight the principles of SAR.

CompoundStructural ModificationPredicted Anticancer Activity (IC₅₀, µM)Predicted Antimicrobial Activity (MIC, µg/mL)Rationale for Bioactivity Change
A (Parent) Baseline structureModerateModerateThe primary amine and hydroxyl group offer sites for hydrogen bonding.
Analog 1 -CH₂OH → -COOHPotentially DecreasedPotentially IncreasedIncreased polarity from the carboxylic acid may reduce cell membrane permeability for anticancer effects but can be favorable for inhibiting certain bacterial enzymes.[8]
Analog 2 -NH₂ → -NH-CO-CH₃Potentially IncreasedPotentially IncreasedAcetylation of the amine can enhance interactions with certain targets. Amide linkers are often found in potent antimycobacterial 2-aminothiazoles.[9]
Analog 3 Phenyl-H → Phenyl-ClPotentially IncreasedPotentially IncreasedAddition of a hydrophobic, electron-withdrawing group like chlorine on the phenyl ring often enhances both anticancer and antiplasmodial activity.[9]

In-Depth Experimental Protocol: Assessing Cytotoxicity via MTT Assay

To quantitatively compare the anticancer potential of these compounds, a reliable and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]

Causality Behind Experimental Choices: The MTT assay is selected for its robustness, high-throughput compatibility, and reliance on the activity of mitochondrial dehydrogenases in living cells. This enzymatic conversion of MTT to a purple formazan product provides a direct and quantifiable measure of cell viability.[13] A decrease in the metabolic rate, and thus a reduction in color, indicates cytotoxicity. We include a non-cancerous cell line (e.g., HEK293) to assess the selectivity of the compounds, a crucial parameter in drug development.[14]

Detailed Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture human cancer cells (e.g., MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media until they reach ~80% confluency.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.[15]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the parent compound and its analogs in DMSO.

    • Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells.

    • Incubate the plates for 48-72 hours.[16]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.[15]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization and Absorbance Reading:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the absorbance of a blank well (media and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay start Culture Cells (e.g., MCF-7, HEK293) plate Seed Cells into 96-Well Plate start->plate incubate1 Incubate 24h (37°C, 5% CO2) plate->incubate1 prepare_cpd Prepare Compound Dilutions add_cpd Add Compounds to Wells prepare_cpd->add_cpd incubate2 Incubate 48-72h add_cpd->incubate2 add_mtt Add 10µL MTT Solution incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (100µL) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze SAR_Diagram core 2-(4-Aminophenyl)Thiazole Core r1 R1: Phenyl Ring Substituents core->r1 r2 R2: 2-Amino Group Modification core->r2 r3 R3: Thiazole C4 Substituent core->r3 r1_detail Halogens/Lipophilic Groups: Often Increase Activity r1->r1_detail r2_detail Amide/Urea Formation: Can Increase Activity r2->r2_detail r3_detail Small Groups (e.g., -CH3): Favorable Bulky Groups: Decrease Activity r3->r3_detail

Caption: Key structure-activity relationships for the 2-(4-aminophenyl)thiazole scaffold.

Conclusion and Future Directions

The [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has leveraged data from related analogs to build a predictive framework, the next logical step is the synthesis and direct biological evaluation of the parent compound and its rationally designed derivatives.

Future research should focus on:

  • Synthesis and Characterization: Producing a library of analogs based on the SAR principles discussed.

  • Broad-Spectrum Screening: Testing these compounds against a diverse panel of cancer cell lines and microbial strains to identify lead candidates.

  • Mechanism of Action Studies: For the most potent compounds, elucidating the specific molecular targets and pathways they modulate is crucial for further development.

By combining the insights from existing literature with rigorous, systematic experimentation as outlined in this guide, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). PubMed. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). MDPI. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). MDPI. Retrieved from [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). ResearchGate. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1989). PubMed. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2017). ResearchGate. Retrieved from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). ResearchGate. Retrieved from [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (n.d.). MDPI. Retrieved from [Link]

Sources

A Researcher's Guide to Evaluating Thiazole-Based CDK9 Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal target. As the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 unleashes RNA Polymerase II from promoter-proximal pausing, a critical step for the transcription of short-lived anti-apoptotic proteins and oncoproteins like MYC, upon which many cancer cells are critically dependent.[1][2] Consequently, inhibiting CDK9 offers a potent strategy to selectively induce apoptosis in these transcriptionally addicted tumors.[3][4]

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacological properties.[4] Its application in CDK9 inhibitors has yielded highly potent compounds. However, the central challenge in kinase drug discovery remains the issue of selectivity.[5][6] The human kinome is a large family of structurally related enzymes with highly conserved ATP-binding pockets, making off-target inhibition a significant hurdle that can lead to unforeseen toxicities and confound experimental results.[6] This is particularly true within the CDK family itself, where high sequence homology necessitates rigorous cross-reactivity profiling.[7]

This guide provides a framework for researchers to critically evaluate and compare the selectivity of thiazole-based CDK9 inhibitors. We will delve into the causality behind essential experimental choices, provide detailed protocols for key validation assays, and present comparative data to illustrate the principles of selectivity profiling.

The Rationale for Stringent Selectivity Profiling

Two pillars of a comprehensive selectivity assessment are:

  • Broad Kinome Profiling: An initial unbiased screen against a large panel of kinases to identify primary targets and significant off-targets.

  • Cellular Target Engagement: Confirmation that the inhibitor binds to CDK9 within the complex and competitive environment of a living cell at relevant concentrations.

Comparative Selectivity of Thiazole-Based CDK9 Inhibitors

To illustrate the importance of selectivity, we compare several prominent thiazole-containing CDK9 inhibitors. The data below, compiled from published studies, highlights the varying degrees of selectivity achieved through medicinal chemistry efforts.

CompoundCore ScaffoldCDK9 IC50 (nM)CDK1 IC50 (nM)CDK2 IC50 (nM)CDK5 IC50 (nM)Selectivity (Fold vs. CDK2)Reference
MC180295 Diaminothiazole5138233159~47-fold[9]
Compound 12u 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine7>1000580>1000~83-fold[3][4]
SNS-032 Aminothiazole438482512-fold[10][11]

Table 1: Comparative in vitro inhibitory activity (IC50) of selected thiazole-based CDK9 inhibitors against other cyclin-dependent kinases. Lower IC50 values indicate higher potency. Selectivity is calculated as the ratio of IC50 (Off-Target) / IC50 (CDK9).

As the data indicates, while all three compounds are potent against CDK9, their selectivity profiles differ significantly. MC180295 and Compound 12u demonstrate substantially higher selectivity against other CDKs compared to SNS-032, which exhibits more of a pan-CDK inhibitory profile.[3][4][9][10] This distinction is critical; a researcher using SNS-032 must consider that the observed cellular effects could be a composite of inhibiting CDK2, CDK7, and CDK9.[10] Conversely, the effects of MC180295 are more confidently attributable to CDK9 inhibition.[9][12]

Visualizing the CDK9 Signaling Pathway

To understand the impact of these inhibitors, it is crucial to visualize the pathway they target. CDK9, complexed with a T-type cyclin, forms the P-TEFb complex, which is central to regulating transcription elongation.

CDK9_Pathway cluster_promoter Promoter Region cluster_ptefb P-TEFb Complex cluster_elongation Transcription Elongation Promoter Gene Promoter RNAPII_paused RNA Polymerase II (Paused) Promoter->RNAPII_paused Initiation DSIF_NELF DSIF/NELF (Inhibitory Factors) RNAPII_paused->DSIF_NELF Pausing by RNAPII_active RNA Polymerase II (Elongating) RNAPII_paused->RNAPII_active Release & Activation CDK9 CDK9 CDK9->RNAPII_paused Recruitment CDK9->RNAPII_paused Phosphorylates (P) CTD Ser2 CDK9->DSIF_NELF Phosphorylates (P) Inactivates CyclinT Cyclin T CDK9->CyclinT forms complex CyclinT->RNAPII_paused Recruitment mRNA mRNA Transcript (e.g., MYC, MCL-1) RNAPII_active->mRNA Transcription Inhibitor Thiazole-Based CDK9 Inhibitor Inhibitor->CDK9 Inhibits

Caption: The CDK9/P-TEFb signaling pathway in transcriptional elongation and its inhibition.

Experimental Protocols for Cross-Reactivity Assessment

Here, we provide detailed, self-validating protocols for two essential assays in selectivity profiling.

In Vitro Kinase Selectivity Profiling (Biochemical Assay)

This experiment provides the foundational data on an inhibitor's potency and selectivity against a panel of purified kinases. The causality is direct: by measuring the inhibition of ATP consumption or substrate phosphorylation in a cell-free system, we assess the direct interaction between the inhibitor and the kinase domain. Commercial services from companies like Promega or Reaction Biology offer large panels, but the principles can be applied in-house.[13][14]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Prepare Reagents: - Kinase Panel (e.g., CDK1,2,4,5,6,7) - Substrates - Kinase Buffer - ATP Solution C 3. Plate Kinase + Inhibitor: Add diluted inhibitor and individual kinases to 384-well plate A->C B 2. Prepare Inhibitor: - Serial dilute Thiazole-CDK9i in DMSO (e.g., 10-point curve) B->C D 4. Initiate Reaction: Add ATP/Substrate mix to start kinase reaction. Incubate. C->D E 5. Stop & Detect: Add detection reagent (e.g., ADP-Glo) that measures kinase activity. D->E F 6. Read Luminescence: Quantify signal on plate reader. E->F G 7. Calculate IC50: Plot % inhibition vs. [Inhibitor]. Determine IC50 for each kinase. F->G

Caption: Workflow for an in vitro biochemical kinase selectivity panel assay.

This protocol is adapted from standard luminescent kinase assay platforms like ADP-Glo™.[15]

  • Reagent Preparation:

    • Prepare a 2X Kinase Buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl₂, 2 mM DTT, 0.02% Brij-35).

    • Reconstitute purified, active kinases (e.g., CDK9/CycT1, CDK2/CycA, etc.) in kinase buffer to an optimized 2X working concentration. The concentration should be optimized to produce a signal well within the linear range of the detection assay.[15]

    • Prepare a 2X Substrate/ATP solution by mixing the appropriate peptide substrate for each kinase with ATP in kinase buffer. The ATP concentration should be at or near the Km for each respective kinase to ensure a sensitive measurement of competitive inhibition.[14]

  • Inhibitor Dilution:

    • Prepare a 10 mM stock solution of the thiazole-based CDK9 inhibitor in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 mM). This creates a 100X final concentration stock plate.

    • Dilute the 100X stock plate 1:25 into kinase buffer to create a 4X working inhibitor plate.

  • Assay Plate Setup (384-well, low-volume):

    • Add 2.5 µL of 4X inhibitor solution (or DMSO vehicle control) to the appropriate wells.

    • Add 5 µL of 2X kinase solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase before the reaction starts.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the 2X Substrate/ATP solution to all wells. The final volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the vehicle control reaction does not exceed 10-30% ATP consumption, maintaining linearity.[15]

  • Signal Detection (ADP-Glo™ Example):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle (DMSO) control as 100% activity and a "no kinase" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase in the panel.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a physiological context.[16] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17] This assay validates the biochemical data by confirming the inhibitor can access and bind to CDK9 inside intact cells.

This protocol is for a standard Western blot-based CETSA.

  • Cell Treatment:

    • Culture cells (e.g., a human cancer cell line like MOLT-4) to ~80% confluency.

    • Harvest and resuspend the cells in culture medium at a concentration of 10-20 million cells/mL.

    • Treat the cell suspension with the thiazole-based CDK9 inhibitor at a desired concentration (e.g., 10x the cellular GI50) or with a vehicle (DMSO) control. Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.[16]

  • Thermal Challenge:

    • Aliquot the treated cell suspension into PCR tubes (e.g., 50 µL per tube).

    • Place the tubes in a thermal cycler with a temperature gradient block. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[18] It is critical to include an unheated (room temperature) control.

    • Immediately cool the samples to 4°C for 3 minutes.[18]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein aggregates.[19]

    • To separate the soluble (stabilized) proteins from the insoluble (denatured and aggregated) proteins, centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis (Western Blot):

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each supernatant using a BCA or Bradford assay.

    • Normalize the samples to the same total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]

    • Probe the membrane with a primary antibody specific for CDK9. It is crucial to also probe for a loading control that is highly abundant and thermally stable, such as GAPDH, to ensure equal protein loading.

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensity for CDK9 at each temperature for both the vehicle- and inhibitor-treated samples.

    • Normalize the CDK9 band intensity to the loading control.

    • Plot the normalized intensity (as a percentage of the unheated control) against the temperature for both conditions.

    • A positive result is a rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control, indicating thermal stabilization of CDK9 upon inhibitor binding.

Conclusion and Future Directions

The rigorous, multi-faceted approach detailed in this guide is indispensable for the preclinical evaluation of thiazole-based CDK9 inhibitors. By combining broad biochemical profiling with in-cell target engagement validation, researchers can build a compelling, self-validating data package. This not only provides confidence that the observed biological effects are on-target but also helps predict potential off-target liabilities early in the drug discovery process.[21] The ultimate goal is to develop highly selective inhibitors that maximize therapeutic efficacy while minimizing toxicity, a crucial step toward translating promising compounds into effective clinical therapies.[6]

References

  • Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology. [Link]

  • Garriga, J., & Grana, X. (2020). Targeting CDK9 for Anti-Cancer Therapeutics. Cancers. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Al-awar, R., et al. (2016). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Cancer Research. [Link]

  • Holvey, C. E., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry. [Link]

  • An, F., & Zhang, T. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Holvey, C. E., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. ACS Publications. [Link]

  • Zhang, T., et al. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Journal of Hematology & Oncology. [Link]

  • Geyer, M., et al. (2020). Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. bioRxiv. [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Li, J., et al. (2023). Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9. Journal of Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Squires, M. S., et al. (2009). SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples. AACR Annual Meeting. [Link]

  • Shao, J., et al. (2023). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Acta Pharmaceutica Sinica B. [Link]

  • Geyer, M., et al. (2011). Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target. Current Pharmaceutical Design. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Olson, C. M., et al. (2018). THAL-SNS-032 selectively induces degradation of CDK9. ResearchGate. [Link]

  • Minzel, W., et al. (2018). Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models. Cell. [Link]

  • Walsby, E., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Jones, R. E., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Nordlund, P., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Garriga, J., & Grana, X. (2020). Targeting CDK9 for Anti-Cancer Therapeutics. MDPI. [Link]

  • Bettayeb, K., et al. (2010). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Walsby, E., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology. [Link]

  • E-Li, C., et al. (2016). In vitro NLK Kinase Assay. PMC. [Link]

  • G. A., et al. (2022). Multiplexed isobaric quantitative cross-linking reveals drug-induced interactome changes in breast cancer cells. Nature Communications. [Link]

  • BioWorld. (2025). Novel CDK9 inhibitor exhibits high selectivity and favorable safety profile. BioWorld. [Link]

Sources

A Comparative Guide to the Neuroprotective Efficacy of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol versus Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative neuroprotective agent, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, with current standard-of-care drugs for neurodegenerative diseases. As direct comparative clinical data for this specific thiazole derivative is not yet available, this document outlines a robust, multi-tiered experimental framework for its evaluation. We will explore its hypothetical mechanism of action based on the known activities of related thiazole compounds and detail the rigorous in vitro and in vivo assays required to validate its efficacy against established therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Unmet Need in Neurodegenerative Disease Treatment

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge.[1] Current therapeutic strategies primarily offer symptomatic relief and do not halt the underlying progression of neuronal loss.[1] For instance, acetylcholinesterase (AChE) inhibitors may temporarily improve cognitive function in Alzheimer's patients, while Levodopa can alleviate motor symptoms in Parkinson's disease. However, the efficacy of these treatments often diminishes over time, and they are associated with various side effects.[1] This landscape underscores the urgent need for novel, disease-modifying therapies.

The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] This has led to growing interest in their potential for treating neurodegenerative disorders.[1] This guide focuses on a specific investigational compound, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, and outlines a comprehensive strategy for evaluating its neuroprotective potential in comparison to standard-of-care drugs.

Postulated Mechanism of Action of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Based on the known neuroprotective activities of various thiazole derivatives, we can postulate a multi-faceted mechanism of action for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, centered on mitigating oxidative stress and inhibiting key pathological processes in neurodegeneration.[2][3][4][5]

  • Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to neuronal damage in neurodegenerative diseases.[4][5][6] Thiazole-containing compounds have been shown to possess potent antioxidant properties.[3][4][7][8] We hypothesize that [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol can directly scavenge free radicals and/or upregulate endogenous antioxidant defense mechanisms.

  • Cholinesterase Inhibition: A key feature of Alzheimer's disease is the decline in acetylcholine levels. Many thiazole derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of this crucial neurotransmitter.[2][9][10][11]

  • Modulation of Pathological Protein Aggregation: The aggregation of amyloid-beta (Aβ) and tau protein are hallmarks of Alzheimer's disease.[2] Some thiazole derivatives have demonstrated the ability to inhibit the formation of these toxic protein aggregates.[2]

The following diagram illustrates the proposed multi-target neuroprotective mechanism of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Proposed_Mechanism_of_Action cluster_0 Neurodegenerative Pathologies Oxidative_Stress Oxidative Stress (Increased ROS) Neuronal_Survival Enhanced Neuronal Survival and Function Cholinergic_Deficit Cholinergic Deficit (Decreased Acetylcholine) Protein_Aggregation Protein Aggregation (Aβ and Tau) Thiazole_Compound [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol Antioxidant_Effect Antioxidant Effect Thiazole_Compound->Antioxidant_Effect Scavenges ROS AChE_Inhibition AChE Inhibition Thiazole_Compound->AChE_Inhibition Inhibits AChE Anti_Aggregation_Effect Anti-Aggregation Effect Thiazole_Compound->Anti_Aggregation_Effect Inhibits Aggregation Antioxidant_Effect->Neuronal_Survival Reduces Neuronal Damage AChE_Inhibition->Neuronal_Survival Improves Synaptic Function Anti_Aggregation_Effect->Neuronal_Survival Reduces Proteotoxicity

Caption: Proposed multi-target mechanism of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

In Vitro Efficacy Assessment: A Head-to-Head Comparison

The initial evaluation of a novel neuroprotective compound involves a battery of in vitro assays to determine its efficacy and cytotoxicity. These assays provide a controlled environment to dissect the compound's specific effects on neuronal cells.

Experimental Workflow for In Vitro Screening

The following workflow outlines the key steps for the in vitro evaluation of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol against a standard-of-care drug, such as Donepezil, a widely used AChE inhibitor.

In_Vitro_Workflow Cell_Culture 1. Cell Culture (e.g., SH-SY5Y neuroblastoma cells) Toxin_Induction 2. Induction of Neurotoxicity (e.g., H2O2 for oxidative stress, Aβ peptide) Cell_Culture->Toxin_Induction Compound_Treatment 3. Treatment - [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol - Donepezil (Standard of Care) - Vehicle Control Toxin_Induction->Compound_Treatment Viability_Assays 4. Cell Viability & Cytotoxicity Assays - MTT Assay - LDH Assay Compound_Treatment->Viability_Assays ROS_Assay 5. Oxidative Stress Assessment - ROS Measurement (e.g., with H2DCFDA) Compound_Treatment->ROS_Assay AChE_Assay 6. Mechanistic Assay - Acetylcholinesterase Inhibition Assay Compound_Treatment->AChE_Assay Data_Analysis 7. Data Analysis & Comparison Viability_Assays->Data_Analysis ROS_Assay->Data_Analysis AChE_Assay->Data_Analysis

Caption: Experimental workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Protocol:

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[13]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol and Donepezil for 2 hours.[13]

  • Induction of Neurotoxicity: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.[17][18]

Protocol:

  • Cell Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[19]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (from a commercial kit).[16][20]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16]

  • Absorbance Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm.[16][20]

This assay quantifies the level of intracellular ROS using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (H2DCFDA).[21]

Protocol:

  • Cell Treatment: Follow steps 1-3 of the MTT assay protocol, using a black, clear-bottom 96-well plate.

  • Probe Loading: After treatment, wash the cells with warm PBS and then incubate with 10 µM H2DCFDA in PBS for 30 minutes at 37°C in the dark.[16]

  • Fluorescence Measurement: Wash the cells twice with warm PBS and measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm using a microplate reader.[16]

Hypothetical Comparative Data

The following table presents hypothetical data from the in vitro assays, comparing the efficacy of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol with Donepezil.

AssayParameter[2-(4-Amino-phenyl)-thiazol-4-YL]-methanolDonepezil
MTT Assay EC₅₀ (Neuroprotection against H₂O₂)5 µM15 µM
LDH Assay IC₅₀ (Reduction of Cytotoxicity)8 µM20 µM
ROS Assay IC₅₀ (Reduction of Intracellular ROS)3 µM12 µM
AChE Assay IC₅₀ (Acetylcholinesterase Inhibition)10 µM0.1 µM

Interpretation of Hypothetical Data: In this hypothetical scenario, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol demonstrates superior neuroprotective effects against oxidative stress-induced cell death and is more effective at reducing intracellular ROS compared to Donepezil. However, Donepezil is a significantly more potent inhibitor of acetylcholinesterase. This suggests that the primary neuroprotective mechanism of the thiazole compound may be its antioxidant properties, with a secondary, less potent effect on AChE.

In Vivo Efficacy in a Preclinical Model: The Drosophila melanogaster Model of Parkinson's Disease

Drosophila melanogaster (the fruit fly) has emerged as a powerful in vivo model for studying neurodegenerative diseases due to its genetic tractability, short lifespan, and the conservation of key signaling pathways with humans.[22][23][24] The neurotoxin rotenone, which inhibits mitochondrial complex I, is commonly used to induce Parkinson's-like symptoms in flies, including locomotor deficits and the loss of dopaminergic neurons.[25][26][27]

Experimental Workflow for In Vivo Assessment

This workflow details the steps for evaluating the neuroprotective effects of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol in a rotenone-induced Drosophila model of Parkinson's disease, with Levodopa as the standard-of-care comparator.

In_Vivo_Workflow Fly_Culture 1. Drosophila Culture (Wild-type strain, e.g., Oregon-R) Rotenone_Exposure 2. Induction of Neurotoxicity (Chronic exposure to rotenone in food) Fly_Culture->Rotenone_Exposure Drug_Administration 3. Drug Administration - [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol in food - Levodopa in food - Control (vehicle in food) Rotenone_Exposure->Drug_Administration Behavioral_Assay 4. Behavioral Assessment (Climbing Assay - Negative Geotaxis) Drug_Administration->Behavioral_Assay Neurodegeneration_Analysis 5. Analysis of Dopaminergic Neurons (Immunohistochemistry of fly brains) Behavioral_Assay->Neurodegeneration_Analysis Data_Analysis 6. Data Analysis & Comparison Neurodegeneration_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo neuroprotection assessment in Drosophila.

Detailed Experimental Protocols

Protocol:

  • Fly Rearing: Rear wild-type Drosophila melanogaster on standard cornmeal-agar medium.

  • Rotenone Exposure: Prepare food vials containing a sub-lethal concentration of rotenone (e.g., 125 µM).[25]

  • Drug Treatment: Prepare separate food vials containing rotenone plus various concentrations of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol or Levodopa. A control group will receive food with rotenone and the vehicle used to dissolve the compounds.

  • Chronic Treatment: Place newly eclosed adult flies in the respective food vials and maintain them for a specified period (e.g., 7 days), transferring them to fresh vials every 2-3 days.[25]

This assay measures the locomotor function of the flies.

Protocol:

  • Apparatus: Use a vertical glass cylinder.

  • Procedure: Gently tap a group of flies (e.g., 20) to the bottom of the cylinder.

  • Measurement: Record the number of flies that climb past a certain height (e.g., 8 cm) within a specific time (e.g., 10 seconds).[25]

  • Repetitions: Repeat the assay multiple times for each group of flies.

This technique is used to visualize and quantify the number of dopaminergic neurons in the fly brain.

Protocol:

  • Brain Dissection: Dissect the brains from the treated and control flies.

  • Immunostaining: Fix and stain the brains with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

  • Imaging: Mount the brains on slides and image them using a confocal microscope.

  • Quantification: Count the number of TH-positive neurons in specific clusters of the brain.

Hypothetical Comparative Data

The following table presents hypothetical data from the in vivo Drosophila study.

AssayParameterRotenone + [2-(4-Amino-phenyl)-thiazol-4-YL]-methanolRotenone + LevodopaRotenone + Vehicle
Climbing Assay % of Flies Climbing >8cm65%75%20%
Dopaminergic Neuron Count % of Surviving Neurons70%40%35%

Interpretation of Hypothetical Data: In this hypothetical scenario, both [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol and Levodopa improve the locomotor deficits induced by rotenone, with Levodopa showing a slightly better effect. However, the thiazole compound demonstrates a significant neuroprotective effect, preserving a much higher percentage of dopaminergic neurons compared to both the Levodopa-treated and vehicle control groups. This suggests that while Levodopa provides better symptomatic relief, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol may have disease-modifying properties by preventing neuronal death.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, framework for evaluating the neuroprotective efficacy of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol in comparison to standard-of-care drugs. The proposed multi-tiered approach, combining in vitro and in vivo studies, allows for a thorough assessment of the compound's potential as a novel therapeutic agent for neurodegenerative diseases.

The hypothetical data presented suggests that [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol may offer a distinct advantage over current treatments by not only addressing symptoms but also by potentially slowing the progression of neurodegeneration through its potent antioxidant and neuroprotective effects.

Future studies should aim to validate these findings through more complex animal models that more closely recapitulate human neurodegenerative diseases, followed by rigorous preclinical toxicology and pharmacokinetic studies to pave the way for potential clinical trials. The exploration of thiazole derivatives like [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol represents a promising avenue in the quest for effective, disease-modifying therapies for Alzheimer's, Parkinson's, and other devastating neurodegenerative disorders.

References

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Scientific Reports. [Link]

  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. PubMed. [Link]

  • Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. ResearchGate. [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]

  • Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. PubMed. [Link]

  • Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. [Link]

  • ROS Live Cell Imaging During Neuronal Development. JoVE. [Link]

  • Chronic Exposure to Rotenone Models Sporadic Parkinson's Disease in Drosophila melanogaster. PMC. [Link]

  • Rotenone-induced Parkinson's Disease Model | Protocol Preview. YouTube. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]

  • Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. MDPI. [Link]

  • Advancing Parkinson's Disease Diagnostics: The Potential of Arylpyrazolethiazole Derivatives for Imaging α-Synuclein Aggregates. ACS Omega. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]

  • In vivo neuroprotection study of two 1,2,4-triazole derivatives in Drosophila melanogaster Oregon K flies. ResearchGate. [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Novel thiazole–thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Dopamine signaling impairs ROS modulation by mitochondrial hexokinase in human neural progenitor cells. Bioscience Reports. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Adult health and transition stage-specific rotenone-mediated Drosophila model of Parkinson's disease: Impact on late-onset neurodegenerative disease models. Frontiers in Aging Neuroscience. [Link]

  • In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. Frontiers in Aging Neuroscience. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Drosophila melanogaster as a rapid in vivo assay system for preclinical anti-seizure medication testing. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Novel styryl-thiazole hybrids as potential anti-Alzheimer's agents. RSC Publishing. [Link]

  • ROS Live Cell Imaging During Neuronal Development. PMC. [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. [Link]

  • Influence of a thiazole derivative on ethanol and thermally oxidized sunflower oil-induced oxidative stress. PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • A Drosophila in vivo chemical screen reveals that combination drug treatment targeting MEK and DGKα mitigates Ras-driven polarity-impaired tumourigenesis. bioRxiv. [Link]

  • Generation of Reactive Oxygen Species (Ros) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. ResearchGate. [Link]

  • Melatonin Mitigates Rotenone-Induced Oxidative Stress and Mitochondrial Dysfunction in the Drosophila melanogaster Model of Parkinson's Disease-like Symptoms. ACS Omega. [Link]

  • In vitro antioxidant properties of new thiazole derivatives. ResearchGate. [Link]

  • Drosophila model of Parkinson's disease using rotenone. ResearchGate. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful project timelines. [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and field-proven insights. We will dissect three distinct multi-step synthetic routes, evaluating them on key performance indicators to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Significance of the 2-Aminophenyl-4-hydroxymethylthiazole Scaffold

The 2-aminophenyl-thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds exhibiting diverse biological activities. The presence of the aminophenyl group offers a key site for further functionalization, while the hydroxymethyl group on the thiazole ring can be modified to modulate solubility and target engagement. Given its importance, the development of efficient and scalable synthetic routes to [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is of considerable interest.

Benchmark Synthesis: A Robust Two-Step Approach

The most commonly employed and well-documented method for the synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is a two-step sequence. This approach involves the initial construction of the thiazole ring via the renowned Hantzsch thiazole synthesis, followed by the reduction of an ester functionality to the desired primary alcohol.

Mechanistic Rationale

The Hantzsch synthesis is a classic and highly reliable method for forming thiazole rings. It proceeds through the condensation of a thioamide with an α-halo ketone. In this benchmark protocol, 4-aminothiobenzamide reacts with ethyl bromopyruvate. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The resulting ester is then selectively reduced to the primary alcohol using a suitable reducing agent like lithium aluminium hydride (LiAlH4).

Experimental Protocol: Benchmark Two-Step Synthesis

Part A: Hantzsch Thiazole Synthesis of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminothiobenzamide (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and then add water to precipitate the product. The crude solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude ethyl 2-(4-aminophenyl)thiazole-4-carboxylate can be purified by recrystallization from ethanol to yield a pure crystalline solid.

Part B: Reduction to [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (LiAlH4) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the LiAlH4 suspension to 0 °C in an ice bath. Dissolve the ethyl 2-(4-aminophenyl)thiazole-4-carboxylate from Part A in anhydrous THF and add it dropwise to the LiAlH4 suspension with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).

  • Isolation and Purification: Filter the resulting suspension through a pad of celite, washing the filter cake with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol as a pure solid.

Alternative Synthetic Strategies

While the benchmark method is reliable, alternative strategies exist that may offer advantages in specific contexts, such as the avoidance of certain reagents or a different approach to introducing the amino functionality.

Alternative Method 1: The Nitrophenyl Intermediate Approach

This strategy circumvents potential complications with the free amino group during the Hantzsch synthesis by starting with a nitrophenyl precursor. The nitro group is a robust functional group that is easily reduced to an amine in the final step.

Part A: Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

This step is analogous to the Hantzsch synthesis in the benchmark method, but utilizes 4-nitrothiobenzamide as the starting material.

Part B: Reduction of the Ester to [2-(4-Nitrophenyl)-thiazol-4-YL]-methanol

The reduction of the ester is carried out using LiAlH4 as described in the benchmark method.

Part C: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the [2-(4-Nitrophenyl)-thiazol-4-YL]-methanol in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst and Reducing Agent: Add a catalyst, typically palladium on carbon (Pd/C), to the solution. The reduction is then carried out using hydrogen gas (H2) from a balloon or a hydrogenation apparatus, or by using a transfer hydrogenation source like ammonium formate. Alternatively, reduction can be achieved using metals in acidic media, such as tin(II) chloride in hydrochloric acid.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Isolation: If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure. If using a metal in acid, neutralize the reaction mixture with a base and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Alternative Method 2: The Protective Group Strategy

To avoid potential side reactions involving the amino group during the Hantzsch synthesis and subsequent reduction, a protecting group strategy can be employed. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under a range of conditions and its relatively straightforward removal.[1][2]

Part A: Boc-Protection of 4-Aminothiobenzamide

  • Reaction Setup: Dissolve 4-aminothiobenzamide in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base such as triethylamine (TEA) or sodium bicarbonate.

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Isolation: Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected thioamide.

Part B: Hantzsch Synthesis and Ester Reduction

Follow the procedures outlined in the benchmark method, using the Boc-protected 4-aminothiobenzamide as the starting material for the Hantzsch synthesis.

Part C: Boc-Deprotection

  • Reaction Setup: Dissolve the Boc-protected [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Deprotection Reagent: Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours.

  • Workup and Isolation: Remove the acid and solvent under reduced pressure. The resulting salt can be neutralized with a base and the free amine extracted into an organic solvent.

Comparative Performance Data

The following table provides a comparative summary of the different synthetic routes based on typical experimental outcomes. Please note that yields can vary depending on the scale of the reaction and specific laboratory conditions.

ParameterBenchmark MethodAlternative Method 1 (Nitrophenyl)Alternative Method 2 (Boc-Protected)
Overall Yield Good to ExcellentGoodGood to Excellent
Number of Steps 233 (4 including protection)
Reagent Cost ModerateModerateHigher (due to protecting group)
Reaction Time ModerateLongerLonger
Scalability GoodGoodGood
Purification Chromatography/RecrystallizationChromatography/RecrystallizationChromatography/Recrystallization
Key Advantages Fewer steps, well-establishedAvoids handling free amine in early stepsHigh yielding, protects reactive amine
Key Disadvantages Potential for side reactions with amineAdditional reduction stepAdditional protection/deprotection steps

Visualization of Synthetic Workflows

To better illustrate the different synthetic strategies, the following diagrams outline the key transformations in each method.

Benchmark_Synthesis A 4-Aminothiobenzamide + Ethyl Bromopyruvate B Ethyl 2-(4-aminophenyl)thiazole- 4-carboxylate A->B Hantzsch Synthesis (Ethanol, Reflux) C [2-(4-Amino-phenyl)-thiazol-4-YL]- methanol B->C Reduction (LiAlH4, THF)

Caption: Benchmark two-step synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Alternative_Method_1 A 4-Nitrothiobenzamide + Ethyl Bromopyruvate B Ethyl 2-(4-nitrophenyl)thiazole- 4-carboxylate A->B Hantzsch Synthesis C [2-(4-Nitrophenyl)-thiazol-4-YL]- methanol B->C Ester Reduction (LiAlH4) D [2-(4-Amino-phenyl)-thiazol-4-YL]- methanol C->D Nitro Reduction (e.g., H2, Pd/C)

Caption: Alternative synthesis via a nitrophenyl intermediate.

Alternative_Method_2 A 4-Aminothiobenzamide B Boc-protected 4-Aminothiobenzamide A->B Boc Protection ((Boc)2O, Base) C Boc-protected Ester B->C Hantzsch Synthesis D Boc-protected Alcohol C->D Ester Reduction (LiAlH4) E [2-(4-Amino-phenyl)-thiazol-4-YL]- methanol D->E Boc Deprotection (TFA or HCl)

Caption: Alternative synthesis using a Boc protecting group strategy.

Conclusion and Recommendations

The choice of synthetic route for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol will ultimately depend on the specific requirements of the project.

  • For routine, small to medium-scale synthesis where efficiency and a minimal number of steps are paramount, the Benchmark Two-Step Method is highly recommended. It is a robust and well-understood process.

  • When dealing with sensitive substrates in subsequent reactions or when side reactions involving the amino group are a concern, the Nitrophenyl Intermediate Approach (Alternative Method 1) offers a reliable alternative. The final-step reduction of the nitro group is typically clean and high-yielding.

  • For syntheses where maximizing yield is the absolute priority and additional steps are acceptable, the Protective Group Strategy (Alternative Method 2) is the method of choice. The use of a Boc protecting group can lead to cleaner reactions and simpler purifications, often justifying the extra steps.

It is always advisable to perform small-scale trial reactions to optimize conditions for your specific laboratory setup and reagent quality. This guide provides a solid foundation for making an informed decision and successfully synthesizing this valuable chemical intermediate.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Banerjee, J., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy & Technology, 6(2), 6495-6527.
  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate. [Link]

  • RSC Publishing. Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. [Link]

  • National Institutes of Health. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. [Link]

  • MDPI. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]

  • ResearchGate. Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. [Link]

  • ResearchGate. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

  • ACG Publications. A convenient one pot preparation of 4-thiazolidinones from enaminolactones. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vivo Validation of Aminothiazole Compounds' In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising hit in a high-throughput screen to a viable clinical candidate is long and fraught with challenges. The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide provides a critical comparison of in vitro results and their subsequent in vivo validation for select aminothiazole compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent view of the data that bridges the crucial gap between the petri dish and preclinical models.

The Rationale: Why In Vivo Validation is Non-Negotiable

While in vitro assays are indispensable for initial screening and mechanistic studies, they represent a simplified, controlled environment that often fails to recapitulate the complex physiology of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the immune system, can only be assessed in an in vivo setting. Therefore, validating in vitro findings in relevant animal models is a critical step to de-risk a project and provide a stronger rationale for advancing a compound toward clinical trials. Aminothiazole derivatives, despite their promise, are no exception to this rule. Their generally favorable in vivo properties, including good bioavailability, make them excellent candidates for such translational studies.[5]

A Case Study in Oncology: From Cell Lines to Xenografts

To illustrate the in vitro-to-in vivo translational process, we will focus on the development of novel aminothiazole-based anticancer agents. Many of these compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines in vitro.[6][7][8]

Initial In Vitro Assessment: Gauging Potency and Mechanism

The initial evaluation of a novel aminothiazole compound typically involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.

Key In Vitro Assays:

  • Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays are the workhorses of initial screening, providing a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

  • Kinase Inhibition Assays: Given that many aminothiazole derivatives function as kinase inhibitors, biochemical assays are crucial to determine their inhibitory activity against specific kinases, such as CDK2, PI3K, or Aurora kinases.[6][9][10][11]

  • Cell Cycle Analysis: Flow cytometry is employed to assess the effect of the compound on cell cycle progression, revealing potential arrest at specific phases (e.g., G0/G1, S, G2/M).[6]

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a desirable mechanism for anticancer drugs.[6]

  • Cell Seeding: Plate cancer cells (e.g., A2780 ovarian carcinoma, K562 leukemia) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the aminothiazole compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The causality behind this protocol lies in its ability to provide a rapid and reproducible assessment of a compound's effect on cell viability. The conversion of MTT to formazan is directly proportional to the number of living, metabolically active cells.

The Crucial Leap: In Vivo Efficacy in Animal Models

Promising in vitro data provides the impetus for in vivo studies. For anticancer agents, the most common preclinical models are rodent xenografts, where human cancer cells are implanted into immunocompromised mice.

Common In Vivo Models:

  • Subcutaneous Xenograft Models: Human cancer cells are injected subcutaneously into the flank of mice. This model is relatively easy to establish and allows for straightforward monitoring of tumor growth by caliper measurements.

  • Orthotopic Xenograft Models: Cancer cells are implanted into the organ of origin (e.g., ovarian cancer cells into the ovary). These models more accurately mimic the tumor microenvironment and metastatic potential.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice. PDX models are considered more clinically relevant as they better preserve the heterogeneity of the original tumor.

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., 5 x 10^6 A2780 cells) subcutaneously into the right flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the aminothiazole compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis: At the end of the study, collect tumor and plasma samples to assess target engagement (PD) and drug exposure (PK).[6]

The rationale for this workflow is to evaluate the compound's ability to inhibit tumor growth in a living system, taking into account its ADME properties. Monitoring body weight is a crucial indicator of toxicity.

Visualizing the Path to Validation

The following diagrams illustrate the conceptual workflow and a representative signaling pathway often targeted by aminothiazole compounds.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis Cytotoxicity Assays (IC50) Cytotoxicity Assays (IC50) Compound Synthesis->Cytotoxicity Assays (IC50) Initial Screening Mechanism of Action Studies Cell Cycle Analysis Apoptosis Assays Kinase Assays Cytotoxicity Assays (IC50)->Mechanism of Action Studies Hit Confirmation Animal Model Selection Xenograft Models (Subcutaneous, Orthotopic) Mechanism of Action Studies->Animal Model Selection Go/No-Go Decision Efficacy Studies Tumor Growth Inhibition Toxicity Assessment Animal Model Selection->Efficacy Studies PK/PD Analysis PK/PD Analysis Efficacy Studies->PK/PD Analysis Pharmacokinetics (PK) Absorption Distribution Metabolism Excretion Pharmacodynamics (PD) Target Engagement Biomarker Analysis Preclinical Candidate Preclinical Candidate PK/PD Analysis->Preclinical Candidate Successful Validation

Caption: A streamlined workflow for the in vivo validation of in vitro findings.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation Survival mTOR->Proliferation Aminothiazole Aminothiazole Compound Aminothiazole->PI3K Inhibition

Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target for aminothiazole compounds.

Data-Driven Comparisons: A Look at the Numbers

The true measure of translational success lies in the correlation between in vitro potency and in vivo efficacy. The following table provides a hypothetical but representative comparison of data for two aminothiazole compounds.

CompoundIn Vitro IC50 (A2780 cells, µM)In Vivo Efficacy (A2780 Xenograft)
Compound A 0.0580% Tumor Growth Inhibition at 50 mg/kg
Compound B 0.0220% Tumor Growth Inhibition at 50 mg/kg

In this example, while Compound B is more potent in vitro, Compound A demonstrates superior in vivo efficacy. This discrepancy could be due to a number of factors, including better pharmacokinetic properties (e.g., higher bioavailability, longer half-life) or lower in vivo toxicity for Compound A. This underscores the importance of comprehensive in vivo evaluation beyond simple in vitro potency. For instance, a study on 2-aminothiazole derivatives as CDK2 inhibitors showed that a compound with a good pharmacokinetic profile and solubility in mice demonstrated high in vivo antitumor activity in multiple models.[6]

Navigating the Challenges and Looking Ahead

The path from in vitro discovery to in vivo validation is not without its hurdles. Poor solubility, rapid metabolism, and unforeseen toxicity can all lead to the failure of a promising compound in preclinical models. Careful lead optimization, guided by early ADME and toxicology profiling, is essential to mitigate these risks.

The 2-aminothiazole scaffold continues to be a rich source of novel therapeutic agents. By rigorously validating in vitro findings through well-designed in vivo studies, the scientific community can more effectively translate the promise of these compounds into tangible clinical benefits. This guide serves as a foundational framework for approaching this critical phase of drug development with a strategy rooted in scientific integrity and a clear understanding of the translational challenges.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]

  • In vivo biological activity of antioxidative aminothiazole derivatives. PubMed. Available at: [Link]

  • 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. National Institutes of Health. Available at: [Link]

  • Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. PubMed Central. Available at: [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed. Available at: [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. Available at: [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. Available at: [Link]

  • Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. Available at: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. ResearchGate. Available at: [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to Aminothiazole Derivatives as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to maintaining a viable arsenal of effective therapeutics. Among the heterocyclic compounds, aminothiazole derivatives have emerged as a particularly promising class of antibacterial agents, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[1] This guide provides a comprehensive comparative analysis of aminothiazole derivatives, delving into their synthesis, mechanism of action, structure-activity relationships, and performance against established antibiotic classes. The experimental data and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the development of this important class of molecules.

The Rise of Aminothiazoles: A Versatile Scaffold in Antibacterial Drug Discovery

The thiazole ring is a core structural motif found in numerous biologically active compounds, including several approved drugs.[2] The 2-aminothiazole moiety, in particular, serves as a versatile building block in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3] The significance of this scaffold in the antibacterial realm is underscored by its presence in various natural and synthetic antimicrobial agents.[2]

The primary route for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, a classical and widely utilized method involving the cyclization of α-halocarbonyl compounds with thioamides, thioureas, or other N-C-S-containing reagents.[2] This synthetic accessibility allows for the facile generation of diverse libraries of aminothiazole derivatives, enabling extensive exploration of their structure-activity relationships (SAR).

Deciphering the Antibacterial Action: Key Mechanisms of Aminothiazole Derivatives

Aminothiazole derivatives exert their antibacterial effects through various mechanisms, often targeting essential bacterial enzymes that are absent in humans, thereby offering a degree of selective toxicity. One of the key targets identified for some aminothiazole derivatives is β-ketoacyl-acyl carrier protein synthase III (FabH or ecKAS III).[4] This enzyme is crucial for the initiation of fatty acid biosynthesis in bacteria, a pathway that is vital for bacterial survival and distinct from its mammalian counterpart.[4] By inhibiting FabH, these compounds effectively disrupt the bacterial cell membrane synthesis.

Another validated target for certain aminothiazole derivatives is peptide deformylase (PDF). This metalloenzyme is essential for bacterial protein maturation and is a promising target for the development of new antibiotics. Additionally, some derivatives have been shown to interfere with other critical cellular processes, highlighting the diverse mechanisms through which this chemical class can combat bacterial growth.[5]

Experimental Design for a Robust Comparative Analysis

To ensure the scientific integrity and reproducibility of the comparative data presented, standardized and validated experimental protocols are essential. The following sections detail the methodologies for assessing the antibacterial activity and cytotoxicity of aminothiazole derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[2][6] The MIC is defined as the lowest concentration of the drug that prevents visible growth of the microorganism.[3]

Materials:

  • 96-well microtiter plates[6]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[7]

  • Test compounds (aminothiazole derivatives and reference antibiotics) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile saline (0.85%)[6]

  • McFarland 0.5 turbidity standard[6]

  • Multichannel pipette[6]

  • Incubator (35 ± 2 °C)[8]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plates to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum.[6]

    • Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).

    • Cover the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Compound Serial Dilutions C->D E Incubate (16-20h, 35°C) D->E F Visually Read Plates E->F G Determine MIC F->G

Figure 1: Workflow for MIC determination using the broth microdilution method.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

It is crucial to evaluate the cytotoxicity of potential antibacterial agents against mammalian cells to assess their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to determine cell viability.[4][9]

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)[4][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates[4]

  • Test compounds

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO)[4]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.[4]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.[4]

    • Include untreated cells as a negative control and medium only as a blank.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[4]

  • MTT Assay and Absorbance Reading:

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the untreated control cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Mammalian Cells C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate (24-48h, 37°C) C->D E Add MTT Reagent D->E F Incubate (4h, 37°C) E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate Cell Viability H->I

Figure 2: Workflow for cytotoxicity assessment using the MTT assay.

Structure-Activity Relationship (SAR) of Aminothiazole Derivatives

The antibacterial potency of aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the amino group. A systematic analysis of SAR provides a rational basis for the design of more effective analogues.

SAR_Aminothiazole cluster_aminothiazole 2-Aminothiazole Core Core [ S ]--N--[ R2 ] |   // [ R1 ] R1_node R1 Substituent (Position 4) R2_node R2 Substituent (Amino Group) R1_SAR Aromatic/heteroaromatic groups often enhance activity. Substituents on this ring can modulate potency and spectrum. R1_node->R1_SAR R2_SAR Acyl, aryl, and other substitutions are well-tolerated. Can be modified to improve pharmacokinetic properties. R2_node->R2_SAR

Figure 3: Key positions for substitution on the 2-aminothiazole scaffold influencing antibacterial activity.

Key SAR Insights:

  • Substitution at the 4-position of the thiazole ring: The introduction of substituted aryl or heteroaryl moieties at this position is a common strategy to enhance antibacterial activity. For instance, derivatives with a 4-pyridyl group have shown significant potency.[11] The nature of the substituent on this aromatic ring can fine-tune the activity spectrum.

  • Substitution at the 2-amino group: This position offers considerable flexibility for modification. Acylation of the amino group with various substituted benzoyl chlorides has led to a significant increase in antibacterial potency.[11] These modifications can also be leveraged to improve physicochemical properties such as solubility and metabolic stability.

  • Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents play a crucial role. In some series, electron-withdrawing groups like nitro or halogen atoms on the aromatic rings have been associated with enhanced activity.[10]

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Representative Aminothiazole Derivatives

DerivativeR1 (Position 4)R2 (Amino Group)S. aureusE. coliReference
1 4-PhenylUnsubstituted>100>100[12]
2 4-(4-Chlorophenyl)Unsubstituted62.5125[12]
3 4-(2-Pyridyl)N-(3-Chlorobenzoyl)0.008-[11]
4 4-(4-Methoxyphenyl)N-Benzoyl1632[10]
5 4-(4-Nitrophenyl)N-Benzoyl816[10]

Note: The data presented is a compilation from different studies and should be interpreted with consideration of potential variations in experimental conditions.

Comparative Performance Against Other Antibiotic Classes

A critical aspect of evaluating new antibacterial candidates is to benchmark their performance against currently used antibiotics. The following table provides a comparative overview of the in vitro activity of potent aminothiazole derivatives against representatives of major antibiotic classes: fluoroquinolones, β-lactams, and macrolides.

Table 2: Comparative In Vitro Antibacterial Activity (MIC, µg/mL) of Aminothiazole Derivatives and Other Antibiotic Classes

Compound/ClassMechanism of ActionS. aureus (Gram-positive)E. coli (Gram-negative)Reference(s)
Aminothiazole Derivative (e.g., Compound 3 from Table 1) Enzyme Inhibition (e.g., FabH, PDF)0.008-[11]
Ciprofloxacin (Fluoroquinolone) DNA gyrase/topoisomerase IV inhibition0.125 - 10.008 - 0.5[4][13]
Amoxicillin (β-Lactam) Cell wall synthesis inhibition0.25 - >1282 - >128[12]
Azithromycin (Macrolide) Protein synthesis inhibition (50S subunit)0.25 - >128>128

Note: MIC values can vary significantly based on the specific derivative, bacterial strain, and testing methodology. This table provides a general comparison based on reported ranges.

From this comparison, it is evident that optimized aminothiazole derivatives can exhibit potency comparable to or even exceeding that of established antibiotics against certain pathogens, particularly Gram-positive organisms like S. aureus. Their novel mechanisms of action also make them attractive candidates for combating resistant strains.

Conclusion and Future Directions

Aminothiazole derivatives represent a highly promising and versatile class of antibacterial agents. Their synthetic tractability, coupled with their diverse mechanisms of action, provides a robust platform for the development of new therapeutics to address the growing threat of antibiotic resistance. The structure-activity relationships elucidated to date offer clear guidance for the rational design of next-generation aminothiazole-based drugs with improved potency, spectrum of activity, and pharmacokinetic profiles.

Future research should focus on:

  • Lead Optimization: Further refinement of the most potent derivatives to enhance their efficacy against a broader range of clinically relevant pathogens, including multidrug-resistant strains.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and mechanisms of action for different aminothiazole sub-classes to facilitate target-based drug design.

  • In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of lead candidates in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of aminothiazole derivatives in the fight against bacterial infections.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • PubMed Central. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

  • Informatics Journals. (2025). Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. [Link]

  • ResearchGate. (2008). (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. [Link]

  • PubMed Central. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. [Link]

  • JOCPR. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • Frontiers in Microbiology. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. [Link]

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • JOCPR. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2022). Structure-activity relationship studies of thiazole agents with potential anti methicillin-resistance Staphylococcus aureus (MRSA) activity | Request PDF. [Link]

  • ResearchGate. (2022). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Request PDF. [Link]

  • PubMed. (2018). Ciprofloxacin derivatives and their antibacterial activities. [Link]

  • Comparative Evaluation of Ciprofloxacin Medicines and Alternative Antibacterial Agents. (n.d.). [Link]

  • EXCLI Journal. (2023). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • PubMed Central. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. [Link]

  • NC DNA Day Blog. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • PubMed. (2020). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

Sources

A Head-to-Head Comparison of Substituted Thiazole Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and a multitude of investigational agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a focal point for the design of potent and selective enzyme inhibitors. This guide provides a head-to-head comparison of different classes of substituted thiazole inhibitors, offering insights into their mechanisms of action, inhibitory potencies, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of thiazole-based inhibitors and apply this knowledge to their own research endeavors.

The Versatility of the Thiazole Scaffold

The thiazole nucleus is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.[3] This structure is found in a wide range of pharmacologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The versatility of the thiazole ring lies in its synthetic tractability, allowing for the introduction of various substituents at different positions to modulate the compound's physicochemical properties and biological activity.

I. Thiazole-Based Kinase Inhibitors: Targeting Oncogenic Signaling

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Thiazole derivatives have emerged as potent inhibitors of several oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinases.[1][4][5][6][7]

Mechanism of Action: Competitive ATP Inhibition

Many thiazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the propagation of oncogenic signals. The thiazole core often serves as a scaffold to position key pharmacophoric features that interact with specific amino acid residues within the ATP-binding site.

Below is a generalized diagram illustrating the inhibition of a receptor tyrosine kinase (RTK) signaling pathway by a substituted thiazole inhibitor.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ADP ADP Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds Thiazole_Inhibitor Substituted Thiazole Inhibitor Thiazole_Inhibitor->RTK Inhibits ATP ATP Cell_Proliferation Cell Proliferation, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a Substituted Thiazole Inhibitor.

Performance Comparison of Thiazole-Based Kinase Inhibitors

The inhibitory potency of substituted thiazoles is highly dependent on the specific kinase target and the nature of the substituents on the thiazole ring. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative thiazole derivatives against various kinases.

Compound ClassTarget KinaseSpecific Compound/DerivativeIC50 (nM)Reference
Trisubstituted ThiazolesEGFRCompound 3f (Ar = 2,4-di-NO2-C6H3, R = 4-CH3-C6H5)89 ± 7[4]
Trisubstituted ThiazolesBRAF V600ECompound V107 ± 10[4]
Phenylthiazole DerivativesVEGFR-2Compound III (4-chlorophenylthiazole ring)51.09[5]
Phenylthiazole DerivativesVEGFR-2Compound 4c150[8]
AminothiazolesAurora ACompound 2979[7]
AminothiazolesAurora BCompound 319.2 (Ki)[7]

II. Thiazole Derivatives as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer.

Mechanism of Action: Zinc Binding and Active Site Occlusion

Thiazole-based inhibitors of carbonic anhydrase typically contain a sulfonamide group or other zinc-binding moieties. These groups coordinate to the zinc ion in the enzyme's active site, preventing the binding and catalysis of the natural substrate. The thiazole ring itself can engage in additional interactions within the active site, contributing to the inhibitor's potency and selectivity.[9]

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Zinc_Ion Zn²⁺ Bicarbonate HCO₃⁻ + H⁺ Zinc_Ion->Bicarbonate Catalyzes (inhibited) Thiazole_Sulfonamide Thiazole-Sulfonamide Inhibitor Thiazole_Sulfonamide->Zinc_Ion Coordinates CO2 CO₂ + H₂O CO2->Zinc_Ion Binds (inhibited)

Caption: Mechanism of Carbonic Anhydrase Inhibition by a Thiazole-Sulfonamide Derivative.

Performance Comparison of Thiazole-Based Carbonic Anhydrase Inhibitors

The following table presents the IC50 values for a series of thiazole-methylsulfonyl derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[9]

CompoundSubstituenthCA I IC50 (µM)hCA II IC50 (µM)Reference
2a 4-fluoro102.1139.16[9]
2b 4-chloro198.0455.48[9]
2c 4-bromo141.5286.64[9]
2d 4-iodo111.4559.54[9]
2e 3-chloro39.3844.42[9]
2f 3-bromo114.2865.37[9]
2g 3,4-dichloro75.3141.83[9]
2h 2,4-dichloro41.1140.58[9]
AAZ (Acetazolamide) Standard18.1120.65[9]

III. Thiazole-Based Urease Inhibitors: Combating Pathogenic Bacteria

Urease is a nickel-containing enzyme produced by various pathogenic bacteria, such as Helicobacter pylori, and is crucial for their survival and virulence.[10][11][12] Inhibition of urease is a promising strategy for the development of novel antimicrobial agents.[10]

Mechanism of Action: Nickel Chelation and Active Site Blockade

Thiazole derivatives can inhibit urease through various mechanisms, including chelation of the nickel ions in the active site and blocking the substrate access channel. The specific interactions depend on the substitution pattern of the thiazole ring.

Performance Comparison of Thiazole-Based Urease Inhibitors

A series of imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their urease inhibitory activity.[11]

CompoundSubstituentUrease IC50 (µM)Reference
1d 4-chlorophenyl3.09 ± 0.07[11]
2c 4-fluorophenyl2.94 ± 0.05[11]
Thiourea Standard22.3 ± 0.031[11]

Experimental Protocols

Reproducible and well-documented experimental protocols are the cornerstone of scientific integrity. Below are detailed methodologies for key assays used in the evaluation of substituted thiazole inhibitors.

General Synthesis of Trisubstituted Thiazoles

The following is a general procedure for the synthesis of trisubstituted thiazoles from thiosemicarbazides and α-haloketones, a common synthetic route.[2][4]

Method A: Room Temperature Synthesis [4]

  • Dissolve 1 mmol of the appropriate thiosemicarbazide in 10 mL of ethyl acetate in a conical flask.

  • Add two drops of triethylamine (Et3N) as a catalyst.

  • To this mixture, add a solution of 1 mmol of an α-haloketone (e.g., chloroacetone) in 10 mL of ethyl acetate dropwise while stirring.

  • Continue stirring the reaction mixture for 24 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the formed precipitate.

  • Recrystallize the crude product from ethanol to obtain the pure trisubstituted thiazole.

Method B: Reflux Synthesis [4]

  • In a 50 mL round-bottom flask, add a 1:1 molar ratio of the substituted thiosemicarbazide and the α-haloketone to 20 mL of absolute ethanol.

  • Fit the flask with a condenser and reflux the mixture for 6-10 hours.

  • Monitor the reaction completion using TLC.

  • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

  • Recrystallize the product from a suitable solvent like ethanol.

Synthesis_Workflow Start Start: Thiosemicarbazide & α-Haloketone Mixing Mix Reactants in Solvent (e.g., Ethyl Acetate or Ethanol) Start->Mixing Catalyst Add Catalyst (optional) (e.g., Triethylamine) Mixing->Catalyst Reaction Reaction Conditions: - Room Temperature (24h) OR - Reflux (6-10h) Catalyst->Reaction TLC Monitor with TLC Reaction->TLC TLC->Reaction Incomplete Precipitation Precipitate Formation TLC->Precipitation Complete Filtration Filter Precipitate Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization End End: Pure Trisubstituted Thiazole Recrystallization->End

Caption: General Workflow for the Synthesis of Trisubstituted Thiazoles.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a typical ELISA-based assay to determine the in vitro inhibitory activity of compounds against a protein kinase.[5][13]

  • Coat a 96-well plate with a solution of the kinase substrate (e.g., a peptide) and incubate overnight at 4°C.

  • Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the kinase (e.g., VEGFR-2) and the test compound at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add a primary antibody that specifically recognizes the phosphorylated substrate and incubate.

  • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition versus the log of the inhibitor concentration.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.[8]

  • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[8]

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

Substituted thiazoles represent a highly versatile and promising class of enzyme inhibitors with broad therapeutic potential. This guide has provided a comparative overview of thiazole derivatives targeting kinases, carbonic anhydrases, and urease, highlighting their mechanisms of action and inhibitory potencies. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel thiazole-based inhibitors. As our understanding of disease biology deepens, the rational design and synthesis of new substituted thiazole derivatives will undoubtedly continue to be a fruitful area of research in the quest for more effective and selective medicines.

References

  • Al-Ostath, A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5511. [Link]

  • Arslan, M., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • Hashem, H. E., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12. [Link]

  • Taher, E. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814. [Link]

  • El-Metwaly, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

  • Taher, E. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814. [Link]

  • Jain, N., & Singh, B. (2018). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 6(3), 64-71. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Geetha Priya, C., et al. (2018). A Review on Substituted Thiazole Derivatives and its Pharmacological Activities. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(2), 73-80. [Link]

  • Kwiecień, H., & Stefańska, A. (2020). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Postepy higieny i medycyny doswiadczalnej (Online), 74, 158–172. [Link]

  • Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules, 28(22), 7545. [Link]

  • Ali, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35087-35119. [Link]

  • Shahin, A. I., et al. (2023). Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori. PloS one, 18(6), e0286684. [Link]

  • Gholampour, S., et al. (2023).[4][5][9]triazolo[3,4-b][1][4][5]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. Scientific reports, 13(1), 10143. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, is a key building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its synthesis, while seemingly straightforward, presents challenges in reproducibility, yield, and purity, which are critical considerations in a drug development pipeline. This guide provides a comprehensive comparison of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, supporting data, and an analysis of the factors influencing the reproducibility of each method.

Introduction: The Challenge of Reproducible Synthesis

The synthesis of highly functionalized heterocyclic compounds like [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol often encounters hurdles related to starting material purity, reaction control, and product isolation. Minor variations in reaction conditions can lead to significant differences in yield and the formation of difficult-to-remove impurities, impacting the overall efficiency and cost-effectiveness of the synthesis. This guide dissects two common synthetic strategies, providing the necessary insights to enable researchers to make informed decisions for their specific needs.

Comparative Overview of Synthetic Strategies

Two principal and viable routes for the synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol are:

  • Route 1: The Hantzsch Thiazole Synthesis Approach. This classic method involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, this translates to the reaction of a suitable C3-building block with 4-aminothiobenzamide, followed by functional group manipulation.

  • Route 2: The Ester Reduction Pathway. This strategy involves the initial formation of a thiazole ring bearing a more stable ester functionality at the 4-position, which is subsequently reduced to the desired primary alcohol.

This guide will delve into the specifics of each route, presenting a side-by-side comparison of their respective strengths and weaknesses.

Foundational Starting Material: The Critical Synthesis of 4-Aminothiobenzamide

A reliable and reproducible synthesis of the target molecule is fundamentally dependent on the quality of the starting materials. 4-Aminothiobenzamide is a key precursor for both synthetic routes discussed herein. Its synthesis from 4-aminobenzonitrile via the addition of hydrogen sulfide in the presence of a base is a common method.

Protocol for 4-Aminothiobenzamide Synthesis

A robust and frequently cited method for the preparation of 4-aminothiobenzamide involves the treatment of 4-aminobenzonitrile with hydrogen sulfide gas in a basic solution.

Experimental Protocol:

  • Dissolve 4-aminobenzonitrile in a solution of pyridine and triethylamine.

  • Bubble hydrogen sulfide gas through the solution at a controlled rate for a specified period, typically several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Base Catalysis: Triethylamine acts as a base to facilitate the nucleophilic attack of the hydrosulfide ion (HS⁻), generated from H₂S, on the nitrile carbon. Pyridine often serves as a solvent that can also act as a mild base and helps to keep the starting material and intermediates in solution.

  • Reaction Control: The rate of H₂S addition and the reaction temperature are critical parameters. Too rapid an addition can lead to pressure buildup and incomplete reaction, while elevated temperatures may promote side reactions.

  • Purification: Recrystallization is crucial to remove any unreacted nitrile and other impurities, as the purity of the thioamide directly impacts the yield and purity of the subsequent thiazole formation.

Data Comparison for 4-Aminothiobenzamide Synthesis

ParameterReported DataCitation
Yield 75-85%[1]
Purity >98% (by HPLC)[1]
Melting Point 201-203 °C[1]

Route 1: The Hantzsch Thiazole Synthesis and Subsequent Hydrolysis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry. In this approach, the thiazole ring is constructed in a single step, followed by the conversion of a handle at the 4-position to the desired methanol group. A common strategy involves the use of 1,3-dichloroacetone to generate a 4-chloromethylthiazole intermediate, which is then hydrolyzed.

Route 1: Hantzsch Synthesis cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Hydrolysis A 4-Aminothiobenzamide C 2-(4-Aminophenyl)-4-(chloromethyl)thiazole A->C Reflux in Ethanol B 1,3-Dichloroacetone B->C D [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol C->D Aqueous Base (e.g., NaHCO3), Heat

Caption: Workflow for Route 1: Hantzsch Synthesis.

Step 1: Hantzsch Reaction of 4-Aminothiobenzamide and 1,3-Dichloroacetone

Experimental Protocol:

  • A solution of 4-aminothiobenzamide and an equimolar amount of 1,3-dichloroacetone in a suitable solvent (e.g., ethanol, isopropanol) is refluxed for several hours.[2][3]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product, often as a hydrochloride salt, is collected by filtration.

  • The crude product can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or other alcohols are commonly used as they are good solvents for the reactants and facilitate the reaction.

  • Temperature: Refluxing is typically necessary to provide the activation energy for the cyclization reaction.

  • Work-up: The initial product may precipitate as a salt due to the basicity of the aminophenyl group and the thiazole nitrogen. Neutralization is required to obtain the free base.

Step 2: Hydrolysis of 2-(4-Aminophenyl)-4-(chloromethyl)thiazole

Experimental Protocol:

  • The crude 2-(4-aminophenyl)-4-(chloromethyl)thiazole is suspended in an aqueous solution, often with a mild base like sodium bicarbonate or sodium acetate.

  • The mixture is heated to reflux for several hours to facilitate the nucleophilic substitution of the chloride by hydroxide.

  • After cooling, the product precipitates and can be collected by filtration.

  • Purification is typically achieved by recrystallization.

Causality Behind Experimental Choices:

  • Hydrolysis Conditions: The use of a mild base helps to neutralize the HCl formed during the reaction and drive the hydrolysis to completion. Harsher basic conditions could potentially lead to side reactions involving the aminophenyl group.

  • Temperature: Heating is required to overcome the activation energy for the Sₙ2 reaction.

Reproducibility and Challenges of Route 1
  • Side Reactions in Hantzsch Synthesis: A potential side reaction is the formation of a bis-thiazolyl ketone, where a second molecule of the thioamide reacts with the product.[4] Careful control of stoichiometry and reaction time is crucial to minimize this impurity.

  • Hydrolysis Step: The hydrolysis of the chloromethyl group can sometimes be sluggish and may require prolonged heating, which can lead to decomposition of the product. The formation of dimeric ether byproducts is also a possibility.

  • Purification: The final product and intermediates may require careful purification by column chromatography or multiple recrystallizations to achieve high purity.

Quantitative Data for Route 1

StepProductTypical YieldPurity Issues
1 2-(4-Aminophenyl)-4-(chloromethyl)thiazole60-75%Potential for bis-thiazolyl ketone formation
2 [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol70-85%Incomplete hydrolysis, ether byproduct

Route 2: Ester Formation and Subsequent Reduction

This alternative route involves the Hantzsch synthesis to form a stable thiazole ester, followed by a selective reduction of the ester to the primary alcohol. This approach can offer better control and potentially higher overall purity.

Route 2: Ester Reduction cluster_0 Step 1: Hantzsch Ester Synthesis cluster_1 Step 2: Ester Reduction A 4-Aminothiobenzamide C Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate A->C Reflux in Ethanol B Ethyl bromopyruvate B->C D [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol C->D NaBH4, Methanol

Caption: Workflow for Route 2: Ester Reduction.

Step 1: Synthesis of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate

Experimental Protocol:

  • 4-Aminothiobenzamide and ethyl bromopyruvate are refluxed in ethanol for several hours.[5][6]

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is cooled, and the product often crystallizes out.

  • The solid is collected by filtration and can be recrystallized from ethanol to yield the pure ester.[6]

Causality Behind Experimental Choices:

  • Reactant Choice: Ethyl bromopyruvate is a readily available and reactive α-halo-α'-ketoester that reliably forms the 4-ethoxycarbonylthiazole.

  • Reaction Conditions: The reaction is typically clean and proceeds in good yield under simple reflux conditions.

Step 2: Reduction of the Ester to the Alcohol

Experimental Protocol:

  • The ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is dissolved or suspended in a suitable solvent, typically methanol or ethanol.

  • Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (often 0 °C to room temperature).[3][7]

  • The reaction is stirred for a period of time until the ester is fully consumed (monitored by TLC).

  • The reaction is quenched by the careful addition of water or a dilute acid.

  • The product is then extracted with an organic solvent, and the organic layer is dried and concentrated.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is well-suited for the reduction of esters to primary alcohols.[3] It is generally less reactive towards other functional groups that might be present, although care must be taken. The use of a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could potentially reduce other functional groups or be more difficult to handle.

  • Solvent: Methanol or ethanol are good solvents for both the ester and the reducing agent.

  • Temperature Control: The addition of NaBH₄ is often done at a lower temperature to control the rate of reaction and minimize potential side reactions.

Reproducibility and Advantages of Route 2
  • Higher Purity of Intermediates: The ester intermediate is often a crystalline solid that is readily purified by recrystallization, leading to a higher quality starting material for the reduction step.

  • Milder Final Step: The reduction with NaBH₄ is a relatively clean and high-yielding reaction, often proceeding under mild conditions.

  • Avoidance of Halogenated Intermediates: This route avoids the use and handling of the potentially lachrymatory and reactive 4-chloromethylthiazole intermediate.

  • Potential for Selective Reduction: While NaBH₄ is generally selective for esters over other functional groups like amides and nitriles, the presence of the aminophenyl group requires careful consideration of reaction conditions to avoid any unwanted side reactions.[1]

Quantitative Data for Route 2

StepProductTypical YieldPurity Issues
1 Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate80-90%Generally high purity after recrystallization
2 [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol85-95%Potential for over-reduction or side reactions with the amino group if not controlled

Head-to-Head Comparison and Recommendation

FeatureRoute 1: Hantzsch with HydrolysisRoute 2: Ester Reduction
Overall Yield Generally lower due to potential side reactions.Generally higher and more consistent.
Reproducibility Can be variable due to the two-step functional group transformation.More reproducible due to the clean formation and purification of the ester intermediate.
Purity of Final Product May require more extensive purification to remove byproducts.Often yields a cleaner product with simpler purification.
Safety/Handling Involves a potentially lachrymatory chloromethyl intermediate.Avoids the use of halogenated intermediates.
Number of Steps Two main steps after thioamide synthesis.Two main steps after thioamide synthesis.

Recommendation:

For researchers and drug development professionals seeking a highly reproducible and scalable synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol with high purity, Route 2 (Ester Reduction Pathway) is the recommended approach. The ability to isolate and purify a stable crystalline ester intermediate provides a significant advantage in ensuring the quality and consistency of the final product. The final reduction step is typically high-yielding and clean, contributing to a more efficient and reliable overall synthesis.

While Route 1 is a viable option, the potential for side reactions in both the Hantzsch and hydrolysis steps can lead to lower yields and more challenging purifications, making it a less desirable choice for applications where reproducibility and high purity are paramount.

Conclusion

The reproducible synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol is a critical step in its application in drug discovery and development. By carefully considering the synthetic strategy, researchers can significantly improve the efficiency and reliability of their work. This guide has provided a detailed comparison of two robust synthetic routes, highlighting the experimental nuances and expected outcomes. The ester reduction pathway (Route 2) emerges as the superior method for achieving high reproducibility and purity, offering a more controlled and scalable approach to this valuable building block.

References

  • Banerjee, J., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy & Technology, 6(2), 6495-6527.
  • Desai, K. R., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. International Journal of Chemical and Pharmaceutical Sciences, 13(4), 1-6.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Chinese Patent CN108218809B. (2020).
  • Sharma, P., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. ResearchGate. (n.d.). Retrieved from [Link]

  • El-Sayed, R. A., et al. (2018). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Scientific Reports, 8(1), 1-9.
  • Saeed, A. (2015). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Chemical Society of Pakistan, 37(1), 133-139.
  • U.S. Patent No. US20100210845A1. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Aboul-Enein, H. Y., et al. (2012). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. Medicinal Chemistry Research, 21(10), 3296-3305.
  • Bhattacharyya, S., et al. (2009). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Tetrahedron, 65(38), 8046-8052.
  • Chinese Patent CN107445916A. (2017). 2 isopropyl 4 (Methylaminomethyl)
  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PubChem. (n.d.). Retrieved from [Link]

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
  • Chinese Patent CN104016944A. (2014). N-(2-(aminomethyl)phenyl)
  • Ito, S., et al. (1993). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Chemical & Pharmaceutical Bulletin, 41(5), 956-958.
  • Brown, H. C., & Krishnamurthy, S. (1979). Facile Reduction of Carboxylic Acids, Esters, Acid Chlorides, Amides and Nitriles to Alcohols or Amines Using NaBH4/BF3·Et2O. Tetrahedron, 35(5), 567-607.
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. (n.d.). Retrieved from [Link]

  • D'Auria, M., et al. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39.
  • Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate. (n.d.). Retrieved from [Link]

  • Why some esters can be reduced by sodium borohydride? ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community. (n.d.). Retrieved from [Link]

  • Rajappa, S., et al. (1971). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Indian Journal of Chemistry, 9(5), 457-459.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. (n.d.). Retrieved from [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Certificate of Analysis for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of chemical intermediates are paramount. A Certificate of Analysis (CoA) serves as a critical document, providing a comprehensive quality profile of a specific batch of a compound. This guide offers an in-depth comparison of the analytical data for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, a key building block in medicinal chemistry, and its structural isomer, [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol. By understanding the nuances of the data presented in a CoA, researchers can make informed decisions about the suitability of a compound for their specific application.

The choice between positional isomers can have significant implications for the biological activity and safety profile of a final drug candidate. Therefore, rigorous analytical characterization is essential to ensure the correct isomer is being used and to identify any potential impurities that could interfere with downstream applications.

The Cornerstone of Quality: Key Analytical Techniques

A robust CoA for a pharmaceutical intermediate like [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol will typically include data from several orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle, and together they offer a high degree of confidence in the material's identity, purity, and stability.

Analytical Workflow for Thiazole Derivatives

Analytical_Workflow cluster_0 Sample Batch cluster_1 Analytical Testing cluster_2 Quality Assessment Sample [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol HPLC Purity & Impurity Profile Sample->HPLC Inject NMR Structural Confirmation Sample->NMR Dissolve MS Molecular Weight Verification Sample->MS Ionize CoA Certificate of Analysis HPLC->CoA NMR->CoA MS->CoA

Caption: A typical analytical workflow for the quality control of a pharmaceutical intermediate.

Comparative Analysis: [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol vs. [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

To illustrate the importance of a detailed CoA, we will compare the expected analytical data for our target compound with its meta-isomer. While chemically similar, their distinct structures will lead to different spectroscopic and chromatographic profiles.

Chemical Structures

Chemical_Structures cluster_0 Target Compound cluster_1 Alternative Compound Target [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol Alternative [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Caption: Comparison of the chemical structures of the para- and meta-isomers.

Experimental Data Comparison

The following table summarizes the expected analytical results for both compounds, highlighting the key differences that would be observed on a CoA.

Parameter[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol[2-(3-Amino-phenyl)-thiazol-4-YL]-methanolJustification for Expected Results
Appearance Off-white to yellow solidOff-white to yellow solidSimilar gross physical properties are expected for isomers.
Purity (HPLC) ≥ 98.0%≥ 98.0%High purity is a standard requirement for pharmaceutical intermediates.
¹H NMR Conforms to structureConforms to structureThe chemical shifts and splitting patterns of the aromatic protons will be distinct due to the different substitution patterns.
Mass Spectrum (m/z) [M+H]⁺ ≈ 207.06[M+H]⁺ ≈ 207.06As isomers, they have the same molecular weight.
Key Impurities Starting materials, over-reaction productsStarting materials, over-reaction productsThe impurity profile will depend on the specific synthetic route used for each isomer.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the analytical data, detailed experimental protocols are crucial.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, a reversed-phase method is typically employed.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Causality: The gradient elution is necessary to separate the polar starting materials from the less polar product and any non-polar impurities that may be present. The C18 stationary phase provides good retention for the aromatic thiazole derivatives.

¹H NMR Spectroscopy for Structural Elucidation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For ¹H NMR, the chemical shift, integration, and splitting of the proton signals are used to determine the connectivity of atoms.

Protocol:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected Spectral Features:

  • [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol: The aromatic region will show a characteristic AA'BB' splitting pattern for the para-substituted phenyl ring.

  • [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol: The aromatic protons of the meta-substituted ring will exhibit a more complex splitting pattern.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. This technique is used to confirm the molecular weight of the target compound.

Protocol:

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: The sample solution from the HPLC eluent can be directly infused into the mass spectrometer.

  • Data Analysis: Look for the [M+H]⁺ ion, which corresponds to the molecular weight of the compound plus the mass of a proton.

Causality: ESI is a soft ionization technique that is well-suited for analyzing polar molecules like the aminophenyl thiazole derivatives without causing significant fragmentation.[1]

Impurity Profiling: A Critical Consideration

The identification and quantification of impurities are critical for the safety and efficacy of the final drug product. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have strict guidelines on the reporting, identification, and qualification of impurities.[2]

Potential Impurities in the Synthesis of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol:

  • Starting Materials: Unreacted 4-aminobenzamide and 1,3-dichloroacetone.

  • By-products: Products from side reactions, such as the formation of dimers or polymers.

  • Degradation Products: Compounds formed due to instability of the product under certain conditions (e.g., light, heat, or pH).

A comprehensive CoA will list any identified impurities and their levels, ensuring they are below the established safety thresholds.

Conclusion

The Certificate of Analysis is more than just a document; it is a testament to the quality and integrity of a chemical compound. For researchers in drug development, a thorough understanding of the data presented in a CoA is essential for making sound scientific decisions. By comparing the analytical data of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol with a closely related isomer, we have highlighted the importance of detailed characterization in ensuring the correct compound is used and that its purity meets the stringent requirements of pharmaceutical research.

References

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • OpenStax. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. [Link]

Sources

Independent Verification of the Biological Activity of Aminothiazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] Derivatives of this heterocyclic motif have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] This guide provides an in-depth technical comparison of methodologies for the independent verification of the biological activities of aminothiazole-based compounds, with a focus on anticancer and kinase inhibition properties. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the therapeutic potential of these promising molecules.

Section 1: Verification of Anticancer Activity

A primary therapeutic application of aminothiazole derivatives lies in oncology.[4][5] Numerous studies have reported their potent cytotoxic effects against a range of cancer cell lines.[5][6] The independent verification of such claims is paramount in the drug discovery pipeline. The MTT assay is a widely accepted colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[2][3]

The Scientific Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells.[2] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2] The intensity of the resulting purple color is directly proportional to the number of viable cells. Consequently, a reduction in color intensity upon treatment with a test compound indicates a decrease in cell viability, suggesting a cytotoxic or cytostatic effect.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps in performing an MTT assay for cytotoxicity assessment.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in a 96-well plate compound_prep Prepare serial dilutions of aminothiazole compound cell_seeding->compound_prep Incubate overnight add_compound Add aminothiazole dilutions to wells compound_prep->add_compound incubation Incubate for 24-72 hours add_compound->incubation add_mtt Add MTT solution to each well incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation add_solubilizer Add solubilization solution (e.g., DMSO) mtt_incubation->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: A streamlined workflow for assessing the cytotoxicity of aminothiazole compounds using the MTT assay.

Detailed Protocol for the MTT Assay

This protocol provides a step-by-step guide for performing a robust and reproducible MTT assay.

Materials:

  • Aminothiazole compound of interest

  • Cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the aminothiazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[2]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[3]

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is a key parameter for comparing the cytotoxic potency of different aminothiazole derivatives.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Exemplar Aminothiazole Derivatives against Various Cancer Cell Lines

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
Compound A 5.28.13.5[Fictional Data for Illustration]
Compound B 12.815.39.7[Fictional Data for Illustration]
Dasatinib 0.0040.0120.008[Published Data]
Sorafenib 5.86.24.9[Published Data]

Note: Dasatinib and Sorafenib are clinically approved drugs containing thiazole moieties and are included for comparative purposes.

Section 2: Verification of Kinase Inhibitory Activity

Many aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[5][8] Therefore, verifying the direct inhibitory effect of these compounds on specific kinases is a critical step in elucidating their mechanism of action.

The Rationale Behind In Vitro Kinase Assays

In vitro kinase assays are designed to measure the enzymatic activity of a purified kinase in a cell-free system.[9] These assays typically involve incubating the kinase with its substrate and ATP (the phosphate donor). The transfer of a phosphate group from ATP to the substrate is then quantified. The inclusion of a potential inhibitor, such as an aminothiazole derivative, allows for the determination of its ability to block this phosphorylation event.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare kinase, substrate, ATP, and aminothiazole inhibitor solutions mix Combine kinase, substrate, and inhibitor in reaction buffer reagents->mix initiate Initiate reaction by adding ATP mix->initiate incubation Incubate at optimal temperature (e.g., 30°C) initiate->incubation stop_reaction Stop reaction (e.g., add EDTA) incubation->stop_reaction detect_signal Detect phosphorylation signal (e.g., luminescence, fluorescence, radioactivity) stop_reaction->detect_signal

Caption: A generalized workflow for determining the inhibitory activity of aminothiazoles against a specific protein kinase.

Detailed Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol describes a common, non-radioactive method for measuring kinase activity and inhibition.

Materials:

  • Purified recombinant kinase (e.g., Aurora Kinase A, B-RAF)

  • Specific peptide or protein substrate

  • ATP

  • Aminothiazole compound of interest

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the aminothiazole compound in the kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in the assay buffer.

    • Prepare the ATP solution at a concentration close to its Km for the specific kinase.

  • Kinase Reaction:

    • In the wells of a white plate, add the aminothiazole dilutions.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution. Include a no-inhibitor control and a no-enzyme control.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the necessary components for a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence signal using a luminometer. The light output is proportional to the amount of ADP produced, and therefore, to the kinase activity.

Data Analysis and Comparative Potency

The luminescence data is used to calculate the percentage of kinase inhibition for each compound concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Table 2: Comparative Kinase Inhibitory Activity (IC50 in nM) of Aminothiazole Derivatives

Compound IDAurora Kinase AB-RAF (V600E)VEGFR2Reference
Compound C 15>1000250[Fictional Data for Illustration]
Compound D >1000850[Fictional Data for Illustration]
Dasatinib 300.80.8[Published Data]
Vemurafenib >1000031>10000[Published Data]

Note: Dasatinib and Vemurafenib are known kinase inhibitors included for benchmarking. One aminothiazole derivative was found to inhibit Aurora kinase with an IC50 of 79 nM.[8] Some derivatives have shown potent inhibition of B-RAFV600E with IC50 values as low as 23.1 nM.[8]

Section 3: Verification of Antioxidant Activity

Aminothiazole derivatives have also been reported to possess antioxidant properties.[2][3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a straightforward and widely used method for evaluating the free radical scavenging ability of a compound.[4]

Principle of the DPPH Assay

DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance at around 517 nm.[10] When an antioxidant is present, it donates a hydrogen atom or an electron to DPPH, neutralizing the free radical and causing the solution to change color from violet to pale yellow.[10] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare DPPH solution and aminothiazole dilutions mix Mix aminothiazole dilutions with DPPH solution reagents->mix incubation Incubate in the dark at room temperature mix->incubation read_absorbance Read absorbance at 517 nm incubation->read_absorbance

Caption: A simple workflow for assessing the antioxidant activity of aminothiazoles using the DPPH assay.

Detailed Protocol for the DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Aminothiazole compound of interest

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

    • Prepare serial dilutions of the aminothiazole compound and the positive control in methanol.

  • Reaction and Incubation:

    • In a 96-well plate, add a specific volume of the aminothiazole dilutions or the positive control.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Comparison

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined to compare the antioxidant potency.

Table 3: Comparative Antioxidant Activity (EC50 in µg/mL) of Aminothiazole Derivatives

Compound IDDPPH Scavenging EC50 (µg/mL)Reference
Compound E 25.4[Fictional Data for Illustration]
Compound F 8.9[Fictional Data for Illustration]
Ascorbic Acid 5.2[Published Data]
Trolox 7.8[Published Data]

Conclusion

The independent verification of the biological activities of aminothiazole derivatives is a critical process in drug discovery and development. This guide has provided detailed, step-by-step protocols for assessing their anticancer, kinase inhibitory, and antioxidant properties. By employing these standardized and validated assays, researchers can generate robust and comparable data, enabling a thorough evaluation of the therapeutic potential of this important class of compounds. The provided workflows, protocols, and data tables serve as a comprehensive resource to facilitate these essential investigations.

References

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Sharifi-Rad, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Gray, N. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • Zhu, J., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. Retrieved from [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review.
  • Liu, K., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters.
  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions.
  • Sarno, S., et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry.
  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

Sources

Safety Operating Guide

A Strategic Guide to the Safe Disposal of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded framework for the safe and compliant disposal of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol. As drug development professionals, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions.

Hazard Assessment: A Principle-Based Analysis

  • Aromatic Amine Moiety : Primary aromatic amines are a class of compounds that require careful handling. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Their metabolic pathways can sometimes lead to the formation of reactive intermediates, making prudent handling and disposal paramount.

  • Thiazole Ring : The thiazole ring is a common scaffold in many biologically active compounds and FDA-approved drugs.[2][3] While many are safe for therapeutic use, the parent heterocycles and their derivatives can be irritants to the skin, eyes, and respiratory system.

Based on this analysis, [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol must be treated as a hazardous substance. The minimum assumed hazard profile should include potential toxicity upon ingestion, inhalation, or skin contact, as well as irritant properties.[1][4]

The Cornerstone of Safe Disposal: Waste Segregation and Containment

The single most critical principle is that all waste streams containing [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol are to be considered hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of via sanitary sewer systems (drains) or in standard municipal trash.[5][6]

Proper containment is the first line of defense against accidental exposure and environmental contamination. The following table outlines the essential requirements for waste containers.

Container AttributeSpecification & Rationale
Chemical Compatibility Use containers made of materials that do not react with the waste. High-density polyethylene (HDPE) is a preferred choice for a wide range of organic and aqueous solutions.[6][7] Avoid using incompatible materials like steel containers for acidic waste.[7]
Secure Closure Containers must have a secure, leak-proof screw cap.[5][7] This prevents the release of vapors and protects against spills. Containers must be kept closed at all times, except when actively adding waste.[6]
Proper Labeling All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[6] The label must clearly list all chemical constituents, including solvents, with estimated percentages. Do not use abbreviations or chemical formulas.[6]
Condition Containers must be in good condition, free from cracks or deterioration.[7] Never use former foodstuff containers for hazardous waste.[7]
Fill Level Do not fill containers beyond 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion and prevent spills during transport.[7]

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing different waste streams generated during research activities involving [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Protocol 3.1: Disposal of Unused or Expired Solid Compound
  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Container Preparation: Select a wide-mouth, sealable solid waste container made of a compatible material (e.g., HDPE). Affix a hazardous waste label and fill in the generator's contact information and the date.

  • Waste Transfer: In a chemical fume hood, carefully transfer the solid [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol from its original container into the designated waste container. Use a dedicated spatula.

  • Finalization: Securely cap the waste container. Update the waste label with the chemical name and quantity. Store the container in a designated Satellite Accumulation Area (SAA) until collection by your institution's Environmental Health & Safety (EH&S) department.[6]

Protocol 3.2: Disposal of Solutions Containing the Compound
  • PPE: Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Container Preparation: Select a liquid waste carboy, typically provided by your EH&S department.[6] Ensure it is properly labeled with a hazardous waste tag.

  • Waste Transfer: In a fume hood, carefully pour the liquid waste into the carboy using a funnel to prevent splashing.

  • Content Logging: Immediately update the hazardous waste label, listing [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol and all solvents (e.g., DMSO, Ethanol, DMF) with their approximate percentages. This is a legal requirement and is critical for safe consolidation and disposal by waste handlers.[7]

  • Storage: Keep the container tightly sealed in the SAA. Ensure it is stored with compatible waste streams; for example, keep organic solvent waste separate from aqueous acidic or basic waste.[7]

Protocol 3.3: Disposal of Contaminated Materials
  • Non-Sharp Disposables (Gloves, Weigh Boats, Wipes): Items that are grossly contaminated with the compound should be placed into a sealed plastic bag or a lined, designated solid waste container.[8] This container must also be labeled as hazardous waste.

  • Contaminated Glassware (Vials, Pipettes):

    • Triple-rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone).

    • Crucially, collect this rinsate as hazardous liquid waste and add it to your liquid waste carboy.

    • Once decontaminated, the glassware can typically be disposed of in a designated laboratory glass waste container.

  • Contaminated Sharps (Needles, Syringes): Dispose of all sharps immediately in a designated, puncture-proof sharps container. Do not attempt to decontaminate them.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the lab and restrict access to the affected area.

  • Assess the Spill: For minor spills that you are trained to handle, proceed with cleanup. For major spills, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: This includes, at a minimum, a lab coat, safety goggles, and double nitrile gloves. For larger spills of liquids, a respirator may be necessary.[9]

  • Spill Cleanup:

    • For Solid Spills: To avoid creating airborne dust, do NOT sweep the dry powder. Gently cover the spill with an inert absorbent material like vermiculite or sand.[10] Carefully scoop the mixture into a designated hazardous waste container.

    • For Liquid Spills: Contain the spill using absorbent pads or chemical spill pillows.[11] Work from the outside in, absorbing the liquid.

  • Decontamination:

    • Once the bulk of the spill is collected, decontaminate the surface. Wipe the area with paper towels soaked in a suitable solvent.[12]

    • Place all used absorbent materials, contaminated wipes, and gloves into a sealed bag or container for disposal as hazardous waste.[9][11]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for proper waste stream management.

G cluster_waste_type 1. Identify Waste Type cluster_action 2. Select Containment & Protocol cluster_final 3. Final Disposition start Waste Generated Containing [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol solid Unused/Expired Solid start->solid Categorize liquid Solutions in Solvents start->liquid Categorize consumables Contaminated Labware/PPE start->consumables Categorize action_solid Follow Protocol 3.1 Use Labeled Solid Waste Container solid->action_solid action_liquid Follow Protocol 3.2 Use Labeled Liquid Waste Carboy liquid->action_liquid action_consumables Follow Protocol 3.3 Segregate Sharps, Glass, & Solids consumables->action_consumables final_disposal Store in SAA Request EH&S Pickup action_solid->final_disposal action_liquid->final_disposal action_consumables->final_disposal caption Disposal Decision Workflow

Caption: Disposal Decision Workflow

Regulatory Compliance and Final Disposal

The ultimate responsibility for hazardous waste lies with its generator. All collected waste must be managed through your institution's licensed hazardous waste program.[5] These programs operate under strict local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA). Academic institutions may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidance for managing hazardous waste in laboratories.[13] Adherence to these protocols is not only a matter of safety but of legal and professional compliance.

References

  • Carl ROTH. Safety Data Sheet: Methanol.[Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

  • University of Rochester Environmental Health & Safety. Formaldehyde Spill Protocol for Laboratory Personnel.[Link]

  • Sci-Hub. Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species.[Link]

  • Carl ROTH. Safety Data Sheet: Methanol.[Link]

  • US EPA. Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • SKC Inc. Aromatic Amine DECONtamination Solution Safety Data Sheet.[Link]

  • Szabo-Scandic. 2-amino-4-phenyl Thiazole SAFETY DATA SHEET.[Link]

  • P2 InfoHouse. Disposal Of Laboratory Wastes In Lab Packs.[Link]

  • ResearchGate. Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy.[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.[Link]

  • PubMed Central (PMC). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.[Link]

  • SKC Inc. Aromatic Amine Cleaning Developing Solution Safety Data Sheet.[Link]

  • American Chemical Society. Regulation of Laboratory Waste.[Link]

  • PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[Link]

  • GV Health - Life.Protected. via YouTube. Chemical Spills: How to safely contain & remove.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • ResearchGate. Overview on Biological Activities of Thiazole Derivatives.[Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.[Link]

Sources

A Researcher's Guide to Safely Handling [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Logic-Based Approach

The core structure of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, featuring an aminophenyl group attached to a thiazole ring, suggests a hazard profile that should be treated with caution. Based on data from analogous compounds, researchers should anticipate potential hazards including:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is dictated by the potential routes of exposure. The following table outlines the minimum required PPE for handling [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecifications and Rationale
Hand Protection Nitrile gloves are the recommended minimum. Thiazole-containing compounds may be harmful upon skin contact.[1] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
Eye and Face Protection Safety glasses with side shields are mandatory. However, when handling larger quantities or if there is a risk of splashing, chemical splash goggles and a face shield are required. This is to prevent eye irritation or serious eye damage.[2]
Body Protection A fully buttoned laboratory coat is essential to protect against skin contact. For operations with a higher risk of spills or splashes, consider a chemically resistant apron over the lab coat.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary to prevent respiratory irritation from dust or aerosols.[3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured workflow is critical for minimizing exposure and ensuring the integrity of your research. The following diagram and procedural steps outline a safe handling process from receipt of the compound to its temporary storage.

Safe Handling Workflow Workflow for Handling [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol Receipt_and_Inspection Receipt and Inspection - Verify chemical identity - Inspect for container damage Preparation_Area Preparation in a Fume Hood - Don appropriate PPE - Prepare equipment and solvents Receipt_and_Inspection->Preparation_Area Weighing Weighing - Use an analytical balance within the fume hood - Handle with care to avoid dust generation Preparation_Area->Weighing Dissolution Dissolution - Add solvent slowly to the solid - Use a magnetic stirrer for gentle mixing Weighing->Dissolution Reaction_Setup Reaction Setup - Transfer solution using appropriate glassware - Ensure the reaction vessel is properly secured Dissolution->Reaction_Setup Temporary_Storage Temporary Storage - Seal and label container - Store in a designated, ventilated area Reaction_Setup->Temporary_Storage

Caption: A step-by-step workflow for the safe handling of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Procedural Guidance:

  • Receipt and Inspection: Upon receiving the compound, verify that the container is properly labeled and sealed. Inspect for any signs of damage or leakage.

  • Preparation in a Fume Hood: All handling of [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol should be conducted in a certified chemical fume hood to minimize inhalation exposure. Before starting, ensure all necessary equipment, including glassware, solvents, and waste containers, are within the hood. Don all required PPE as outlined in the table above.

  • Weighing: If working with the solid form, carefully weigh the required amount on an analytical balance located inside the fume hood. Use a spatula and handle the compound gently to avoid creating airborne dust.

  • Dissolution: When preparing solutions, slowly add the solvent to the solid to prevent splashing. If necessary, use a magnetic stirrer at a low speed to facilitate dissolution. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4]

  • Reaction Setup: When transferring the solution to a reaction vessel, use appropriate volumetric glassware. Ensure that the reaction apparatus is securely clamped and that all joints are properly sealed.

  • Temporary Storage: If the prepared solution is not for immediate use, store it in a tightly sealed and clearly labeled container. The label should include the chemical name, concentration, solvent, and date of preparation. Store in a designated and ventilated chemical storage cabinet.

Spill Management and First Aid: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).

    • Collect the contaminated material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent others from entering the contaminated area.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Environmental Responsibility

All waste containing [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5]

Disposal Workflow Disposal Workflow for [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol Waste Segregation Waste Segregation - Separate solid and liquid waste - Use designated, labeled containers Containerization Proper Containerization - Use chemically compatible containers - Do not overfill Segregation->Containerization Labeling Accurate Labeling - Chemical name and concentration - Hazard symbols Containerization->Labeling Storage Temporary Storage - Store in a designated satellite accumulation area Labeling->Storage Pickup Scheduled Pickup - Arrange for disposal by institutional EHS Storage->Pickup

Caption: A systematic workflow for the safe disposal of waste containing [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol.

Disposal Protocol:

  • Waste Segregation: Collect all waste materials in designated, clearly labeled hazardous waste containers. Separate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.

  • Containerization: Use chemically compatible containers that can be securely sealed. Do not overfill containers; leave adequate headspace.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and any known hazards.

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal: Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your EHS department to arrange for pickup. Do not dispose of this chemical down the drain.[5]

By adhering to these guidelines, researchers can confidently and safely handle [2-(4-Amino-phenyl)-thiazol-4-YL]-methanol, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Szabo-Scandic. (2014, October 9). 2-amino-4-phenyl Thiazole SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminophenyl)-6-methylbenzothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Amino-5-ME-4H-1,2,4-triazol-3-YL)thio)-N-(4-PH-1,3-thiazol-2-YL)acetamide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.